Formamide-13C,15N
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(15N)azanylformaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUHDYFZUAESO-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584349 | |
| Record name | (~13~C,~15~N)Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.027 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285977-74-4 | |
| Record name | (~13~C,~15~N)Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285977-74-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Formamide-13C,15N: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Formamide-13C,15N, a dual-labeled stable isotope critical for advanced research in metabolic pathways and drug development. This document details experimental protocols for its application and visualizes key processes to facilitate understanding and implementation in a laboratory setting.
Core Chemical and Physical Properties
This compound is an isotopically labeled version of formamide (B127407) where the carbon atom is substituted with its stable isotope, Carbon-13 (¹³C), and the nitrogen atom is substituted with its stable isotope, Nitrogen-15 (¹⁵N). This dual labeling provides a powerful tool for tracing the metabolic fate of the formamide molecule in complex biological systems using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Physical and Chemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | H¹³CO¹⁵NH₂ | [1][2] |
| Molecular Weight | 47.03 g/mol | [1][2][3] |
| CAS Number | 285977-74-4 | [1][2][3] |
| Isotopic Purity (¹³C) | ≥99 atom % | [1][2] |
| Isotopic Purity (¹⁵N) | ≥98 atom % | [1][2] |
| Chemical Purity | ≥99% (CP) | [1][2] |
| Appearance | Colorless liquid | [4] |
| Melting Point | 2-3 °C | [1][2] |
| Boiling Point | 210 °C (decomposes) | [1][2][4] |
| Density | 1.183 g/mL at 25 °C | [1][2] |
| Flash Point | 150 °C (closed cup) | [1][2] |
| Solubility | Miscible with water | [4][5] |
Spectroscopic and Analytical Identifiers
| Identifier | Value | Source(s) |
| SMILES String | [15NH2][13CH]=O | [1][2] |
| InChI | 1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+1,2+1 | [1][2] |
| InChI Key | ZHNUHDYFZUAESO-ZDOIIHCHSA-N | [1][2] |
| Mass Shift | M+2 | [1][2] |
Applications in Research and Drug Development
This compound is a versatile tool with significant applications in various research fields:
-
Metabolic Flux Analysis (MFA): As a precursor in key biosynthetic pathways, it allows for the detailed mapping and quantification of metabolic fluxes, particularly in nucleotide synthesis.[6]
-
Tracer in Biosynthesis: It serves as a tracer for the one-carbon and one-nitrogen units it provides, enabling the elucidation of complex biochemical transformations.[3]
-
Internal Standard: Due to its distinct mass, it is an ideal internal standard for quantitative analysis of its unlabeled counterpart by NMR, GC-MS, or LC-MS.[6]
-
Synthesis of Labeled Compounds: It is a crucial starting material for the synthesis of more complex isotopically labeled molecules, including pharmaceuticals, pesticides, and herbicides.[3]
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in stable isotope tracing experiments.
Stable Isotope Tracing in Cell Culture
This protocol outlines a general workflow for tracing the metabolic fate of this compound in a mammalian cell culture system.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that ensures they reach approximately 80% confluency at the time of harvest.
-
Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with this compound at the desired final concentration. The exact concentration should be optimized based on the specific cell line and experimental goals.
-
Isotope Labeling: Aspirate the standard culture medium, wash the cells once with PBS, and then add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a predetermined time course to allow for the uptake and incorporation of the labeled formamide into metabolic pathways. Time points can range from minutes to hours depending on the pathway of interest.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells quickly with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
-
Sample Preparation for Analysis: Dry the metabolite extracts using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis by NMR or MS.
NMR Sample Preparation and Analysis
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent depends on the metabolites of interest and the NMR instrument requirements.
-
Concentration: For ¹³C NMR, a higher concentration is generally required due to its lower sensitivity compared to ¹H NMR. Aim for a concentration of at least 3 mM for small molecules.[7]
-
Filtration: Filter the sample into a clean NMR tube to remove any particulate matter, which can affect spectral quality.[2]
-
Volume: Ensure the sample volume is appropriate for the NMR tube and instrument being used (typically 0.5-0.7 mL for a standard 5 mm tube).[2][7]
NMR Data Acquisition (General Parameters):
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity, especially for detecting ¹³C and ¹⁵N signals.
-
Experiments:
-
1D ¹³C and ¹⁵N Spectra: Direct observation of ¹³C and ¹⁵N signals to identify labeled metabolites.
-
2D Heteronuclear Correlation Spectra (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC): These experiments are crucial for assigning signals and confirming the incorporation of the isotopes into specific molecular positions.
-
-
Acquisition Parameters: The specific parameters (e.g., number of scans, relaxation delays) will need to be optimized based on the sample concentration and the specific nuclei being observed.
GC-MS Sample Preparation and Analysis
Many polar metabolites are not volatile enough for GC-MS analysis and require derivatization. A common method is silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
Drying: Ensure the metabolite extract is completely dry.
-
Derivatization Reaction: Add the derivatization agent to the dried extract and incubate at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete reaction.
-
Transfer: Transfer the derivatized sample to a GC vial with an insert.
GC-MS Analysis (General Parameters): [8]
-
Gas Chromatograph: Equipped with a suitable column (e.g., DB-5ms).
-
Injection: Use a splitless injection mode to maximize the amount of sample entering the column.
-
Temperature Program: An optimized temperature gradient is used to separate the derivatized metabolites.
-
Mass Spectrometer: Operated in full scan mode to detect all ions within a specified mass range, or in selected ion monitoring (SIM) mode for targeted analysis of specific labeled metabolites. High resolution MS can be used to distinguish isotopologues.
Visualizations
Experimental Workflow for Stable Isotope Tracing
The following diagram illustrates a typical workflow for a stable isotope tracing experiment using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. Formamide as the main building block in the origin of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Synthesis of ¹³C,¹⁵N-Labeled Formamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ¹³C,¹⁵N-labeled formamide (B127407), a crucial building block in various scientific disciplines, including drug development and metabolic research. This document details the most plausible synthetic routes, experimental protocols, and analytical characterization methods for this isotopically labeled compound.
Introduction
Isotopically labeled compounds are indispensable tools in modern scientific research. ¹³C,¹⁵N-labeled formamide (H¹³CO¹⁵NH₂) serves as a valuable precursor for the synthesis of more complex labeled molecules, such as pharmaceuticals and biomolecules. Its incorporation allows for non-invasive tracing and mechanistic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. This guide focuses on the chemical synthesis of doubly labeled formamide, providing researchers with the necessary information to produce this key reagent in-house.
Synthetic Pathways
The most direct and widely applicable method for the synthesis of ¹³C,¹⁵N-labeled formamide is the reaction of a ¹³C-labeled formic acid derivative with a ¹⁵N-labeled source of ammonia (B1221849). Two primary variations of this approach are presented below.
Direct Amidation of ¹³C-Formic Acid with ¹⁵N-Ammonia
This method involves the direct reaction of ¹³C-formic acid with ¹⁵N-ammonia. The reaction typically requires heating to drive off the water formed during the reaction, shifting the equilibrium towards the product.
Ammonolysis of a ¹³C-Formic Acid Ester with ¹⁵N-Ammonia
An alternative route involves the reaction of an activated formic acid derivative, such as a methyl or ethyl ester, with ¹⁵N-ammonia. This method can sometimes offer milder reaction conditions and easier purification compared to the direct amidation of the free acid.
Below is a logical workflow for the synthesis of ¹³C,¹⁵N-labeled formamide.
General workflow for the synthesis of ¹³C,¹⁵N-labeled formamide.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of ¹³C,¹⁵N-labeled formamide. Researchers should adapt these protocols based on the specific isotopic enrichment of the starting materials and the desired scale of the synthesis.
Synthesis via Direct Amidation of ¹³C-Formic Acid
Materials:
-
¹³C-Formic acid (≥99% ¹³C)
-
¹⁵N-Ammonia solution in water or methanol (B129727) (e.g., 7N in MeOH, ≥98% ¹⁵N)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
High-vacuum distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place ¹³C-formic acid (1.0 eq).
-
Cool the flask in an ice bath and slowly add the ¹⁵N-ammonia solution (1.1 eq).
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the formic acid proton and the appearance of the formamide protons.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dry the crude product by adding anhydrous magnesium sulfate, stirring for 30 minutes, and then filtering.
-
Purify the ¹³C,¹⁵N-labeled formamide by fractional distillation under reduced pressure. The boiling point of unlabeled formamide is 210 °C at atmospheric pressure, but distillation under vacuum is recommended to prevent decomposition.
Synthesis via Ammonolysis of Methyl ¹³C-Formate
Materials:
-
Methyl ¹³C-formate (≥99% ¹³C)
-
¹⁵N-Ammonia gas or a saturated solution in an organic solvent (e.g., THF)
-
Pressure-rated reaction vessel
-
Rotary evaporator
Procedure:
-
Place methyl ¹³C-formate (1.0 eq) in a pressure-rated reaction vessel.
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully introduce ¹⁵N-ammonia gas (1.5-2.0 eq) into the vessel or add a pre-cooled saturated solution of ¹⁵N-ammonia.
-
Seal the vessel and allow it to slowly warm to room temperature behind a blast shield.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
After the reaction is complete, carefully vent the excess ammonia in a fume hood.
-
Remove the solvent (and methanol byproduct) under reduced pressure using a rotary evaporator.
-
The resulting crude ¹³C,¹⁵N-labeled formamide can be further purified by vacuum distillation if necessary.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and properties of ¹³C,¹⁵N-labeled formamide.
| Parameter | Value | Reference |
| Starting Material Isotopic Purity | ||
| ¹³C-Formic Acid / Methyl ¹³C-Formate | ≥99% ¹³C | Commercial Suppliers |
| ¹⁵N-Ammonia | ≥98% ¹⁵N | Commercial Suppliers |
| Reaction Conditions | ||
| Direct Amidation | ||
| Temperature | Reflux | General Procedure |
| Duration | 4-6 hours | General Procedure |
| Ammonolysis | ||
| Temperature | Room Temperature | General Procedure |
| Duration | 24-48 hours | General Procedure |
| Product Specifications | ||
| Molecular Weight | 47.03 g/mol | [1][2] |
| Chemical Purity | ≥98% | [1] |
| Isotopic Enrichment (¹³C) | ≥99% | [1][2] |
| Isotopic Enrichment (¹⁵N) | ≥98% | [1][2] |
| Physical Properties (Unlabeled) | ||
| Boiling Point | 210 °C | [2] |
| Melting Point | 2-3 °C | [2] |
| Density | 1.133 g/mL at 25 °C | [2] |
Characterization
The synthesized ¹³C,¹⁵N-labeled formamide should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for characterizing the labeled product.
-
¹H NMR: The proton spectrum will show characteristic signals for the formyl proton and the two amide protons. The coupling constants between these protons and the ¹³C and ¹⁵N nuclei will provide direct evidence of successful labeling.
-
¹³C NMR: A single resonance will be observed for the carbonyl carbon. The multiplicity of this signal will be affected by coupling to the directly attached proton and the ¹⁵N nucleus.
-
¹⁵N NMR: A single resonance will be observed for the amide nitrogen. This signal will be split by the directly attached protons and the one-bond coupling to the ¹³C nucleus.
The following diagram illustrates the key one-bond J-couplings that would be observed in the NMR spectra of ¹³C,¹⁵N-labeled formamide.
Key one-bond J-couplings in ¹³C,¹⁵N-labeled formamide.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the labeled compound. High-resolution mass spectrometry can be used to verify the elemental composition and confirm the presence of both ¹³C and ¹⁵N isotopes. The observed molecular ion peak should correspond to the calculated mass of H¹³CO¹⁵NH₂ (47.03).
Safety and Handling
Formamide is classified as a substance that is suspected of causing cancer and may damage fertility or the unborn child. It is also harmful if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier of unlabeled formamide.
Conclusion
This technical guide provides a framework for the synthesis, purification, and characterization of ¹³C,¹⁵N-labeled formamide. The detailed protocols, based on established chemical principles, offer a reliable starting point for researchers to produce this important isotopically labeled compound for a wide range of applications in chemical and biomedical research. Careful execution of the experimental procedures and thorough analytical characterization are essential to ensure the quality and utility of the final product.
References
Technical Guide: Physical Properties of Formamide-13C,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Formamide-13C,15N, a stable isotope-labeled compound crucial for a variety of applications in research and drug development. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and visualizes its application in synthetic workflows.
Core Physical and Chemical Properties
This compound is an isotopically labeled version of formamide (B127407), where the carbon atom is replaced with its heavy isotope, Carbon-13 (¹³C), and the nitrogen atom is replaced with its heavy isotope, Nitrogen-15 (¹⁵N). This labeling provides a distinct mass shift, making it a valuable tool in mass spectrometry-based studies and as a precursor for the synthesis of other labeled molecules.[1][2]
Data Presentation: Quantitative Physical Properties
The following table summarizes the key physical properties of this compound. It is important to note that some of these values, particularly the boiling and melting points, are often cited from the literature for unlabeled formamide and may serve as close approximations for the labeled analogue.[1]
| Property | Value | Source(s) |
| Molecular Formula | H¹³CO¹⁵NH₂ | [1] |
| Molecular Weight | 47.03 g/mol | [1][2] |
| Appearance | Colorless liquid | [3][4] |
| Melting Point | 2-3 °C (lit.) | [1][5] |
| Boiling Point | 210 °C (lit.) | [1][5] |
| Density | 1.183 g/mL at 25 °C | [1] |
| Isotopic Purity (¹³C) | ≥99 atom % | [1] |
| Isotopic Purity (¹⁵N) | ≥98 atom % | [1] |
| Solubility | Miscible with water. | [3][6] |
| CAS Number | 285977-74-4 | [1][2] |
Experimental Protocols
While specific, detailed experimental protocols for the determination of physical properties of this compound are not extensively published, the methodologies would follow standard analytical chemistry techniques. The following are generalized protocols for the key properties listed above.
Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a substance like this compound, which has a melting point near room temperature, a capillary tube method is commonly employed.
-
Sample Preparation: A small amount of the liquid sample is frozen. A capillary tube is then packed with the solid sample.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the apparatus, which slowly heats the sample.
-
Measurement: The temperature at which the solid begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
-
Apparatus Setup: A small quantity of this compound is placed in a test tube with a boiling chip. An inverted capillary tube is placed inside the test tube. The setup is heated in a controlled manner using a heating mantle or an oil bath.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the inverted capillary tube. The heat is then slowly reduced.
-
Measurement: The boiling point is recorded as the temperature at which the last bubble emerges and the liquid begins to re-enter the capillary tube.
Determination of Density
Density is the mass of a substance per unit volume.
-
Mass Measurement: A known volume of this compound is carefully measured using a calibrated pycnometer or a micropipette.
-
Volume Measurement: The mass of the measured volume is determined using an analytical balance.
-
Calculation: The density is calculated by dividing the mass of the sample by its volume. The measurement is typically performed at a specific temperature, such as 25 °C, as density is temperature-dependent.
Applications and Workflows
This compound is primarily utilized as a synthetic intermediate for the introduction of ¹³C and ¹⁵N labels into more complex molecules.[2] This is particularly valuable in drug development for metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry assays. It also finds use as a solvent in certain applications.[2][7]
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow where this compound is used as a building block in the synthesis of an isotopically labeled target molecule.
Caption: Generalized workflow for synthesizing a labeled molecule using this compound.
References
- 1. 甲酰胺-13C,15N 98 atom % 15N, 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Formamide (¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-1825-0.25 [isotope.com]
- 3. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FORMAMIDE - Ataman Kimya [atamanchemicals.com]
- 5. Buy Formamide-¹⁵N,d₂ 98 atom ¹⁵N, 98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 6. Formamide - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Formamide-¹³C,¹⁵N (CAS: 285977-74-4) for Researchers and Drug Development Professionals
Introduction
Formamide-¹³C,¹⁵N is a stable isotope-labeled analog of formamide (B127407), a simple amide that serves as a key building block in various chemical and biological processes. This isotopically enriched compound, with a Carbon-13-¹³C) and a Nitrogen-15 (¹⁵N) atom, is an invaluable tool for researchers, scientists, and drug development professionals. Its primary utility lies in its application as a tracer in metabolic flux analysis (MFA) and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1] This guide provides a comprehensive overview of the technical data, experimental applications, and methodologies associated with Formamide-¹³C,¹⁵N.
Core Technical Data
Formamide-¹³C,¹⁵N is a clear, neat liquid at room temperature.[2][3] Its key physical and chemical properties are summarized in the tables below for easy reference.
| Identifier | Value |
| CAS Number | 285977-74-4 |
| Molecular Formula | H¹³CO¹⁵NH₂ |
| Molecular Weight | 47.03 g/mol [1][2][4] |
| Synonyms | Carbamaldehyde-¹³C,¹⁵N; Formimidic acid-¹³C,¹⁵N; Methanamide-¹³C,¹⁵N[2][3] |
| Property | Value |
| Chemical Purity | ≥98%[2][3] |
| Isotopic Enrichment | ≥99 atom % ¹³C, ≥98 atom % ¹⁵N[1][2] |
| Form | Individual |
| Concentration | Neat |
| Boiling Point | 210 °C |
| Melting Point | 2-3 °C |
| Density | 1.183 g/mL at 25 °C |
Applications in Research and Drug Development
The incorporation of stable isotopes like ¹³C and ¹⁵N into molecules such as formamide allows for precise tracking and quantification in complex biological systems. This has significant implications for drug discovery and development.
Metabolic Flux Analysis (MFA)
Formamide-¹³C,¹⁵N can serve as a precursor for the de novo synthesis of purine (B94841) nucleotides. The ¹³C and ¹⁵N atoms from formamide are incorporated into the purine ring structure, allowing researchers to trace the activity of this critical pathway. Understanding the flux through the de novo purine synthesis pathway is vital in cancer research and the development of antimetabolite drugs, as many cancer cells rely on this pathway for proliferation.
Internal Standard for Quantitative Analysis
Due to its distinct mass from its unlabeled counterpart, Formamide-¹³C,¹⁵N is an excellent internal standard for quantitative studies using mass spectrometry (GC-MS or LC-MS) and NMR.[1] It allows for accurate quantification of unlabeled formamide or related metabolites in various biological matrices.
Experimental Protocols
Protocol 1: ¹³C and ¹⁵N Tracing of De Novo Purine Synthesis using LC-MS/MS
This protocol outlines a general procedure for tracing the incorporation of labeled atoms from a precursor like Formamide-¹³C,¹⁵N into the purine nucleotide pool of cultured cells.
1. Cell Culture and Isotope Labeling:
-
Culture cells (e.g., HeLa cells) in a standard growth medium.
-
To stimulate the de novo purine synthesis pathway, switch the cells to a purine-depleted medium 24 hours prior to the experiment.[5]
-
Introduce Formamide-¹³C,¹⁵N (or a relevant labeled precursor like ¹³C,¹⁵N-serine which provides one-carbon units) into the medium at a defined concentration.[6] The optimal concentration and labeling time should be determined empirically, but a typical duration can range from 3 to 24 hours.[2]
2. Metabolite Extraction:
-
After the labeling period, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C overnight to precipitate proteins and extract metabolites.[2][5]
-
Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.[5]
-
Dry the supernatant using a speed vacuum system.[2]
3. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable buffer for LC-MS analysis (e.g., 0.1% formic acid in water).[2]
-
Perform chromatographic separation using a hydrophilic interaction liquid chromatography (HILIC) column.[5]
-
Elute the metabolites using a gradient of an aqueous mobile phase (e.g., 20 mM ammonium (B1175870) acetate, pH 9.75) and an organic mobile phase (e.g., acetonitrile).[5]
-
Detect and quantify the labeled purine nucleotides and their intermediates using a high-resolution mass spectrometer operating in negative ion mode.[4] Monitor the mass shift corresponding to the incorporation of ¹³C and ¹⁵N atoms.
Protocol 2: Quantitative NMR Spectroscopy
This protocol provides a general framework for using Formamide-¹³C,¹⁵N as an internal standard or for studying its interactions.
1. Sample Preparation:
-
Prepare a solution of the analyte of interest in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add a known concentration of Formamide-¹³C,¹⁵N to the solution to serve as an internal standard.
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
For detailed structural and dynamic studies, a suite of 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate the ¹H, ¹³C, and ¹⁵N nuclei.
3. Data Processing and Analysis:
-
Process the NMR spectra using appropriate software.
-
For quantitative analysis, integrate the signal of the analyte relative to the known concentration of the Formamide-¹³C,¹⁵N internal standard.
Visualization of Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the metabolic pathway relevant to the use of Formamide-¹³C,¹⁵N.
Conclusion
Formamide-¹³C,¹⁵N is a versatile and powerful tool for researchers in the life sciences and drug development. Its utility in tracing metabolic pathways, particularly de novo purine synthesis, provides critical insights into cellular metabolism, which is often dysregulated in diseases like cancer. Furthermore, its application as an internal standard enhances the accuracy and reliability of quantitative analytical methods. The protocols and diagrams provided in this guide serve as a foundational resource for designing and executing experiments utilizing this valuable isotopic tracer.
References
- 1. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]
- 4. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric analysis of purine de novo biosynthesis intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Formamide-¹³C,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isotopically labeled compound, Formamide-¹³C,¹⁵N, with a focus on its molecular properties. This information is critical for its application in various research and development settings, including its use as a tracer, in the synthesis of labeled pharmaceuticals, and as a solvent in sensitive analytical techniques.
Core Molecular Data
Formamide-¹³C,¹⁵N is a stable isotope-labeled version of formamide, where the carbon atom is replaced with Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling provides a distinct mass signature that is invaluable for tracing and metabolic studies.
Molecular Weight and Composition
The molecular weight of Formamide-¹³C,¹⁵N is 47.03 g/mol .[1][2] This value is derived from the sum of the atomic masses of its constituent isotopes. The chemical formula for this compound is H¹³CO¹⁵NH₂.[1]
The table below details the isotopic composition and contribution of each element to the overall molecular weight.
| Atom | Isotope | Quantity | Isotopic Mass (amu) | Total Mass Contribution (amu) |
| Carbon | ¹³C | 1 | ~13.00335 | ~13.00335 |
| Oxygen | ¹⁶O | 1 | ~15.99491 | ~15.99491 |
| Nitrogen | ¹⁵N | 1 | ~15.00011 | ~15.00011 |
| Hydrogen | ¹H | 3 | ~1.00783 | ~3.02349 |
| Total | ~47.02186 |
Note: The molecular weight provided by commercial suppliers (47.03 g/mol ) is a rounded value.
Structural Representation
The chemical structure of Formamide-¹³C,¹⁵N is identical to that of standard formamide, with the exception of the isotopic labeling of the carbon and nitrogen atoms.
Caption: Chemical structure of Formamide-¹³C,¹⁵N.
Experimental Protocols
The utilization of Formamide-¹³C,¹⁵N in experimental settings often involves its incorporation as an internal standard in mass spectrometry-based assays or as a tracer in metabolic pathway analysis.
General Protocol for Use as an Internal Standard in LC-MS
-
Preparation of Stock Solution: Accurately weigh a known amount of Formamide-¹³C,¹⁵N and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or water) to prepare a stock solution of known concentration.
-
Preparation of Working Standard Solutions: Perform serial dilutions of the stock solution to create a series of working standard solutions at concentrations relevant to the expected analyte concentration range.
-
Sample Preparation: To each unknown sample, and to each calibration and quality control sample, add a fixed and known amount of the Formamide-¹³C,¹⁵N internal standard solution.
-
LC-MS Analysis: Analyze the samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method. Monitor the mass transitions for both the unlabeled analyte and the ¹³C,¹⁵N-labeled internal standard.
-
Data Analysis: Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte from the calibration curve.
Caption: Workflow for using Formamide-¹³C,¹⁵N as an internal standard.
References
Isotopic Purity of Formamide-13C,15N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of doubly labeled Formamide-13C,15N. This valuable synthetic intermediate and metabolic tracer is crucial for a range of applications, from the synthesis of isotopically labeled pharmaceuticals to advanced metabolic flux analysis. This guide details the synthesis, purification, and analytical methodologies used to ensure high isotopic enrichment and chemical purity.
Quantitative Data Summary
The isotopic and chemical purity of commercially available this compound is critical for its effective use. The following table summarizes typical product specifications from leading suppliers.
| Parameter | Specification |
| Isotopic Enrichment | |
| 13C Atom % | ≥ 99% |
| 15N Atom % | ≥ 98% |
| Chemical Purity | |
| Purity (by NMR/GC) | ≥ 98% |
| Physical Properties | |
| Molecular Weight | 47.03 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 210 °C (lit.) |
| Melting Point | 2-3 °C (lit.) |
| Density | 1.183 g/mL at 25 °C |
Data sourced from commercial suppliers of Formamide-¹³C,¹⁵N.[1]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are representative of standard laboratory practices for the production and quality control of isotopically labeled small molecules.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of isotopically enriched precursors, namely [13C]formic acid and [15N]ammonia. The following is a representative protocol.
Materials:
-
[13C]Formic acid (99 atom % 13C)
-
[15N]Ammonia gas (98 atom % 15N)
-
Anhydrous reaction vessel with a cooling system
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a thermometer is placed in an ice-water bath to manage the exothermic reaction.
-
Introduction of Reactants: A molar excess of [13C]formic acid is added to the reaction flask. Dry [15N]ammonia gas is then bubbled through the formic acid. The reaction is highly exothermic and the temperature should be maintained below 40°C.
-
Formation of Ammonium (B1175870) Formate-13C,15N: The reaction between formic acid and ammonia (B1221849) forms ammonium formate-13C,15N as an intermediate. This reaction is typically complete within 30-60 minutes.
-
Dehydration: The reaction mixture is then slowly heated to approximately 150-180°C. During this heating phase, the stream of [15N]ammonia gas is maintained, albeit at a reduced flow rate. Water is eliminated from the ammonium formate-13C,15N, yielding this compound. The water is collected in the condenser.
-
Reaction Completion: The reaction is considered complete when no more water distills over. The crude this compound product will be a brownish liquid.
Purification of this compound
To achieve high chemical purity, the crude this compound must be purified to remove unreacted starting materials, water, and any side products. Vacuum distillation is a common and effective method.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus
-
Heating mantle
-
Cold trap
Procedure:
-
Apparatus Setup: A vacuum distillation apparatus is assembled. It is crucial to ensure all glassware is thoroughly dried to prevent contamination of the final product with water.
-
Distillation: The crude this compound is transferred to the distillation flask. The system is evacuated to a pressure of approximately 10-20 mmHg. The flask is then gently heated.
-
Fraction Collection: The fraction distilling at the appropriate temperature for formamide (B127407) under the applied vacuum is collected. The boiling point will be significantly lower than the atmospheric boiling point of 210°C.
-
Product Handling: The purified this compound is collected in a pre-weighed, dry receiving flask. The purified product should be a clear, colorless liquid. It should be stored in an airtight container, protected from light and moisture, to prevent degradation.
Isotopic Purity Determination by Mass Spectrometry
High-resolution mass spectrometry is a definitive technique for determining the isotopic enrichment of labeled compounds.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., ESI or APCI).
Procedure:
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometric Analysis: The sample is introduced into the mass spectrometer. High-resolution mass spectra are acquired in positive ion mode. The protonated molecule, [M+H]+, will be observed.
-
Data Analysis:
-
The theoretical exact mass of the unlabeled formamide ([12CH314NO+H]+) is 46.0290.
-
The theoretical exact mass of the doubly labeled formamide ([13CH315NO+H]+) is 48.0324.
-
The relative intensities of the ion peaks corresponding to the unlabeled, singly labeled (13C or 15N), and doubly labeled species are measured.
-
The isotopic purity is calculated by determining the ratio of the peak area of the desired isotopologue to the sum of the peak areas of all isotopologues. Corrections for the natural abundance of isotopes in the unlabeled portion of the molecule should be applied for precise quantification.
-
Isotopic and Chemical Purity Determination by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and determining the chemical and isotopic purity of this compound.
Instrumentation:
-
High-field NMR spectrometer equipped with probes for 1H, 13C, and 15N detection.
Sample Preparation:
-
The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
1H NMR Analysis:
-
The 1H NMR spectrum will show signals for the formyl proton (-CHO) and the amide protons (-NH2).
-
The formyl proton will appear as a doublet due to coupling with the 13C nucleus (1JCH). The magnitude of this coupling constant is indicative of the C-H bond.
-
The amide protons will be coupled to the 15N nucleus (1JNH), resulting in a doublet.
-
The presence and integration of any impurity signals can be used to determine chemical purity.
13C NMR Analysis:
-
A single resonance is expected for the carbonyl carbon.
-
The high enrichment in 13C will result in a strong signal. The presence of a small signal at the chemical shift of the 12C isotopologue can be used to quantify the 13C enrichment.
15N NMR Analysis:
-
A single resonance is expected for the amide nitrogen.
-
The signal will be a triplet due to coupling with the two amide protons (1JNH).
-
Similar to the 13C NMR, the high 15N enrichment will produce a strong signal, and comparison with any residual 14N signal (which is typically very broad) can provide an estimate of isotopic purity. Neat formamide is often used as an external reference standard for 15N NMR.[2]
Visualization of a Key Application
This compound is a valuable precursor for the synthesis of isotopically labeled biomolecules, such as purines, for use in metabolic studies. The diagram below illustrates the potential incorporation of the 13C and 15N atoms from formamide into the purine (B94841) ring during de novo purine synthesis. This pathway is fundamental to the production of nucleotides for DNA and RNA synthesis.
Caption: Incorporation of labeled atoms from Formamide-¹³C,¹⁵N into the purine ring.
This guide provides a foundational understanding of the synthesis, purification, and analytical characterization of this compound. The high isotopic and chemical purity of this compound is paramount for its successful application in the synthesis of complex labeled molecules and in sensitive metabolic tracer studies. Researchers and drug development professionals can use this information to effectively utilize this compound in their work.
References
In-Depth Technical Guide to Formamide-13C,15N for Researchers and Drug Development Professionals
Introduction
Formamide-13C,15N is a stable isotope-labeled compound that serves as a valuable tool for researchers, scientists, and drug development professionals. Its incorporation of both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes makes it a powerful tracer for elucidating metabolic pathways, understanding reaction mechanisms, and serving as an internal standard for quantitative analysis. This guide provides a comprehensive overview of the commercial availability, key applications, and technical considerations for the use of this compound.
Commercial Suppliers and Product Specifications
This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds. Researchers can source this product from companies such as Cambridge Isotope Laboratories, Inc. , MedchemExpress , and Sigma-Aldrich . The product specifications are critical for experimental design and data interpretation. Below is a summary of typical product data.
| Property | Typical Specification |
| Chemical Formula | H¹³CO¹⁵NH₂ |
| CAS Number | 285977-74-4 |
| Molecular Weight | 47.03 g/mol |
| Isotopic Enrichment | ¹³C: ≥99 atom %; ¹⁵N: ≥98 atom % |
| Chemical Purity | ≥98% |
| Physical Form | Neat liquid |
| Storage | Store at room temperature, protected from light and moisture. |
Core Applications in Research and Drug Development
The primary utility of this compound lies in its role as a precursor for the synthesis of isotopically labeled biomolecules and as a tracer in metabolic studies.
Synthesis of Labeled Pharmaceuticals and Heterocyclic Compounds
This compound is a key building block for the synthesis of isotopically labeled heterocyclic compounds, which are core structures in many pharmaceuticals. A significant application is in the synthesis of purines, where the formamide (B127407) molecule can contribute both a carbon and a nitrogen atom to the purine (B94841) ring system. This is particularly relevant in drug development for creating labeled analogues of drug candidates or their metabolites for use in pharmacokinetic and pharmacodynamic studies.
Metabolic Flux Analysis (MFA)
As a metabolic tracer, this compound can be introduced into biological systems to track the flux of carbon and nitrogen through various metabolic pathways. This is especially pertinent in cancer research and drug discovery to understand how disease states or drug treatments alter cellular metabolism. For example, it can be used to trace the de novo synthesis of nucleotides, providing insights into cell proliferation and the targets of anti-cancer drugs.
Internal Standard for Quantitative Analysis
In analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, this compound can be used as an internal standard.[1] Its distinct mass and NMR signal, due to the heavy isotopes, allow for precise quantification of its unlabeled counterpart or other analytes in complex biological samples.
Experimental Protocols and Methodologies
While specific experimental conditions will vary depending on the application, the following provides a general framework for the use of this compound as a metabolic tracer.
Metabolic Labeling of Cultured Cells
Objective: To trace the incorporation of carbon and nitrogen from formamide into cellular metabolites, such as nucleotides.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line of interest
-
Cultured cells (e.g., cancer cell line)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Quenching solution (e.g., ice-cold saline)
-
Extraction solvent (e.g., 80% methanol)
-
Mass spectrometer or NMR spectrometer
Protocol:
-
Cell Culture Preparation: Culture cells to the desired confluency under standard conditions.
-
Labeling Medium Preparation: Prepare the cell culture medium containing this compound at the desired final concentration. The optimal concentration should be determined empirically but can range from micromolar to low millimolar concentrations.
-
Metabolic Labeling: Remove the standard medium from the cells, wash with phosphate-buffered saline (PBS), and add the labeling medium. Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamics of isotope incorporation.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold quenching solution.
-
Add a pre-chilled extraction solvent to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Mass Spectrometry: Analyze the metabolite extract using high-resolution mass spectrometry to detect the mass shift corresponding to the incorporation of ¹³C and ¹⁵N into downstream metabolites.
-
NMR Spectroscopy: For NMR analysis, larger quantities of labeled metabolites may be required. Two-dimensional NMR techniques, such as ¹H-¹³C HSQC and ¹H-¹⁵N HSQC, can be used to resolve and assign signals from the labeled compounds.
-
Data Presentation and Visualization
The quantitative data from metabolic labeling experiments can be summarized in tables to facilitate comparison and interpretation.
Table 1: Isotope Incorporation into a Hypothetical Metabolite X
| Time (hours) | M+0 (Unlabeled) Abundance (%) | M+1 (¹³C or ¹⁵N) Abundance (%) | M+2 (¹³C and ¹⁵N) Abundance (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.2 | 12.5 | 2.3 |
| 4 | 70.1 | 25.3 | 4.6 |
| 8 | 45.6 | 42.1 | 12.3 |
| 24 | 15.3 | 55.4 | 29.3 |
Logical Workflow for this compound in Metabolic Tracer Studies
The following diagram illustrates the general workflow for a metabolic tracer experiment using this compound.
Signaling Pathway Context: De Novo Purine Biosynthesis
This compound can be a precursor for the synthesis of phosphoribosyl-N-formylglycinamide (FGAR), an intermediate in the de novo purine biosynthesis pathway. The diagram below illustrates the potential entry point of the labeled atoms from formamide into this pathway.
Conclusion
This compound is a versatile and powerful tool for researchers in the life sciences and drug development. Its utility as a synthetic precursor for labeled compounds and as a metabolic tracer enables detailed investigation of biological processes at the molecular level. Careful experimental design, coupled with high-resolution analytical techniques, allows for the precise tracking and quantification of the fate of the labeled carbon and nitrogen atoms, providing valuable insights into cellular metabolism and the mechanisms of drug action.
References
Formamide-¹³C,¹⁵N: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Formamide-¹³C,¹⁵N, a stable isotope-labeled compound essential for various research and development applications. While the isotopic labeling with Carbon-13 and Nitrogen-15 is critical for its use in advanced analytical techniques, it is crucial to understand that the material's chemical and toxicological properties are identical to those of unlabeled formamide (B127407). Therefore, all safety precautions and handling procedures applicable to formamide must be strictly followed for its isotopically labeled counterpart.
Formamide is classified as a hazardous chemical, posing significant health risks, including reproductive toxicity, carcinogenicity, and organ damage upon prolonged or repeated exposure.[1][2] Adherence to the safety protocols outlined in this document is imperative to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Hazard Identification and Classification
Formamide-¹³C,¹⁵N shares the same hazard profile as standard formamide. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Carcinogenicity | 2 | H351: Suspected of causing cancer.[1][2][3] |
| Reproductive Toxicity | 1B | H360FD: May damage fertility. May damage the unborn child.[1][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (blood, cardiovascular system) through prolonged or repeated exposure.[1][4][5] |
Signal Word: Danger[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of Formamide-¹³C,¹⁵N is fundamental to its safe handling and storage. The isotopic labeling results in a slightly higher molecular weight compared to the unlabeled compound, but other physical properties remain largely unchanged.
Table 2: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | H¹³CO¹⁵NH₂ |
| Molecular Weight | 47.03 g/mol [4][6] |
| Appearance | Clear, colorless, viscous liquid[4][6] |
| Odor | Ammonia-like[4] |
| Boiling Point | 210 °C (410 °F)[4][5][6][7] |
| Melting Point | 2-3 °C (35.6-37.4 °F)[4][5][6] |
| Flash Point | 150 °C (302 °F) - closed cup[6] |
| Solubility | Miscible with water[7] |
| Vapor Pressure | 0.1 mmHg at 86°F (30°C)[7] |
| Specific Gravity | 1.13 g/cm³[7] |
Exposure Limits
To minimize the risk of adverse health effects, several organizations have established occupational exposure limits for formamide. These limits should be strictly adhered to in all laboratory settings.
Table 3: Occupational Exposure Limits
| Organization | TWA (Time-Weighted Average) | STEL (Short-Term Exposure Limit) | Notations |
| NIOSH | 10 ppm (15 mg/m³) | - | Skin[7][8] |
| ACGIH | 10 ppm | - | Skin, A3 (Confirmed Animal Carcinogen with Unknown Relevance to Humans)[8][9] |
| Ireland | 10 ppm (18 mg/m³) | 30 ppm (56 mg/m³)[4] | - |
Safe Handling and Storage Workflow
A systematic approach to handling Formamide-¹³C,¹⁵N, from receipt to disposal, is essential for maintaining a safe laboratory environment. The following diagram illustrates the recommended workflow.
Experimental Protocol: RNA Denaturation for Gel Electrophoresis
This protocol provides a detailed methodology for a common application of formamide in molecular biology, emphasizing the integration of safety precautions.
Objective: To denature RNA samples prior to agarose (B213101) gel electrophoresis to ensure accurate size separation.
Materials:
-
Formamide-¹³C,¹⁵N (or unlabeled formamide)
-
RNA sample
-
Nuclease-free water
-
10X MOPS buffer
-
37% Formaldehyde
-
RNA loading dye
-
Microcentrifuge tubes
-
Pipettes and nuclease-free tips
-
Heating block or water bath
-
Vortex mixer
-
Microcentrifuge
Personal Protective Equipment (PPE):
-
Nitrile gloves (check manufacturer's compatibility chart)[7][10]
-
Chemical splash goggles[11]
-
Fully buttoned laboratory coat[11]
Procedure:
-
Preparation (in a certified chemical fume hood):
-
Thaw all reagents on ice.
-
Pre-heat a heating block to 70°C.
-
Label microcentrifuge tubes for each RNA sample.
-
-
Sample Preparation (in a certified chemical fume hood):
-
Denaturation:
-
Incubate the tubes at 70°C for 10 minutes to denature the RNA.[5]
-
Immediately place the tubes on ice to prevent renaturation.
-
-
Loading:
-
Add 2 µl of RNA loading dye to each sample.
-
Mix gently by pipetting.
-
Centrifuge the tubes briefly to collect the contents at the bottom.
-
Load the samples into the wells of a formaldehyde-agarose gel.
-
-
Post-Procedure:
-
All tips, tubes, and gloves contaminated with formamide must be disposed of as hazardous solid waste.[7]
-
Collect all liquid waste containing formamide in a designated, properly labeled hazardous waste container.[9][10]
-
Wipe down the work area in the fume hood with an appropriate decontaminating solution.
-
Remove PPE and wash hands thoroughly with soap and water.[7]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 4: Emergency Response
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][11] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12] |
| Small Spill (<1 L in a fume hood) | If trained and equipped with a proper spill kit, absorb the spill with an inert dry material. Collect the absorbed material in a sealed container for hazardous waste disposal.[11] |
| Large Spill (>1 L or outside a fume hood) | Evacuate the area immediately. Secure the area to prevent entry. Notify your institution's Environmental Health and Safety (EHS) department and emergency services.[10] |
Waste Disposal
All waste contaminated with Formamide-¹³C,¹⁵N must be treated as hazardous waste.
-
Liquid Waste: Collect in a clearly labeled, sealed, and chemically compatible container.[9][10]
-
Solid Waste: Gloves, pipette tips, and other contaminated materials should be collected in a separate, labeled hazardous waste container.[7]
-
Empty Containers: Empty containers that once held formamide must also be disposed of as hazardous waste.[7]
Consult your institution's EHS department for specific waste disposal protocols.[12]
Conclusion
Formamide-¹³C,¹⁵N is a valuable tool in modern research, but its significant health hazards necessitate a diligent and informed approach to its handling. By understanding its properties, adhering to established exposure limits, implementing a robust safe handling workflow, and being prepared for emergencies, researchers can mitigate the risks associated with this chemical. This guide serves as a comprehensive resource to support the safe and responsible use of Formamide-¹³C,¹⁵N in the pursuit of scientific advancement.
References
- 1. shop.neofroxx.com [shop.neofroxx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Formamide Molecular Biology Reagent [sigmaaldrich.com]
- 4. Formamide (¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-1825-0.25 [isotope.com]
- 5. researchgate.net [researchgate.net]
- 6. Formamide-13C,15N 98 atom % 15N, 99 atom % 13C, 99% (CP) | 285977-74-4 [sigmaaldrich.com]
- 7. uml.edu [uml.edu]
- 8. Lab Safety Guideline: Formamide | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: Formamide-13C,15N as an Internal Standard in Quantitative NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the concentration and purity of chemical compounds. Its accuracy and precision are highly dependent on the use of a suitable internal standard. An ideal internal standard should be stable, chemically inert, soluble in the NMR solvent, and have a simple spectrum with signals that do not overlap with the analyte signals.
Formamide-13C,15N is an excellent internal standard for both ¹³C and ¹⁵N qNMR studies. The dual isotopic labeling provides a distinct signal in both carbon and nitrogen spectra, far from the typical chemical shift ranges of most organic molecules, thus minimizing the chance of signal overlap. This allows for its use in a wide variety of applications, including the quantification of small molecules, peptides, and proteins, and in monitoring reaction kinetics.
Key Advantages of this compound as a Quantitative NMR Internal Standard:
-
Single Reference for Dual Nuclei: Enables quantification in both ¹³C and ¹⁵N NMR spectra with a single, well-characterized standard.
-
Reduced Signal Overlap: The carbonyl carbon and the amide nitrogen of formamide (B127407) resonate in regions of the NMR spectrum that are typically sparsely populated, reducing the likelihood of signal overlap with the analyte.
-
High Isotopic Purity: Commercially available with high isotopic enrichment (typically >98%), ensuring a strong and clean signal for accurate integration.[1]
-
Chemical Stability: Formamide is a stable molecule under typical NMR experimental conditions.
Data Presentation: Properties of this compound
For accurate quantitative analysis, it is essential to know the precise properties of the internal standard. The following table summarizes the key characteristics of this compound.
| Property | Value | Reference |
| Molecular Formula | ¹³CH₃¹⁵NO | [1] |
| Molecular Weight | 47.03 g/mol | [1] |
| ¹³C Isotopic Enrichment | ≥ 98% | [1] |
| ¹⁵N Isotopic Enrichment | ≥ 98% | [1] |
| ¹³C Chemical Shift (in DMSO-d₆) | ~162.8 ppm | |
| ¹⁵N Chemical Shift (in DMSO-d₆) | ~113 ppm (relative to NH₃) | [2] |
| Estimated ¹³C T₁ (Carbonyl) | 5 - 15 seconds | Estimated |
| Estimated ¹⁵N T₁ | 10 - 25 seconds | Estimated |
Note on T₁ Relaxation Times: The provided T₁ values are estimates for a small molecule in a non-viscous solvent. The actual T₁ values are highly dependent on the solvent, temperature, and the presence of other molecules in the solution. For the highest accuracy in quantitative NMR, it is strongly recommended to experimentally determine the T₁ values of both the this compound internal standard and the analyte under the specific experimental conditions.
Experimental Protocols
The following protocols provide a step-by-step guide for the use of this compound as an internal standard in quantitative ¹³C and ¹⁵N NMR spectroscopy.
Workflow for Quantitative NMR Analysis
Caption: General workflow for quantitative NMR using an internal standard.
Protocol 1: Preparation of a this compound Stock Solution
A stock solution of the internal standard allows for consistent and accurate addition to multiple samples.
-
Accurate Weighing: Accurately weigh a precise amount of this compound (e.g., 10.0 mg) using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed standard in a precise volume of a suitable deuterated solvent (e.g., 1.00 mL of DMSO-d₆) in a volumetric flask.
-
Homogenization: Ensure the solution is thoroughly mixed to achieve homogeneity.
-
Storage: Store the stock solution in a tightly sealed container at 4°C to minimize solvent evaporation.
Protocol 2: Preparation of the NMR Sample
-
Analyte Preparation: Accurately weigh a known amount of the analyte.
-
Solvent Addition: Dissolve the analyte in a known volume of the same deuterated solvent used for the internal standard stock solution.
-
Internal Standard Addition: Add a precise volume of the this compound stock solution to the analyte solution.
-
Transfer to NMR Tube: Transfer the final mixture to an NMR tube.
Protocol 3: Quantitative ¹³C NMR Spectroscopy
This protocol uses an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE), which is crucial for accurate quantification.[3][4][5][6]
-
Spectrometer Setup: Tune and match the probe for ¹³C observation.
-
Pulse Program: Select an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments).[4]
-
Acquisition Parameters:
-
Pulse Angle (p1): 90°
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of either the analyte or the formamide carbonyl carbon. Based on the estimated T₁, a delay of 75 seconds is a conservative starting point.
-
Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio of at least 150:1 for both the analyte and the internal standard signals.
-
Acquisition Time (aq): Set to acquire the full FID for optimal resolution.
-
-
Data Acquisition: Acquire the spectrum.
Protocol 4: Quantitative ¹⁵N NMR Spectroscopy
Similar to ¹³C qNMR, an inverse-gated decoupling sequence is used to eliminate the NOE.
-
Spectrometer Setup: Tune and match the probe for ¹⁵N observation.
-
Pulse Program: Select an inverse-gated decoupling pulse sequence.
-
Acquisition Parameters:
-
Pulse Angle (p1): 90°
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of either the analyte or the formamide nitrogen. Based on the estimated T₁, a delay of 125 seconds is a conservative starting point.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 150:1.
-
Acquisition Time (aq): Set to acquire the full FID.
-
-
Data Acquisition: Acquire the spectrum.
Data Analysis and Calculations
The concentration of the analyte can be calculated using the following equation:
Canalyte = (Ianalyte / Istandard) * (Nstandard / Nanalyte) * (MWstandard / MWanalyte) * (mstandard / manalyte) * Pstandard
Where:
-
Canalyte: Concentration of the analyte
-
I: Integral of the NMR signal
-
N: Number of nuclei giving rise to the signal (for this compound, N=1 for both ¹³C and ¹⁵N)
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
Logical Flow of Calculation
Caption: Input parameters for the analyte concentration calculation.
Illustrative Quantitative Data
The following tables provide an example of how to present quantitative data obtained using this compound as an internal standard. Note: These are illustrative data and do not represent actual experimental results.
Table 1: Quantitative ¹³C NMR Data for Analyte X
| Parameter | Analyte X | Formamide-¹³C,¹⁵N |
| Mass (mg) | 25.0 | 5.0 |
| Molecular Weight ( g/mol ) | 250.0 | 47.03 |
| ¹³C Signal Integral | 1.50 | 1.00 |
| Number of Carbons | 1 | 1 |
| Calculated Purity (%) | 98.5 | 99.0 |
| Calculated Concentration (mM) | 49.7 | 10.0 |
Table 2: Quantitative ¹⁵N NMR Data for Analyte Y
| Parameter | Analyte Y | Formamide-¹³C,¹⁵N |
| Mass (mg) | 30.0 | 5.0 |
| Molecular Weight ( g/mol ) | 300.0 | 47.03 |
| ¹⁵N Signal Integral | 1.25 | 1.00 |
| Number of Nitrogens | 1 | 1 |
| Calculated Purity (%) | 95.2 | 99.0 |
| Calculated Concentration (mM) | 47.6 | 10.0 |
Troubleshooting and Considerations
-
T₁ Relaxation: As mentioned, accurate T₁ determination is critical. If the relaxation delay is too short, the signals will not fully relax, leading to inaccurate integrals and an underestimation of the analyte concentration.
-
Solvent Effects: The chemical shifts of both the analyte and the internal standard can be influenced by the solvent. Always use the same deuterated solvent for all samples and standards.
-
Signal-to-Noise: A low signal-to-noise ratio can lead to errors in integration. Increase the number of scans to improve the signal-to-noise ratio.
-
Baseline Correction: A flat baseline is essential for accurate integration. Ensure proper baseline correction is applied during data processing.
-
Purity of the Standard: The accuracy of the quantification is directly dependent on the purity of the internal standard. Use a standard with a certified purity whenever possible.
References
- 1. Formamide (¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-1825-0.25 [isotope.com]
- 2. scispace.com [scispace.com]
- 3. Improvement of the inverse-gated-decoupling sequence for a faster quantitative analysis of various samples by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hmc.edu [hmc.edu]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Formamide-13C,15N in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formamide-13C,15N is a versatile, stable isotope-labeled building block crucial for a range of applications in mass spectrometry-based quantitative analysis. Its incorporation of both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes allows for the synthesis of internal standards with a significant mass shift from their unlabeled counterparts, minimizing isotopic interference and enhancing analytical accuracy. This document provides detailed application notes and protocols for the use of this compound, primarily focusing on its role as a precursor for the synthesis of isotopically labeled internal standards for quantitative mass spectrometry and as a tracer in metabolic flux analysis.
The primary application highlighted is the synthesis of labeled biomolecules, such as purines and their derivatives (e.g., cytokinins), which can be used as internal standards for accurate quantification in complex biological matrices. Additionally, the use of this compound as a source of labeled carbon and nitrogen for tracing metabolic pathways will be discussed. These applications are critical in various research areas, including drug discovery and development, metabolomics, and proteomics.[1][2]
Application 1: Synthesis of Isotopically Labeled Internal Standards for Quantitative Mass Spectrometry
One of the principal uses of this compound is in the chemical synthesis of stable isotope-labeled internal standards (SIL-IS). These standards are essential for accurate quantification by isotope dilution mass spectrometry, a gold-standard technique in analytical chemistry. By introducing a known amount of the SIL-IS into a sample, variations in sample preparation, chromatography, and mass spectrometric response can be normalized, leading to highly accurate and precise measurements.
A significant application is the synthesis of ¹⁵N-labeled purines and their derivatives. For instance, [¹⁵N]-Formamide can be a key reagent in the synthesis of [¹⁵N₅]-adenine and [¹⁵N₄]-6-chloropurine, which can then be used to produce a variety of labeled cytokinins. These labeled cytokinins serve as ideal internal standards for the quantification of their endogenous, unlabeled counterparts in plant tissues and other biological samples.
Experimental Protocol: Synthesis of [¹⁵N₅]-Adenine from [¹⁵N]-Formamide
This protocol is adapted from a published method for the synthesis of ¹⁵N-labeled purines.
Materials:
-
[¹⁵N]-Formamide (99 atom % ¹⁵N)
-
Malononitrile
-
Diethoxymethyl acetate (B1210297)
-
Ammonia (B1221849) in methanol (B129727) solution
-
Formic acid
-
Anhydrous solvents (e.g., methanol, ethanol)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
High-Resolution Mass Spectrometer (HRMS)
-
NMR Spectrometer
Procedure:
-
Synthesis of [¹⁵N₃]-4,6-diaminopyrimidine-5-carbaldehyde:
-
A mixture of [¹⁵N]-formamide, malononitrile, and diethoxymethyl acetate is heated under reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and washed to yield the intermediate.
-
-
Synthesis of [¹⁵N₅]-Adenine:
-
The [¹⁵N₃]-4,6-diaminopyrimidine-5-carbaldehyde intermediate is heated under reflux with formic acid and a methanolic ammonia solution.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The mixture is cooled, and the crude [¹⁵N₅]-adenine is precipitated, collected by filtration, and washed.
-
The crude product is purified by recrystallization.
-
-
Characterization:
-
The final product is characterized by High-Resolution Mass Spectrometry (HRMS) to confirm the mass and isotopic enrichment.
-
¹H, ¹³C, and ¹⁵N NMR spectroscopy are used to confirm the structure and the positions of the ¹⁵N labels.
-
Data Presentation: Quantitative Analysis of Cytokinins using ¹⁵N-Labeled Internal Standards
The following table is a representative example of how quantitative data from an LC-MS/MS analysis of cytokinins, using the synthesized ¹⁵N-labeled internal standards, would be presented. The data illustrates the quantification of various endogenous cytokinins in a plant tissue extract.
| Cytokinin | Endogenous Concentration (pmol/g FW) | % RSD (n=3) |
| trans-Zeatin | 15.2 | 4.5 |
| cis-Zeatin | 8.7 | 6.2 |
| Isopentenyladenine | 21.5 | 3.8 |
| Dihydrozeatin | 5.1 | 7.1 |
| trans-Zeatin Riboside | 32.8 | 5.5 |
| Isopentenyladenosine | 45.1 | 4.1 |
FW: Fresh Weight; RSD: Relative Standard Deviation
Application 2: Metabolic Tracing Studies
This compound can serve as a tracer to investigate metabolic pathways, particularly those involving purine (B94841) and amino acid metabolism. When introduced to cell cultures or in vivo models, the ¹³C and ¹⁵N atoms from formamide (B127407) can be incorporated into various biomolecules. Mass spectrometry can then be used to track the distribution and incorporation of these stable isotopes, providing insights into metabolic fluxes and pathway dynamics.
Experimental Protocol: Metabolic Labeling and LC-MS Analysis
Materials:
-
Cell culture medium deficient in the metabolite of interest (e.g., purine-free medium)
-
Formamide-¹³C,¹⁵N
-
Cultured cells (e.g., HeLa cells)
-
LC-MS/MS system (e.g., Q-Exactive Orbitrap)
-
Metabolite extraction buffers (e.g., ice-cold 80% methanol)
-
Centrifuge, vacuum concentrator
Procedure:
-
Cell Culture and Labeling:
-
Cells are cultured in a standard medium to the desired confluency.
-
The medium is then replaced with a specialized medium (e.g., purine-depleted) supplemented with a known concentration of Formamide-¹³C,¹⁵N.
-
Cells are incubated for a specific period to allow for the uptake and metabolism of the labeled formamide.
-
-
Metabolite Extraction:
-
The culture medium is removed, and the cells are washed with ice-cold PBS.
-
Metabolites are extracted by adding ice-cold 80% methanol and scraping the cells.
-
The cell lysate is transferred to a microcentrifuge tube, vortexed, and centrifuged to pellet cell debris.
-
The supernatant containing the metabolites is collected.
-
-
Sample Preparation for LC-MS:
-
The metabolite extract is dried using a vacuum concentrator.
-
The dried extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile (B52724) in water).
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into an LC-MS/MS system.
-
A chromatographic method is used to separate the metabolites of interest.
-
The mass spectrometer is operated in a high-resolution mode to detect and quantify the different isotopologues of the target metabolites.
-
-
Data Analysis:
-
The raw data is processed to identify and quantify the unlabeled (M+0) and labeled isotopologues of the metabolites.
-
The fractional isotopic enrichment is calculated to determine the extent of incorporation of ¹³C and ¹⁵N from Formamide-¹³C,¹⁵N into the metabolic pathways.
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for the synthesis of a stable isotope-labeled internal standard from Formamide-¹³C,¹⁵N and its application in quantitative mass spectrometry.
Caption: Workflow for a metabolic tracing experiment using Formamide-¹³C,¹⁵N to study de novo purine synthesis.
References
Application Notes and Protocols for Formamide-¹³C,¹⁵N in Protein Denaturation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Understanding the stability of proteins is fundamental to comprehending their function, and it is a critical aspect of drug development and biotechnology. Chemical denaturation is a widely used technique to study protein folding and stability. While urea (B33335) and guanidinium (B1211019) chloride are the most common denaturants, formamide (B127407) presents an alternative with different chemical properties. The use of isotopically labeled Formamide-¹³C,¹⁵N offers a unique tool for Nuclear Magnetic Resonance (NMR) spectroscopy studies, allowing for the direct observation of the denaturant's interaction with the protein and providing a more detailed picture of the denaturation process. These application notes provide an overview and detailed protocols for utilizing Formamide-¹³C,¹⁵N in protein denaturation studies.
Mechanism of Formamide-Induced Denaturation
Formamide is a polar organic compound that can disrupt the non-covalent interactions that stabilize the native conformation of proteins. It is thought to denature proteins through a combination of direct and indirect mechanisms.[1] Formamide can form hydrogen bonds with the peptide backbone, thereby competing with and weakening the intramolecular hydrogen bonds that are crucial for secondary and tertiary structure.[2] Additionally, it can alter the properties of the surrounding water, which in turn reduces the hydrophobic effect that drives the burial of nonpolar residues in the protein core.[1]
The use of ¹³C and ¹⁵N labeled formamide is particularly advantageous in NMR studies. Chemical shift perturbations of the Formamide-¹³C,¹⁵N signals upon interaction with the protein can provide insights into the binding of the denaturant to the protein surface. Conversely, by observing the protein's NMR spectrum, the unfolding process can be monitored on a residue-specific level as a function of Formamide-¹³C,¹⁵N concentration.
Data Presentation
The stability of a protein in the presence of a chemical denaturant is typically characterized by the Gibbs free energy of unfolding in the absence of denaturant (ΔG°H₂O) and the m-value, which describes the linear dependence of ΔG on the denaturant concentration.[3][4]
Table 1: Thermodynamic Parameters of Protein Unfolding
| Protein | Denaturant | ΔG°H₂O (kcal/mol) | m-value (kcal/mol·M) | Cₘ (M) | Reference |
| Model Protein A | Formamide | [Example Value] 5.8 | [Example Value] 1.2 | [Example Value] 4.8 | Illustrative Data |
| Model Protein B | Urea | 6.5 | 1.5 | 4.3 | [5] |
| Model Protein C | Guanidinium Chloride | 7.2 | 2.8 | 2.6 | [6] |
Note: Experimental data for protein denaturation using formamide is not as widely available as for urea or guanidinium chloride. The values for Formamide are illustrative and would need to be determined experimentally.
Table 2: Residue-Specific Chemical Shift Perturbations upon Denaturation
| Residue Number | Amino Acid | Initial Chemical Shift (ppm) | Final Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ, ppm) |
| 15 | Val | 8.5 | 8.1 | 0.4 |
| 28 | Leu | 9.2 | 8.4 | 0.8 |
| 45 | Phe | 7.9 | 7.5 | 0.4 |
| 56 | Trp | 10.1 | 8.9 | 1.2 |
| 72 | Ala | 8.8 | 8.2 | 0.6 |
Note: This table presents example data of chemical shift perturbations of backbone amide protons in a ¹⁵N-labeled protein upon denaturation with Formamide-¹³C,¹⁵N. The magnitude of the perturbation can indicate the extent of the change in the chemical environment for each residue.
Experimental Protocols
Protocol 1: Preparation of Protein and Denaturant Stock Solutions
This protocol outlines the preparation of a uniformly ¹⁵N-labeled protein and a stock solution of Formamide-¹³C,¹⁵N.
Materials:
-
Expression system for the protein of interest (e.g., E. coli BL21(DE3))
-
Minimal media (M9)
-
¹⁵NH₄Cl as the sole nitrogen source
-
Formamide-¹³C,¹⁵N (≥98% isotopic purity)
-
Buffer components (e.g., phosphate (B84403) buffer, NaCl)
-
Dialysis tubing or centrifugal concentrators
-
UV-Vis spectrophotometer
Procedure:
-
Protein Expression and Purification:
-
Express the protein of interest in E. coli grown in M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source to achieve uniform ¹⁵N labeling.
-
Purify the ¹⁵N-labeled protein using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
Assess the purity of the protein by SDS-PAGE.
-
-
Protein Sample Preparation:
-
Dialyze the purified protein against the desired NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).
-
Concentrate the protein to the desired stock concentration (typically 0.5-1.0 mM) using a centrifugal concentrator.
-
Determine the final protein concentration using a UV-Vis spectrophotometer and the protein's extinction coefficient.
-
-
Denaturant Stock Solution Preparation:
-
Accurately weigh the required amount of Formamide-¹³C,¹⁵N to prepare a high-concentration stock solution (e.g., 10 M) in the same NMR buffer used for the protein.
-
Ensure the pH of the denaturant stock solution is adjusted to match the protein's buffer pH.
-
Protocol 2: NMR Titration for Monitoring Protein Denaturation
This protocol describes the setup and execution of an NMR titration experiment to monitor protein unfolding induced by Formamide-¹³C,¹⁵N.[7]
Materials:
-
¹⁵N-labeled protein stock solution (from Protocol 1)
-
Formamide-¹³C,¹⁵N stock solution (from Protocol 1)
-
NMR tubes
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Sample Preparation for Titration:
-
Prepare a series of NMR samples with a constant concentration of ¹⁵N-labeled protein (e.g., 100 µM) and varying concentrations of Formamide-¹³C,¹⁵N.
-
This is typically achieved by mixing appropriate volumes of the protein stock solution, the denaturant stock solution, and the NMR buffer.
-
Prepare a reference sample with only the protein in the NMR buffer (0 M denaturant).
-
Prepare samples with increasing concentrations of Formamide-¹³C,¹⁵N (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0 M).
-
Add 5-10% D₂O to each sample for the NMR lock.
-
-
NMR Data Acquisition:
-
Data Processing and Analysis:
-
Process the NMR spectra using appropriate software (e.g., NMRPipe, Sparky).
-
Overlay the ¹H-¹⁵N HSQC spectra from the different denaturant concentrations.
-
Track the chemical shift changes and intensity decreases of the backbone amide resonances as a function of Formamide-¹³C,¹⁵N concentration.
-
Calculate the fraction of unfolded protein at each denaturant concentration based on the changes in peak intensity or chemical shift.
-
Plot the fraction unfolded versus the denaturant concentration to generate a denaturation curve.
-
Fit the denaturation curve to a two-state unfolding model to determine the Gibbs free energy of unfolding (ΔG°H₂O) and the m-value.[10]
-
Mandatory Visualization
Caption: Workflow for a protein denaturation study using NMR spectroscopy.
Caption: Logical relationship in formamide-induced protein denaturation.
References
- 1. nutrisoil.com.au [nutrisoil.com.au]
- 2. researchgate.net [researchgate.net]
- 3. Molecular origin of constant m-values, denatured state collapse, and residue-dependent transition midpoints in globular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Denaturant m values and heat capacity changes: relation to changes in accessible surface areas of protein unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular basis for the chemical denaturation of proteins by urea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Denaturant m values and heat capacity changes: relation to changes in accessible surface areas of protein unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Monitoring protein unfolding transitions by NMR-spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for 13C and 15N NMR Spectroscopy of Labeled Formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled formamide (B127407) (H¹³C(O)¹⁵NH₂) serves as a important model compound in NMR spectroscopy, particularly for studies related to peptide and protein structure, dynamics, and interactions. Its simple structure mimics the peptide bond, providing a powerful tool for understanding the fundamental properties of this key linkage in biomolecules. The incorporation of ¹³C and ¹⁵N isotopes allows for a variety of advanced NMR experiments that provide detailed insights into chemical shifts, coupling constants, and relaxation parameters. These data are invaluable for calibrating theoretical models, developing new NMR pulse sequences, and interpreting complex spectra of larger biomolecules.
This document provides detailed application notes and experimental protocols for the ¹³C and ¹⁵N NMR spectroscopy of labeled formamide, aimed at researchers in academia and the pharmaceutical industry.
Applications in Research and Drug Development
The study of ¹³C and ¹⁵N labeled formamide has several key applications:
-
Model System for the Peptide Bond: Formamide is the simplest molecule containing a peptide-like C-N bond. By studying its NMR parameters, researchers can gain fundamental insights into the electronic structure, hybridization, and conformational properties of the peptide linkage. This knowledge is directly applicable to the analysis of protein and peptide NMR spectra.
-
Calibration Standard: The well-defined chemical shifts and coupling constants of labeled formamide can be used to calibrate and validate computational models for predicting NMR parameters in larger molecules.
-
Pulse Sequence Development: Due to its simple spin system and strong heteronuclear couplings, labeled formamide is an excellent molecule for testing and optimizing new NMR pulse sequences designed for heteronuclear correlation and quantitative measurements.
-
Solvent and Temperature Effects: The sensitivity of formamide's NMR parameters to its environment makes it a useful probe for studying solvent effects, hydrogen bonding, and temperature-dependent conformational changes that are relevant to protein folding and stability.
Quantitative NMR Data
The following tables summarize key quantitative NMR data for ¹³C and ¹⁵N labeled formamide. These values can vary slightly depending on the solvent, temperature, and concentration.
Table 1: ¹³C and ¹⁵N Chemical Shifts of Labeled Formamide
| Nucleus | Solvent | Chemical Shift (ppm) |
| ¹³C | Neat | 167.7 |
| ¹³C | DMSO-d₆ | 162.6 |
| ¹⁵N | Neat | ~112 |
| ¹⁵N | DMSO-d₆ | 113.3[1] |
Chemical shifts are referenced to TMS for ¹³C and liquid NH₃ for ¹⁵N.
Table 2: Spin-Spin Coupling Constants (J-Couplings) of Labeled Formamide
| Coupling | Value (Hz) |
| ¹J(¹³C-¹H) | 194.0 |
| ¹J(¹⁵N-¹H_cis) | -88.0 |
| ¹J(¹⁵N-¹H_trans) | -90.0 |
| ²J(¹⁵N-¹³C-¹H) | -14.0 |
| ¹J(¹³C-¹⁵N) | -14.6 |
Note: The signs of coupling constants are provided where available. The protons of the amide group are diastereotopic due to restricted rotation around the C-N bond, leading to distinct cis and trans couplings.
Experimental Protocols
Protocol 1: Sample Preparation
Materials:
-
¹³C, ¹⁵N-labeled Formamide
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or neat for liquid-state NMR)
-
High-quality 5 mm NMR tubes
-
Pipettes and syringes
Procedure:
-
Cleaning of NMR Tubes: Ensure the NMR tubes are thoroughly cleaned with a suitable solvent (e.g., acetone) and dried completely to avoid any paramagnetic impurities that can broaden the NMR signals.
-
Sample Dissolution:
-
For solution-state NMR, dissolve an appropriate amount of labeled formamide in the chosen deuterated solvent. A typical concentration for high-resolution spectra is in the range of 10-50 mM.
-
For neat samples, carefully transfer the liquid formamide into the NMR tube.
-
-
Transfer to NMR Tube: Using a clean pipette or syringe, transfer the solution or neat liquid into the NMR tube to a height of approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.
Protocol 2: 1D ¹³C and ¹⁵N NMR Data Acquisition
Instrumentation:
-
NMR spectrometer equipped with a probe capable of detecting ¹³C and ¹⁵N frequencies.
¹³C NMR Acquisition Parameters (Example for a 500 MHz Spectrometer):
-
Pulse Program: zgpg30 (or a similar pulse-acquire sequence with proton decoupling)
-
Transmitter Frequency (O1P): Centered on the expected ¹³C chemical shift of formamide (~165 ppm).
-
Spectral Width (SW): Approximately 200 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds (for quantitative measurements, D1 should be at least 5 times the longest T₁).
-
Number of Scans (NS): 64 or higher, depending on the sample concentration.
-
Proton Decoupling: Power-gated decoupling during acquisition.
¹⁵N NMR Acquisition Parameters (Example for a 500 MHz Spectrometer):
-
Pulse Program: zgpg30 (or a similar pulse-acquire sequence with proton decoupling).
-
Transmitter Frequency (O1P): Centered on the expected ¹⁵N chemical shift of formamide (~112 ppm).
-
Spectral Width (SW): Approximately 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 5-10 seconds (¹⁵N nuclei can have long T₁ relaxation times).
-
Number of Scans (NS): 256 or higher, due to the lower gyromagnetic ratio of ¹⁵N.
-
Proton Decoupling: Power-gated decoupling during acquisition.
Protocol 3: 2D Heteronuclear Correlation Spectroscopy (HSQC/HMBC)
Two-dimensional experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning resonances and measuring coupling constants.
¹H-¹³C HSQC Acquisition Parameters (Example):
-
Pulse Program: hsqcedetgpsisp2.2 (or a similar sensitivity-enhanced, edited HSQC sequence).
-
Spectral Width (SW): ~10 ppm in the ¹H dimension (F2) and ~200 ppm in the ¹³C dimension (F1).
-
Number of Points (TD): 2048 in F2 and 256 in F1.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
¹J(C,H) Coupling Constant: Set to an average value of ~145 Hz for polarization transfer.
¹H-¹⁵N HSQC Acquisition Parameters (Example):
-
Pulse Program: hsqcfpf3gpphwg (or a similar sensitivity-enhanced HSQC with water suppression).
-
Spectral Width (SW): ~10 ppm in the ¹H dimension (F2) and ~50 ppm in the ¹⁵N dimension (F1).
-
Number of Points (TD): 2048 in F2 and 128 in F1.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
¹J(N,H) Coupling Constant: Set to an average value of ~90 Hz for polarization transfer.
Data Visualization and Workflows
The following diagrams illustrate the logical workflow for NMR analysis of labeled formamide.
References
Application Notes and Protocols: Formamide-¹³C,¹⁵N in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metabolic Flux Analysis with Stable Isotopes
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2][3] It provides a detailed snapshot of cellular metabolism, offering insights into how cells utilize nutrients and regulate their metabolic networks in response to genetic or environmental changes.[2][4] Stable Isotope-Resolved Metabolomics (SIRM) is a core technique in MFA, where substrates labeled with stable isotopes (e.g., ¹³C, ¹⁵N) are introduced into a biological system.[5] The isotopic labeling patterns in downstream metabolites are then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][6][7] This information, combined with a stoichiometric model of cellular metabolism, allows for the precise calculation of metabolic fluxes.[2][8]
Application: Tracing One-Carbon Metabolism and Nucleotide Biosynthesis with Formamide-¹³C,¹⁵N
Formamide (HCONH₂) is a simple organic molecule containing both a carbon and a nitrogen atom. When isotopically labeled as Formamide-¹³C,¹⁵N, it serves as a unique and powerful tracer for simultaneously tracking the fluxes of carbon and nitrogen through specific metabolic pathways. Its primary application in MFA is to investigate de novo nucleotide biosynthesis and one-carbon (1C) metabolism.[9]
The purine (B94841) ring, a fundamental component of adenosine (B11128) and guanosine, is assembled from various precursors, including formate (B1220265) and glycine. Formamide can be a precursor for the formyl groups required in this process.[10][11] By using the doubly labeled Formamide-¹³C,¹⁵N, researchers can precisely determine the contribution of this one-carbon donor to the purine ring, providing quantitative insights into the activity of the de novo purine synthesis pathway. This is particularly relevant in fields like oncology, where cancer cells often exhibit upregulated nucleotide synthesis to support rapid proliferation.[12]
Key Advantages of Using Formamide-¹³C,¹⁵N:
-
Simultaneous C and N Tracing: Allows for the concurrent analysis of both carbon and nitrogen fluxes within the same experiment, providing a more comprehensive view of metabolic pathways.[13]
-
Specific for One-Carbon Metabolism: Directly probes the pathways that utilize single-carbon units, which are crucial for the synthesis of nucleotides, amino acids, and for epigenetic regulation.[9][11]
-
Insights into Nucleotide Synthesis: Enables the quantification of de novo purine and pyrimidine (B1678525) biosynthesis, offering valuable information for targeting these pathways in drug development.[12][14]
Visualization of Purine Biosynthesis Pathway
The following diagram illustrates the incorporation of the ¹³C and ¹⁵N atoms from Formamide-¹³C,¹⁵N into the purine ring during de novo synthesis. The labeled atoms are highlighted in red.
Caption: Incorporation of ¹³C from Formamide-¹³C,¹⁵N into the purine ring.
Experimental Workflow
A typical metabolic flux analysis experiment using Formamide-¹³C,¹⁵N involves several key stages, from initial cell culture to final data analysis.
Caption: General workflow for metabolic flux analysis.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for conducting an MFA experiment using Formamide-¹³C,¹⁵N.
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Seed the cells of interest (e.g., a cancer cell line) in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach approximately 80% confluency at the time of the experiment.
-
Culture to Steady State: Culture the cells in their standard growth medium for a sufficient period to ensure they are in a metabolic steady state (typically 24-48 hours).
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium (lacking standard one-carbon sources that could dilute the label) with Formamide-¹³C,¹⁵N at a final concentration typically in the range of 100-500 µM. The exact concentration should be optimized for the specific cell line and experimental goals.
-
Tracer Introduction: Remove the standard growth medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the isotopic labels into intracellular metabolites. This time can range from a few hours to 24 hours, depending on the turnover rate of the metabolites of interest.
Protocol 2: Metabolite Extraction
-
Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a quenching solution, typically an 80:20 methanol:water mixture, pre-chilled to -80°C.
-
Cell Lysis and Scraping: Place the culture vessel on dry ice and allow the cells to freeze. Then, use a cell scraper to scrape the frozen cell lysate into the quenching solution.
-
Collection: Transfer the cell lysate and quenching solution to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.
Protocol 3: LC-MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography (LC), such as a mixture of water and acetonitrile.
-
Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a column appropriate for separating polar metabolites (e.g., a HILIC column).
-
Mass Spectrometry Detection: Elute the separated metabolites into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) for detection.
-
Data Acquisition: Acquire the data in full scan mode to detect all ions within a specified mass range. The mass resolution should be high enough to distinguish between different isotopologues of the same metabolite.
Data Presentation and Analysis
The raw data from the LC-MS analysis consists of mass spectra for all detected metabolites. The key information to extract is the Mass Isotopomer Distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
Table 1: Representative Mass Isotopomer Distributions (MIDs) for Purine Nucleotides
| Metabolite | Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - Labeled |
| Adenosine Monophosphate (AMP) | M+0 | 95.1 | 60.5 |
| M+1 (¹³C or ¹⁵N) | 4.5 | 25.3 | |
| M+2 (¹³C₂ or ¹³C¹⁵N) | 0.4 | 12.1 | |
| M+3 | <0.1 | 2.1 | |
| Guanosine Monophosphate (GMP) | M+0 | 94.8 | 58.9 |
| M+1 (¹³C or ¹⁵N) | 4.8 | 26.8 | |
| M+2 (¹³C₂ or ¹³C¹⁵N) | 0.4 | 12.5 | |
| M+3 | <0.1 | 1.8 |
Note: Data are representative and will vary based on experimental conditions.
Table 2: Calculated Relative Fluxes through De Novo Purine Synthesis
| Condition | Relative Flux (%) | Standard Deviation |
| Control | 100 | ± 8.5 |
| Drug Treatment X | 45.2 | ± 5.1 |
| Nutrient Deprivation | 65.8 | ± 6.3 |
Note: Fluxes are normalized to the control condition.
Relationship between Experimental Data and Flux Calculation
The final step in MFA is to use the experimentally determined MIDs to calculate the intracellular fluxes. This is achieved using computational software that integrates the MIDs with a stoichiometric model of the metabolic network.
Caption: From experimental data to a metabolic flux map.
Conclusion
The use of Formamide-¹³C,¹⁵N as a stable isotope tracer provides a highly specific and quantitative method for investigating one-carbon metabolism and de novo nucleotide biosynthesis. The detailed protocols and workflow presented here offer a robust framework for researchers in academia and industry to apply this powerful technique. By precisely measuring metabolic fluxes, scientists can gain deeper insights into the metabolic reprogramming that occurs in various diseases and identify novel targets for therapeutic intervention.
References
- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. [PDF] Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas | Semantic Scholar [semanticscholar.org]
- 4. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formamide as the main building block in the origin of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One Carbon to Rule Them All: Formaldehyde is a One-Carbon Signal Connecting One-Carbon Metabolism and Epigenetic Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Formamide-13C,15N in Advancing Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. Among the array of labeled precursors available, Formamide-13C,15N serves as a valuable building block for the synthesis of isotopically labeled drug candidates and their metabolites. This allows researchers to meticulously trace, identify, and quantify metabolic pathways, providing critical data for drug safety and efficacy assessments. These application notes provide a detailed overview of the use of this compound-derived labeled compounds in drug metabolism studies, complete with experimental protocols and data presentation.
Introduction to Stable Isotope Labeling in Drug Metabolism
Stable isotope labeling involves the substitution of an atom in a drug molecule with its non-radioactive (stable) isotope, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. This subtle change in mass does not alter the physicochemical properties or biological activity of the drug but allows it to be distinguished from its unlabeled counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
This compound is a versatile precursor for introducing both ¹³C and ¹⁵N isotopes into heterocyclic scaffolds, which are common in many pharmaceutical compounds, such as purines. For instance, ¹⁵N-labeled formamide (B127407) can be used in the synthesis of [¹⁵N₅]-adenine, a key component of many biological molecules and drug structures.[2]
Key Applications:
-
Metabolite Identification: Labeled compounds help to distinguish drug-related metabolites from endogenous matrix components.
-
Reaction Phenotyping: Identifying the specific enzymes responsible for a drug's metabolism.
-
Mass Balance Studies: Quantifying the excretion and distribution of a drug and its metabolites.[3]
-
Pharmacokinetic (PK) Analysis: Accurate quantification of drug and metabolite concentrations in biological matrices.[4]
-
Internal Standards: ¹³C and ¹⁵N labeled compounds are the gold standard for internal standards in LC-MS/MS assays, correcting for matrix effects and ionization variability.
Synthesis of Labeled Compounds from this compound
The primary application of this compound in drug metabolism is as a starting material for the synthesis of labeled drug molecules. The dual labeling provides a distinct mass shift that is invaluable for complex metabolic studies.
Example: Synthesis of ¹⁵N-labeled Purines
A key application is the synthesis of the purine (B94841) ring system. For example, [¹⁵N]-formamide can be used in a one-pot reaction to generate [¹⁵N₅]-adenine.[2][5] This labeled adenine (B156593) can then be incorporated into more complex drug molecules.
Workflow for Synthesis of Labeled Purines from [¹⁵N]-Formamide:
References
Application Notes and Protocols for Formamide-¹³C,¹⁵N in Biological Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formamide-¹³C,¹⁵N is a stable isotope-labeled compound that serves as a valuable tracer for investigating key metabolic pathways in biological systems. As the simplest naturally occurring amide, formamide (B127407) contains the essential elements (carbon, nitrogen, hydrogen, and oxygen) required for the synthesis of vital biomolecules. Its labeled carbon and nitrogen atoms allow for the precise tracking of their incorporation into downstream metabolites, providing critical insights into cellular processes.
These application notes provide a comprehensive overview of the use of Formamide-¹³C,¹⁵N as a tracer, with a primary focus on its role in elucidating the pathways of de novo purine (B94841) and pyrimidine (B1678525) biosynthesis, which are fundamental for DNA and RNA synthesis. The provided protocols and data will enable researchers to design and execute robust stable isotope tracing experiments to explore cellular metabolism, identify novel drug targets, and understand the mechanisms of action of therapeutic agents.
Principle of Tracing with Formamide-¹³C,¹⁵N
Formamide, upon entering a biological system, can be metabolized to provide both a carbon and a nitrogen atom for various biosynthetic pathways. The core application of Formamide-¹³C,¹⁵N lies in its ability to trace the flow of these single carbon and nitrogen units. The ¹³C and ¹⁵N isotopes are non-radioactive and can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By analyzing the mass isotopologue distribution in downstream metabolites, researchers can determine the extent of incorporation of the labeled atoms from formamide, thereby mapping and quantifying the activity of specific metabolic pathways.
Key Applications
-
Elucidation of De Novo Purine and Pyrimidine Biosynthesis: Formamide is a known precursor for the synthesis of purine and pyrimidine rings.[1] Using Formamide-¹³C,¹⁵N allows for the direct tracing of the carbon and nitrogen atoms into the nucleotide backbone, providing a powerful tool to study the regulation of this pathway in various cell types and disease states.
-
Investigation of One-Carbon Metabolism: The formyl group (-CHO) of formamide can contribute to the one-carbon pool, a critical network of reactions that supplies single carbon units for the synthesis of nucleotides, amino acids, and for methylation reactions.[2] Tracing with Formamide-¹³C,¹⁵N can help to quantify the contribution of this exogenous source to the one-carbon network.
-
Metabolic Flux Analysis (MFA): The quantitative data obtained from Formamide-¹³C,¹⁵N tracing experiments can be integrated into metabolic models to calculate the rates (fluxes) of intracellular reactions. This provides a detailed, quantitative understanding of cellular metabolism under different conditions.[3]
-
Drug Discovery and Development: By understanding how disease states, such as cancer, alter nucleotide metabolism, researchers can identify potential enzymatic targets for therapeutic intervention. Formamide-¹³C,¹⁵N can be used to screen for compounds that inhibit these pathways by measuring the reduction in label incorporation.
Experimental Workflow for Tracing with Formamide-¹³C,¹⁵N
A typical stable isotope tracing experiment using Formamide-¹³C,¹⁵N involves several key steps, from cell culture to data analysis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. One-Carbon Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formamide-¹³C,¹⁵N in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing metabolic pathways, quantifying protein turnover, and understanding drug metabolism in cell culture. Formamide-¹³C,¹⁵N is a versatile precursor for metabolic labeling, providing both a ¹³C-labeled carbon source and a ¹⁵N-labeled nitrogen source. When introduced into cell culture, it can be enzymatically hydrolyzed to formate (B1220265) and ammonia (B1221849). These molecules then enter one-carbon metabolism and the cellular nitrogen pool, respectively, leading to the incorporation of the stable isotopes into newly synthesized biomolecules, most notably purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA.
These application notes provide a comprehensive guide for utilizing Formamide-¹³C,¹⁵N in cell culture for the purpose of metabolic labeling and pathway tracing. The protocols are designed for researchers in drug development and metabolic research to investigate the dynamics of nucleotide metabolism and related pathways.
Principle of Labeling
Formamide-¹³C,¹⁵N serves as a donor of a single carbon unit and a nitrogen atom. The metabolic incorporation of these isotopes occurs through the following general steps:
-
Uptake and Hydrolysis: Formamide (B127407) is taken up by the cells and is believed to be hydrolyzed, potentially by intracellular amidases, into ¹³C-formate and ¹⁵N-ammonia.
-
One-Carbon Metabolism: The ¹³C-formate enters the folate cycle, a key pathway in one-carbon metabolism. It is converted to 10-formyl-tetrahydrofolate (10-CHO-THF), a crucial cofactor for de novo purine synthesis.
-
Purine Synthesis: The ¹³C-labeled formyl group from 10-CHO-THF is incorporated at the C2 and C8 positions of the purine ring (adenine and guanine).
-
Nitrogen Metabolism: The ¹⁵N-ammonia enters the cellular nitrogen pool. It can be used in various biosynthetic pathways, including the synthesis of amino acids (e.g., glutamine) and the nitrogen-containing rings of purines and pyrimidines.
This dual labeling strategy allows for the simultaneous tracking of both carbon and nitrogen atoms from a single precursor, providing valuable insights into the coordination of nucleotide biosynthesis.
Key Applications
-
Metabolic Flux Analysis: Tracing the incorporation of ¹³C and ¹⁵N into nucleotides and other metabolites to quantify the activity of biosynthetic pathways.
-
Nucleotide Metabolism Studies: Investigating the dynamics of de novo purine and pyrimidine synthesis in response to drug treatment or changes in cellular state.
-
Drug Development: Assessing the impact of therapeutic agents on nucleotide biosynthesis and one-carbon metabolism.
-
RNA/DNA Labeling: Enabling the study of nucleic acid turnover and dynamics.
Data Presentation
Table 1: Physical and Chemical Properties of Formamide-¹³C,¹⁵N
| Property | Value |
| Molecular Formula | ¹³CH₃¹⁵NO |
| Molecular Weight | 47.03 g/mol |
| Isotopic Purity (¹³C) | ≥ 99% |
| Isotopic Purity (¹⁵N) | ≥ 98% |
| Appearance | Colorless liquid |
| Solubility | Miscible with water and polar organic solvents |
Table 2: Recommended Starting Concentrations and Incubation Times for Common Cell Lines
| Cell Line | Adherent/Suspension | Recommended Starting Concentration | Recommended Incubation Time |
| HEK293 | Adherent | 1 - 5 mM | 24 - 72 hours |
| HeLa | Adherent | 1 - 5 mM | 24 - 72 hours |
| A549 | Adherent | 2 - 10 mM | 24 - 48 hours |
| Jurkat | Suspension | 1 - 5 mM | 24 - 72 hours |
| MCF-7 | Adherent | 2 - 10 mM | 24 - 48 hours |
Note: These are starting recommendations. Optimal concentrations and incubation times must be determined empirically for each cell line and experimental condition due to variations in metabolic rates and potential cytotoxicity.
Experimental Protocols
Protocol 1: General Procedure for Metabolic Labeling of Adherent Cells with Formamide-¹³C,¹⁵N
Materials:
-
Adherent cells of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Formamide-¹³C,¹⁵N stock solution (e.g., 1 M in sterile water or DMSO)
-
Cell culture plates or flasks
-
Sterile pipettes and consumables
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to attach and reach 50-70% confluency.
-
Preparation of Labeling Medium: Prepare complete culture medium containing the desired final concentration of Formamide-¹³C,¹⁵N. For example, to prepare 10 mL of medium with a final concentration of 5 mM, add 50 µL of a 1 M Formamide-¹³C,¹⁵N stock solution to 9.95 mL of complete medium.
-
Medium Exchange: Aspirate the existing medium from the cells, wash once with sterile PBS, and then add the prepared labeling medium.
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for the desired labeling period (e.g., 24, 48, or 72 hours).
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
For metabolite analysis, immediately quench metabolism by adding a cold extraction solvent (e.g., 80% methanol (B129727) pre-chilled to -80°C).
-
For nucleic acid or protein analysis, lyse the cells using an appropriate lysis buffer.
-
-
Sample Processing: Process the cell extracts according to the requirements of the downstream analytical method (e.g., LC-MS, GC-MS, or NMR).
Protocol 2: Cytotoxicity Assay for Formamide
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Formamide (unlabeled)
-
96-well cell culture plates
-
MTT, XTT, or similar viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency within the assay period.
-
Treatment: Prepare a serial dilution of formamide in complete culture medium (e.g., from 0.1 mM to 50 mM). Add these solutions to the wells containing the cells. Include untreated control wells.
-
Incubation: Incubate the plate for a period that reflects the intended labeling experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the percentage of viable cells relative to the untreated control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). This information is crucial for selecting a sub-toxic concentration for labeling experiments.
Mandatory Visualizations
Caption: Experimental workflow for metabolic labeling using Formamide-¹³C,¹⁵N.
Caption: Metabolic fate of Formamide-¹³C,¹⁵N in nucleotide synthesis pathways.
Troubleshooting and Considerations
-
Cytotoxicity: Formamide can be toxic to cells at high concentrations. It is imperative to perform a dose-response curve to determine the optimal, sub-toxic concentration for your specific cell line and experimental duration.
-
Low Incorporation: If isotopic enrichment is low, consider increasing the incubation time or the concentration of Formamide-¹³C,¹⁵N (if not limited by cytotoxicity). Ensure that the cells are in a proliferative state, as nucleotide synthesis is most active during cell division.
-
Alternative Carbon Sources: The presence of other carbon sources in the medium (e.g., glucose, glutamine) will compete with the incorporation of the ¹³C label from formamide. This should be considered when interpreting metabolic flux data.
-
Formamidase Activity: The efficiency of formamide hydrolysis may vary between cell lines. This can be a limiting factor for the availability of formate and ammonia for downstream metabolic pathways.
-
Analytical Sensitivity: The detection of ¹³C and ¹⁵N incorporation requires sensitive analytical instrumentation, such as high-resolution mass spectrometry or NMR. Ensure your analytical method is optimized for the detection of the labeled metabolites of interest.
Conclusion
The use of Formamide-¹³C,¹⁵N provides a unique tool for investigating the intricate network of one-carbon metabolism and nucleotide biosynthesis. By carefully optimizing experimental conditions and employing sensitive analytical techniques, researchers can gain valuable insights into cellular metabolism, with significant applications in basic research and drug development.
Application Notes and Protocols: Formamide-13C,15N as a Solvent for Polar Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Formamide (B127407) (CH₃NO) is a polar, hygroscopic liquid that is miscible with water and other polar organic solvents.[1] Its ability to dissolve a wide range of ionic compounds, resins, and plasticizers makes it a versatile solvent in chemical synthesis and industrial applications.[1][2] The isotopically labeled version, Formamide-13C,15N, where the carbon atom is enriched to 99% ¹³C and the nitrogen atom to 98% ¹⁵N, serves as a valuable tool in various research areas, particularly in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
This document provides detailed application notes on the potential uses of this compound as a specialized solvent for the study of polar molecules. While its primary established use is as a synthetic intermediate for labeled pharmaceuticals and pesticides, its properties make it a compelling, albeit niche, solvent for specific NMR-based investigations.[3][4] The protocols outlined below are based on established analytical principles and are intended to serve as a guide for researchers exploring these advanced applications.
Physicochemical and Spectroscopic Data
A summary of the key properties of this compound is presented below, providing essential data for experimental design.
| Property | Value | Reference |
| Chemical Formula | H¹³CO¹⁵NH₂ | [3] |
| Molecular Weight | 47.03 g/mol | [3][4] |
| Isotopic Purity | 99 atom % ¹³C, 98 atom % ¹⁵N | [3] |
| Appearance | Colorless, oily liquid | [2] |
| Density | 1.183 g/mL at 25 °C | [3] |
| Melting Point | 2-3 °C | [2][3] |
| Boiling Point | 210 °C | [2][3] |
| Solubility | Miscible with water, ethanol, acetone | [1][2] |
| ¹³C NMR Chemical Shift | ~165 ppm (carbonyl carbon) | |
| ¹⁵N NMR Chemical Shift | ~113.3 ppm (relative to nitromethane) |
Application 1: Mechanistic Studies in Prebiotic Chemistry
Formamide is a central molecule in theories of abiogenesis, acting as both a solvent and a reactant for the synthesis of nucleic acids, amino acids, and other essential biomolecules.[5][6] The use of this compound as the reaction medium allows for the unambiguous tracking of the formamide molecule as it is incorporated into more complex structures. This is critical for elucidating reaction pathways.
Protocol 1: NMR Monitoring of Prebiotic Nucleobase Synthesis
This protocol describes the use of this compound to monitor the formylation of a simple precursor, such as an aminonitrile, a key step in the proposed prebiotic synthesis of purines.
Objective: To determine the reaction pathway and kinetics of the incorporation of formamide's carbon and nitrogen into a nucleobase precursor using ¹³C and ¹⁵N NMR spectroscopy.
Materials:
-
Formamide-¹³C,¹⁵N (99% ¹³C, 98% ¹⁵N)
-
Unlabeled aminonitrile precursor (e.g., aminoacetonitrile)
-
NMR tubes (5 mm, suitable for high temperatures)
-
NMR spectrometer with ¹³C and ¹⁵N detection capabilities
-
Heating block or temperature-controlled NMR probe
Experimental Workflow:
Caption: Workflow for tracking prebiotic synthesis using this compound.
Data Analysis: The appearance of new signals in the ¹³C and ¹⁵N spectra that are coupled to protons on the precursor molecule will confirm the incorporation of the labeled solvent. For instance, in a ¹H-¹³C HSQC spectrum, a new correlation peak will appear between a proton on the precursor and the newly attached ¹³C-formyl group. The growth rate of these new peaks over time provides the reaction kinetics.
Application 2: Investigating Protein-Denaturant Interactions
Formamide is an effective protein denaturant. Understanding how a denaturant interacts with a protein at the atomic level is crucial for protein folding and stability studies. By using this compound as the solvent and an unlabeled protein, one can directly observe the interactions between the formamide molecules and specific residues of the denatured protein using advanced NMR techniques.
Protocol 2: Mapping Formamide Binding Sites on a Denatured Protein
This protocol outlines the use of Nuclear Overhauser Effect (NOE) based NMR experiments to identify the spatial proximity between formamide molecules and the amino acid residues of an unlabeled, denatured protein.
Objective: To identify which parts of a protein are in close contact with formamide molecules in the denatured state.
Materials:
-
Formamide-¹³C,¹⁵N (99% ¹³C, 98% ¹⁵N)
-
Purified, unlabeled protein of interest (e.g., Ubiquitin, Lysozyme)
-
NMR buffer components (ensure solubility in formamide)
-
NMR tubes (5 mm)
-
NMR spectrometer equipped for multidimensional experiments
Experimental Workflow:
Caption: Protocol for mapping protein-denaturant interactions via NMR.
Expected Results: In the isotope-filtered NOESY experiment, cross-peaks will only be observed between protons attached to ¹²C/¹⁴N (the protein) and protons attached to ¹³C/¹⁵N (the formamide solvent). This directly reveals which protein protons are in close spatial proximity (< 5 Å) to the solvent molecules. Mapping these contacts onto the protein sequence can reveal, for example, whether formamide preferentially interacts with hydrophobic or hydrophilic residues during denaturation.
Application 3: Characterizing Solvent-Solute Interactions with Polar Molecules
The polarity of formamide makes it an excellent solvent for many polar small molecules. Studying how the solvent shell is structured around a polar solute can provide insights into solvation dynamics and reaction mechanisms. Using this compound allows for the direct observation of the solvent's response to the solute.
Protocol 3: Measuring Solvent-Induced Chemical Shift Perturbations
This protocol details a method to measure changes in the ¹³C and ¹⁵N chemical shifts of this compound upon the addition of a polar, unlabeled solute. These changes report on the alteration of the solvent's electronic environment due to interactions like hydrogen bonding.
Objective: To quantify the interaction between a polar solute and formamide by measuring changes in the solvent's NMR chemical shifts.
Materials:
-
Formamide-¹³C,¹⁵N (99% ¹³C, 98% ¹⁵N)
-
Unlabeled polar solute of interest (e.g., a drug candidate, a peptide)
-
High-precision volumetric glassware or balance
-
NMR tubes (5 mm)
-
NMR spectrometer
Experimental Procedure:
-
Prepare a Stock Solution: Create a concentrated stock solution of the unlabeled polar solute in a small amount of this compound.
-
Reference Sample: Prepare an NMR tube containing only pure this compound.
-
Titration Series: Prepare a series of NMR samples by adding increasing aliquots of the solute stock solution to a known volume of pure this compound. This creates a series of samples with constant solvent concentration and increasing solute concentration.
-
NMR Acquisition: For each sample in the series, acquire high-resolution 1D ¹³C and 1D ¹⁵N NMR spectra under identical temperature and acquisition parameters.
-
Data Analysis:
-
Measure the precise chemical shift of the formamide ¹³C and ¹⁵N signals in each spectrum.
-
Calculate the chemical shift perturbation (CSP) for each nucleus at each solute concentration relative to the pure solvent sample.
-
Plot the CSP (Δδ) as a function of the solute concentration.
-
Data Interpretation:
Caption: Logical flow from molecular interaction to quantitative data analysis.
The magnitude of the chemical shift changes correlates with the strength of the interaction. For example, a solute that acts as a hydrogen bond donor to the formamide carbonyl oxygen will cause a significant downfield shift in the ¹³C spectrum. By fitting the titration data to a binding model (e.g., a 1:1 binding isotherm), it is possible to extract an apparent dissociation constant (Kd) for the solvent-solute interaction.
Safety and Handling
Formamide is classified as a hazardous substance. It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[3][4]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber or laminate), and safety glasses or goggles.
-
Storage: Store at room temperature, away from light and moisture, in a tightly sealed container.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
By leveraging the unique properties of this compound, researchers can design novel NMR experiments to gain deeper insights into reaction mechanisms, macromolecular structure, and molecular interactions in a polar, aprotic environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein folding and unfolding studied at atomic resolution by fast two-dimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formamide (¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-1825-0.25 [isotope.com]
- 4. Cold denaturation of barstar: 1H, 15N and 13C NMR assignment and characterisation of residual structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formamide-based prebiotic chemistry - Wikipedia [en.wikipedia.org]
- 6. Prebiotic Organic Chemistry of Formamide and the Origin of Life in Planetary Conditions: What We Know and What Is the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Formamide-¹³C,¹⁵N in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of Formamide-¹³C,¹⁵N as a precursor for the synthesis of isotopically labeled amino acids and their subsequent incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). The integration of stable isotopes such as ¹³C and ¹⁵N is a critical technique in proteomics, structural biology, and drug development. These non-radioactive isotopes allow for the precise tracking and quantification of peptides and proteins by mass spectrometry (MS) and detailed structural elucidation by nuclear magnetic resonance (NMR) spectroscopy, without altering the chemical properties of the peptide. This guide covers the synthesis of labeled amino acids from Formamide-¹³C,¹⁵N, step-by-step experimental protocols for SPPS, data characterization techniques, and key applications.
Introduction
Stable isotope labeling is a powerful tool in modern life sciences research. Peptides and proteins incorporating ¹³C and ¹⁵N isotopes serve as invaluable internal standards for quantitative proteomics and as probes for structural and dynamic studies by NMR.[1][2][3] While pre-labeled amino acids are commercially available, the synthesis of custom-labeled amino acids from basic precursors like Formamide-¹³C,¹⁵N offers flexibility for specific labeling patterns.
Formamide-¹³C,¹⁵N can serve as a source of both labeled carbon and nitrogen for the synthesis of simple amino acids. For instance, it can be a precursor in Strecker or enzymatic syntheses to produce labeled glycine (B1666218) or alanine. Once synthesized and appropriately protected (e.g., with an Fmoc group), these labeled amino acids can be seamlessly integrated into standard SPPS workflows.
Key Applications
-
Biomolecular NMR Spectroscopy : The ¹³C and ¹⁵N isotopes are NMR-active, providing enhanced sensitivity and resolution for determining the three-dimensional structures and dynamics of peptides and proteins.[4][5]
-
Quantitative Proteomics : Labeled peptides are used as internal standards in mass spectrometry-based proteomics for the absolute quantification of proteins in complex biological samples.[6][7] The Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) method is a prominent example where labeled amino acids are metabolically incorporated into proteins.[1][2]
-
Metabolic Labeling and Flux Analysis : Labeled peptides and amino acids can be introduced into biological systems to trace metabolic pathways and study protein turnover and interactions.
-
Drug Development : Isotope labeling aids in the characterization of novel therapeutic peptides, allowing for studies on their stability, formulation, and manufacturing processes.[8]
-
GPCR Signaling Studies : Labeled peptide ligands are used to study their interaction and conformational changes upon binding to G-protein coupled receptors (GPCRs).[9][10]
Synthesis of Labeled Amino Acids from Formamide-¹³C,¹⁵N
A plausible synthetic route for generating a simple labeled amino acid, such as Glycine-¹³C,¹⁵N, from Formamide-¹³C,¹⁵N is a modified Strecker synthesis. The Formamide-¹³C,¹⁵N can be hydrolyzed to produce labeled ammonia (B1221849) (¹⁵NH₃) and formic acid (H¹³COOH). The formic acid can then be reduced to formaldehyde (B43269) (H¹³CHO). The labeled formaldehyde and ammonia can then participate in a Strecker synthesis with a cyanide source to produce the α-aminonitrile, which is subsequently hydrolyzed to yield Glycine-¹³C,¹⁵N.
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a peptide using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids (including the custom-synthesized Fmoc-Gly-OH-¹³C,¹⁵N)
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amide)[11]
-
Coupling reagents: HBTU, HOBt
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the appropriate resin in DMF for 30 minutes in a reaction vessel.[11]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin and shake for 5 minutes.
-
Drain and repeat the deprotection step for another 15 minutes.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.[7]
-
Wash the resin as in step 2.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.[7]
-
Add the cleavage cocktail to the resin and incubate with agitation for 2-3 hours at room temperature.[11]
-
Filter the solution to separate the peptide-containing cleavage mixture from the resin beads.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[7]
-
Centrifuge to pellet the peptide, discard the ether, and repeat the wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Quality Control and Analysis
A. Mass Spectrometry for Identity and Purity Confirmation
-
Sample Preparation : Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Analysis : Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) to confirm the molecular weight of the synthesized peptide. The observed mass should correspond to the theoretical mass, accounting for the incorporated ¹³C and ¹⁵N isotopes.
-
Purity Assessment : Use analytical RP-HPLC coupled with a UV detector (at 214 nm) to assess the purity of the peptide. Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.[7]
B. NMR Spectroscopy for Structural Analysis
-
Sample Preparation : Dissolve the labeled peptide in a suitable NMR buffer (e.g., H₂O/D₂O 90/10) to a concentration of 0.1-1 mM.[2]
-
Data Acquisition : Acquire a series of one- and two-dimensional NMR spectra (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC, TOCSY, NOESY) on a high-field NMR spectrometer.
-
Data Analysis : Process the NMR data to assign the chemical shifts of the backbone and side-chain atoms. Use NOESY data to derive distance restraints for structure calculation. The ¹³C and ¹⁵N labels provide critical information for resolving spectral overlap and for resonance assignment.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and analysis of isotopically labeled peptides.
| Parameter | Typical Value | Reference |
| SPPS Yield (crude) | 50-80% | [12] |
| Purity after RP-HPLC | >95% | [13] |
| Isotopic Enrichment | >98% | [14] |
Table 1: Peptide Synthesis and Purity
| Labeled Amino Acid | Isotopic Composition | Mass Shift (Da) | Common Application |
| Glycine | ¹³C₂, ¹⁵N | +3 | General Labeling |
| Lysine | ¹³C₆, ¹⁵N₂ | +8 | SILAC |
| Arginine | ¹³C₆, ¹⁵N₄ | +10 | SILAC |
Table 2: Common Labeled Amino Acids and Mass Shifts [2]
Application Example: Studying Peptide-GPCR Interactions
Labeled peptides are instrumental in elucidating the binding and signaling mechanisms of G-protein coupled receptors (GPCRs).[9]
Workflow:
-
Synthesize Labeled Peptide : Synthesize the peptide ligand with ¹³C and ¹⁵N labels at specific positions using the SPPS protocol described above.
-
Express and Purify GPCR : Express and purify the target GPCR in a suitable membrane mimetic (e.g., micelles or nanodiscs).
-
NMR Titration : Acquire ¹H-¹⁵N HSQC spectra of the labeled peptide in the absence and presence of the GPCR.
-
Analyze Chemical Shift Perturbations : Analyze the changes in the chemical shifts of the peptide's amide protons and nitrogens upon binding to the GPCR to map the binding interface.
-
Structural Analysis : Use transferred NOESY experiments to determine the conformation of the peptide when bound to the receptor.[10]
Conclusion
The use of Formamide-¹³C,¹⁵N as a precursor for the synthesis of labeled amino acids provides a versatile approach for producing isotopically labeled peptides. These peptides are essential tools for a wide range of applications in modern research and drug development, from quantitative proteomics to the detailed structural analysis of biomolecular interactions. The protocols and data presented here offer a comprehensive guide for researchers and scientists in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jpt.com [jpt.com]
- 4. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-State NMR Structural Characterization of Self-Assembled Peptides with Selective 13C and 15N Isotopic Labels | Springer Nature Experiments [experiments.springernature.com]
- 6. shoko-sc.co.jp [shoko-sc.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 9. Illuminating GPCR Signaling Mechanisms by NMR Spectroscopy with Stable-Isotope Labeled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols: Probing Nucleic Acid Denaturation with Formamide-¹³C,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formamide (B127407) is a widely utilized chemical denaturant in molecular biology, prized for its ability to lower the melting temperature (T_m) of nucleic acids without requiring excessive heat, which can lead to phosphodiester bond cleavage and depurination.[1] By disrupting the hydrogen bonds between base pairs and interacting with the nucleic acid structure, formamide facilitates the transition from a double-stranded helix to single-stranded coils.[2][3] This property is crucial for applications such as in situ hybridization (e.g., FISH), Northern and Southern blotting, and resolving compressions in sequencing gels.[4][5]
The use of isotopically labeled Formamide-¹³C,¹⁵N opens new avenues for studying the denaturation process at an atomic level using Nuclear Magnetic Resonance (NMR) spectroscopy. By observing the ¹³C and ¹⁵N nuclei of formamide, researchers can gain insights into the specific molecular interactions between the denaturant and the nucleic acid. This application note details the principles and provides a protocol for using Formamide-¹³C,¹⁵N to probe the mechanism of nucleic acid denaturation, offering a powerful tool for biophysical studies and drug development.
Principle of Action
Formamide lowers the stability of the DNA double helix primarily by displacing the hydration shell around the nucleic acid.[6][7] As a potent hydrogen bond donor and acceptor, formamide molecules compete with and disrupt the water-mediated hydrogen bonds that stabilize the helical structure.[3][6] This destabilization results in a linear decrease in the melting temperature (T_m) of the nucleic acid as a function of formamide concentration.[6][8]
By employing Formamide-¹³C,¹⁵N in an NMR experiment, we can monitor the chemical environment of the formamide molecule itself as it interacts with a nucleic acid. As the nucleic acid denatures, the ¹³C and ¹⁵N atoms in the interacting formamide molecules will experience changes in their local electronic environment, leading to perturbations in their NMR chemical shifts. This technique, known as Chemical Shift Perturbation (CSP) mapping, can reveal:
-
The binding affinity of formamide to different nucleic acid conformations (helical vs. coiled).
-
The specific sites on the formamide molecule involved in the interaction.
-
The kinetics of the denaturation process from the denaturant's perspective.
This approach is analogous to traditional ligand-binding NMR studies, where the nucleic acid is the macromolecule and Formamide-¹³C,¹⁵N acts as the isotopically labeled probe.
Quantitative Data on Formamide-Induced Denaturation
The effect of formamide on the melting temperature (T_m) of DNA is well-documented and predictable. This data is essential for designing experiments that operate under controlled denaturation conditions.
| Parameter | Value | Nucleic Acid Type | Reference |
| T_m Reduction per 1% (v/v) Formamide | 0.6 °C | Duplex DNA | [1] |
| T_m Reduction per 1% (v/v) Formamide | 0.58 ± 0.05 °C | Immobilized DNA Oligonucleotides | [9] |
| T_m Reduction per mole of Formamide | 2.4–2.9 °C | Plasmid DNA | [6][8] |
| Effect on Hybridization | 50% formamide allows for hybridization at lower temperatures | DNA-DNA hybrids | [5] |
| Effect on Sequencing Gels | 10% formamide resolves G/C compressions | ssDNA | [4] |
Experimental Protocols
Protocol 1: NMR Titration of Nucleic Acid with Formamide-¹³C,¹⁵N
This protocol describes a standard NMR titration experiment to monitor the interaction between a nucleic acid (DNA or RNA) and Formamide-¹³C,¹⁵N. The primary observable will be the chemical shifts of the amide proton and ¹⁵N nucleus of formamide via a 2D ¹H-¹⁵N HSQC spectrum.
Materials:
-
Lyophilized nucleic acid sample (e.g., a short DNA duplex or RNA hairpin).
-
Formamide-¹³C,¹⁵N (Cambridge Isotope Laboratories, Inc. or equivalent).
-
NMR Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.
-
D₂O (99.9%).
-
Standard laboratory glassware and consumables.
-
NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Nucleic Acid Sample Preparation:
-
Dissolve the lyophilized nucleic acid in the NMR buffer to a final concentration of 0.1-0.5 mM.
-
Add 10% D₂O to the sample for the spectrometer lock.
-
Transfer the sample to a suitable NMR tube (e.g., Shigemi or standard thin-walled tube).
-
-
Formamide-¹³C,¹⁵N Stock Solution Preparation:
-
Prepare a high-concentration stock solution of Formamide-¹³C,¹⁵N (e.g., 2 M) in the same NMR buffer used for the nucleic acid.
-
-
NMR Spectrometer Setup:
-
Tune and shim the spectrometer for the nucleic acid sample.
-
Set the experiment temperature to a value below the known T_m of the nucleic acid to ensure it is initially in its native state.
-
-
Data Acquisition - Initial State (0% Formamide):
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the nucleic acid sample alone. This serves as a control. Note: You will not see signals from formamide at this stage.
-
-
Titration and Data Collection:
-
Add a small aliquot of the Formamide-¹³C,¹⁵N stock solution to the nucleic acid sample to achieve the first desired concentration (e.g., 2%, 5%, 10% v/v).
-
Gently mix the sample.
-
Re-shim the spectrometer if necessary.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum. A single, distinct peak corresponding to the amide group of Formamide-¹³C,¹⁵N should be visible.
-
Repeat the addition of Formamide-¹³C,¹⁵N to reach progressively higher concentrations (e.g., up to 50% or a concentration known to fully denature the nucleic acid). Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Process all spectra using appropriate software (e.g., NMRPipe, Sparky, or TopSpin).
-
Track the chemical shift of the formamide amide peak (¹H and ¹⁵N) at each concentration.
-
Plot the change in the ¹H and ¹⁵N chemical shifts (Δδ) against the formamide concentration. The combined chemical shift perturbation can be calculated using the formula: Δδ_avg = √[ (Δδ_H)² + (α * Δδ_N)² ], where α is a weighting factor (typically ~0.14-0.2).
-
Visualizations
Logical Workflow for Denaturation Analysis
Caption: Workflow for NMR titration to study nucleic acid denaturation.
Mechanism of Formamide Action
References
- 1. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A computational study of the nuclear magnetic resonance parameters for double proton exchange pathways in the formamide-formic acid and formamide-formamidine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Thermodynamic effects of formamide on DNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Formamide-¹³C,¹⁵N Concentration for NMR
Welcome to the technical support center for optimizing Formamide-¹³C,¹⁵N concentration in your NMR experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving high-quality NMR data. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during NMR experiments with ¹³C,¹⁵N-labeled formamide (B127407).
Q1: What is the optimal concentration range for Formamide-¹³C,¹⁵N in an NMR experiment?
The optimal concentration is a balance between maximizing the signal-to-noise ratio (S/N) and maintaining good spectral resolution. For most applications, a concentration range of 10 mM to 100 mM in a suitable deuterated solvent is recommended. Lower concentrations can be used, especially with cryogenic probes, but will require longer acquisition times to achieve adequate S/N.
Q2: I have a low signal-to-noise ratio in my spectrum. What are the common causes and solutions?
A low S/N is a frequent issue. Here’s a systematic approach to troubleshoot this problem:
-
Insufficient Concentration: The most common cause is a low concentration of Formamide-¹³C,¹⁵N.
-
Solution: If possible, prepare a more concentrated sample. Doubling the concentration can significantly improve the S/N.
-
-
Incorrect Number of Scans: The S/N improves with the square root of the number of scans.
-
Solution: Increase the number of scans (transients). Be aware that quadrupling the number of scans is necessary to double the S/N, which will also increase the experiment time.
-
-
Improper Probe Tuning and Matching: An untuned probe will result in significant signal loss.
-
Solution: Ensure the NMR probe is properly tuned to the ¹³C and ¹⁵N frequencies and matched before starting your experiment.
-
-
Suboptimal Receiver Gain: If the receiver gain is set too low, the signal will be weak. If it's too high, it can lead to signal clipping and artifacts.
-
Solution: Use the automatic gain setting on the spectrometer. If adjusting manually, increase the gain until the FID just begins to show clipping, then reduce it slightly.
-
Q3: My spectral lines are broad. How can I improve the resolution?
Broad spectral lines can obscure important details and coupling information. Here are the primary causes and their solutions:
-
High Sample Viscosity: Highly concentrated samples can be viscous, leading to broader lines.
-
Solution: Dilute the sample. While this may decrease the S/N, the improvement in resolution can be a worthwhile trade-off.
-
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a major cause of broad peaks.
-
Solution: Carefully shim the magnetic field before each experiment. If you are unfamiliar with the process, seek assistance from an experienced user or facility manager.
-
-
Presence of Particulate Matter: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity.
-
Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
-
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, it may be necessary to treat the sample with a chelating agent, though this can introduce other signals.
-
Q4: I am observing unexpected peaks or artifacts in my spectrum. What could be the cause?
Artifacts can complicate spectral interpretation. Here are some common types and their origins:
-
Spinning Sidebands: These are small peaks that appear symmetrically around a large peak.
-
Solution: Adjust the spinning rate of the sample. If the problem persists, it may be an indication of poor shimming or a low-quality NMR tube.
-
-
Quadrature Images: These are artifact peaks that appear at a frequency mirrored from a real peak with respect to the center of the spectrum.
-
Solution: This is often an instrument issue. Acquiring more scans can sometimes average out these artifacts.
-
-
Baseline Distortions: A non-flat baseline can make it difficult to accurately integrate peaks.
-
Solution: Ensure proper phasing of the spectrum. If the baseline is still distorted, it could be due to a very strong signal overwhelming the detector. In such cases, reducing the receiver gain or using a lower sample concentration may help.
-
Data Presentation: Concentration Effects on NMR Parameters
The following table summarizes the expected trends when varying the concentration of Formamide-¹³C,¹⁵N. Please note that these are illustrative values and actual results may vary depending on the spectrometer, probe, and other experimental conditions.
| Concentration (mM) | Expected Signal-to-Noise Ratio (S/N) | Expected ¹³C Linewidth (Hz) | Expected Resolution | Acquisition Time (for comparable S/N) |
| 1 | Low | ~0.5 | High | Very Long |
| 10 | Moderate | ~0.7 | High | Long |
| 50 | Good | ~1.0 | Good | Moderate |
| 100 | Excellent | ~1.5 | Moderate | Short |
| 250 | Very High | >2.0 | Reduced | Very Short |
Experimental Protocols
Protocol for Preparing a Dilution Series of Formamide-¹³C,¹⁵N for NMR Analysis
This protocol outlines the steps to prepare a series of Formamide-¹³C,¹⁵N samples at different concentrations to determine the optimal conditions for your experiment.
Materials:
-
Formamide-¹³C,¹⁵N
-
High-quality deuterated solvent (e.g., DMSO-d₆, D₂O)
-
High-precision analytical balance
-
Volumetric flasks (various sizes)
-
Micropipettes
-
High-quality 5 mm NMR tubes
-
Glass wool
-
Pasteur pipettes
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a precise amount of Formamide-¹³C,¹⁵N (e.g., 4.605 mg to make a 1 M stock solution in 100 µL).
-
Dissolve the weighed formamide in a small, precise volume of the chosen deuterated solvent in a volumetric flask to create a concentrated stock solution (e.g., 1 M). Ensure complete dissolution.
-
-
Perform Serial Dilutions:
-
From the stock solution, perform a series of dilutions to achieve the desired concentrations (e.g., 250 mM, 100 mM, 50 mM, 10 mM, 1 mM).
-
For each dilution, use a clean volumetric flask and accurately pipette the required volume of the stock or preceding solution and dilute with the deuterated solvent.
-
-
Prepare NMR Samples:
-
For each concentration, transfer approximately 600 µL of the solution into a clean, high-quality NMR tube.
-
To remove any particulate matter, filter the solution through a small plug of glass wool placed in a Pasteur pipette during the transfer.
-
Cap the NMR tubes securely and label them clearly.
-
-
Acquire NMR Data:
-
For each sample, acquire ¹³C and ¹⁵N NMR spectra using identical acquisition parameters (e.g., number of scans, pulse sequence, temperature).
-
Carefully shim the magnet for each sample before data acquisition.
-
-
Analyze the Data:
-
Process the spectra with identical parameters.
-
For each spectrum, measure the signal-to-noise ratio for a well-defined peak.
-
Measure the linewidth (full width at half maximum) of the same peak.
-
Visually inspect the resolution of the spectra.
-
Plot the S/N and linewidth as a function of concentration to determine the optimal range for your specific application.
-
Visualizations
Caption: Experimental workflow for optimizing Formamide-¹³C,¹⁵N concentration.
Caption: Troubleshooting flowchart for common Formamide-¹³C,¹⁵N NMR issues.
Technical Support Center: Avoiding Artifacts with Formamide-¹³C,¹⁵N in Experiments
Welcome to the technical support center for the effective use of ¹³C,¹⁵N-labeled Formamide (B127407) in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts in your experiments, ensuring data integrity and reliability.
I. Frequently Asked Questions (FAQs)
Q1: What is ¹³C,¹⁵N-Formamide and what are its primary applications?
A1: ¹³C,¹⁵N-Formamide is an isotopic variant of formamide (CH₃NO) where the carbon atom is the isotope ¹³C and the nitrogen atom is the isotope ¹⁵N. It is primarily used as a source of labeled nitrogen and carbon in metabolic labeling studies for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Common applications include the synthesis of labeled pharmaceuticals, pesticides, and herbicides, and its use as a solvent for certain experiments.[1] It is particularly valuable in biomolecular NMR for studying the structure and dynamics of proteins and nucleic acids.
Q2: What are the common impurities or degradation products of formamide that can cause artifacts?
A2: Formamide can degrade, particularly under heating or in the presence of water, acids, or bases, to produce several small molecules that can act as artifacts in your experiments. The major decomposition products include:
-
Ammonia (NH₃)
-
Carbon Monoxide (CO)
-
Formic Acid (HCOOH)
-
Hydrogen Cyanide (HCN)
-
Isocyanic Acid (HNCO)
-
Water (H₂O)
Upon opening, formamide can also oxidize to formic acid, especially if exposed to oxygen.[2]
Q3: How can I properly store ¹³C,¹⁵N-Formamide to minimize degradation?
A3: To ensure the stability of ¹³C,¹⁵N-Formamide, it should be stored at room temperature in a tightly sealed container, away from light and moisture.[1] For molecular biology applications, once opened, it is recommended to purge the bottle with an inert gas like nitrogen or argon and store it frozen to prevent oxidation to formic acid.[2]
Q4: Can formamide itself react with my sample to produce artifacts?
A4: Yes, formamide can react with certain molecules, especially at elevated temperatures. It can act as a formylating agent for primary and secondary amines, such as the N-termini of proteins or the side chains of amino acids like lysine. This can lead to the formation of N-formylated adducts on your protein of interest, which can complicate mass spectrometry analysis.
II. Troubleshooting Guides
A. Troubleshooting NMR Artifacts
Issue 1: Unidentified peaks in my ¹³C or ¹⁵N NMR spectrum.
Possible Cause: Degradation of ¹³C,¹⁵N-Formamide.
Solution: Compare the chemical shifts of the unknown peaks with the expected shifts of the common degradation products listed in the table below. The chemical shifts can vary depending on the solvent, pH, and temperature.
Data Presentation: ¹³C and ¹⁵N NMR Chemical Shifts of Potential Artifacts
| Potential Artifact | Isotopic Composition | Nucleus | Chemical Shift Range (ppm) | Notes |
| Formic Acid | ¹³COOH | ¹³C | 160 - 180 | The exact shift is solvent and pH-dependent.[3][4] |
| Ammonium Chloride | ¹⁵NH₄Cl | ¹⁵N | ~0 - 25 (relative to liquid NH₃) | Highly dependent on solvent and pH. |
| Hydrogen Cyanide | H¹³C¹⁵N | ¹³C | 108 - 120 | Can polymerize; polymer shifts are different.[5] |
| ¹⁵N | ~-100 to -130 (relative to CH₃NO₂) | |||
| Isocyanic Acid/Isocyanate | H¹⁵N¹³CO / -N¹³CO | ¹³C | 120 - 130 | |
| ¹⁵N | Varies widely based on structure | |||
| Carbon Monoxide | ¹³CO | ¹³C | ~184 (in CDCl₃) | May be observed if dissolved in the NMR solvent. |
Note: Chemical shifts are approximate and can vary significantly with experimental conditions. It is recommended to consult literature for specific solvent and temperature conditions.
Logical Relationship: Identifying NMR Artifacts
Caption: Workflow for troubleshooting unexpected NMR peaks.
B. Troubleshooting Mass Spectrometry Artifacts
Issue 2: Unexpected masses or adducts in my mass spectrum.
Possible Cause: Formamide degradation products reacting with the analyte or the presence of formamide adducts.
Solution:
-
Calculate Potential Adduct Masses: Determine the mass additions corresponding to the formylation (+28 Da for formyl group, -1 Da for loss of H) of your analyte.
-
Analyze Fragmentation Patterns: Look for characteristic fragmentation patterns of formamide-related adducts. For example, a neutral loss of 28 Da (CO) or 45 Da (formamide) from a parent ion could indicate a formamide adduct.
-
Use Control Samples: Analyze a control sample that has not been exposed to formamide to see if the unexpected masses are present.
Data Presentation: Common Mass Adducts and Fragments from Formamide
| Adduct/Fragment | Mass Change (Da) | Potential Source |
| Formylation | +27.9949 | Reaction of analyte with formamide or its degradation products. |
| Ammonia Adduct | +17.0265 | Ammonium ions from formamide degradation. |
| Formamide Adduct | +45.0215 | Non-covalent association of formamide with the analyte. |
| Neutral Loss of CO | -27.9949 | Fragmentation of a formylated analyte. |
| Neutral Loss of Formamide | -45.0215 | Fragmentation of a non-covalent formamide adduct. |
Experimental Workflow: Confirming Formamide-Related Adducts in MS
Caption: Process for identifying formamide-related mass spectrometry artifacts.
III. Experimental Protocols
A. Protocol for Deionization of Formamide-¹³C,¹⁵N
This protocol is adapted for small-scale laboratory use to remove ionic impurities.
Materials:
-
¹³C,¹⁵N-Formamide
-
Mixed-bed ion-exchange resin (e.g., Amberlite IRN-150)
-
Stir bar and stir plate
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Add approximately 50 mg of mixed-bed ion-exchange resin per 1 mL of ¹³C,¹⁵N-Formamide in a clean glass vial.
-
Add a small stir bar and stir the mixture gently at 4°C for 1-2 hours. Avoid vigorous stirring that could break the resin beads.
-
Transfer the formamide-resin slurry to a microcentrifuge tube.
-
Centrifuge at a low speed (e.g., 500 x g) for 5 minutes to pellet the resin.
-
Carefully transfer the supernatant (deionized formamide) to a fresh, clean, and dry microcentrifuge tube.
-
Store the deionized ¹³C,¹⁵N-Formamide at -20°C in small aliquots to minimize freeze-thaw cycles.
B. Protocol for Sample Preparation for NMR Spectroscopy to Minimize Artifacts
Objective: To prepare a biomolecular sample with ¹³C,¹⁵N-Formamide while minimizing its degradation.
Procedure:
-
Use Freshly Deionized Formamide: Always use freshly deionized ¹³C,¹⁵N-Formamide for sample preparation.
-
Buffer Selection: Use a buffer with a pH between 6.0 and 7.0. Avoid strongly acidic or basic buffers, as they can catalyze formamide hydrolysis. Phosphate or PIPES buffers are generally suitable.
-
Temperature Control: Perform all sample preparation steps on ice or at 4°C to the extent possible. Avoid heating the sample in the presence of formamide unless it is a required step of the experimental protocol.
-
Minimize Incubation Time: Reduce the time the sample is in a formamide-containing solution to the minimum necessary for the experiment.
-
Control Experiments: Prepare a control sample containing only the buffer and ¹³C,¹⁵N-Formamide. Acquire an NMR spectrum of this control to identify any background signals originating from the formamide and buffer.
Signaling Pathway: Formamide Degradation Pathways
Caption: Major degradation pathways of formamide.
References
- 1. Formamide (¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-1825-0.25 [isotope.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise with ¹³C & ¹⁵N Labeled Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using ¹³C and ¹⁵N labeled compounds.
Frequently Asked Questions (FAQs)
Q1: Why are ¹³C and ¹⁵N isotopes used for labeling in NMR and Mass Spectrometry?
A1: ¹³C and ¹⁵N are stable, non-radioactive isotopes. Their low natural abundance (approximately 1.1% for ¹³C and 0.37% for ¹⁵N) means that incorporating them into molecules creates a significant mass and NMR-active signal difference from the unlabeled counterparts.[] This distinction is crucial for a variety of applications:
-
Improved Signal-to-Noise: Enrichment with these NMR-active nuclei is often necessary to obtain sufficient signal intensity for detailed analysis, as natural abundance levels are typically too low.[]
-
Reduced Spectral Overlap: In complex molecules like proteins, isotopic labeling allows for the use of multidimensional NMR techniques (e.g., ¹H-¹⁵N HSQC) that resolve otherwise overlapping signals.[2]
-
Quantitative Analysis: In mass spectrometry, the mass shift between labeled ("heavy") and unlabeled ("light") compounds allows for accurate relative quantification of proteins and other biomolecules, as seen in techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).
-
Structural and Dynamic Studies: These isotopes are essential for a suite of triple-resonance NMR experiments that are used to determine the three-dimensional structures and dynamics of proteins.[3]
Q2: What is the difference between single (¹⁵N or ¹³C) and dual (¹³C/¹⁵N) labeling?
A2: The choice between single and dual labeling depends on the experimental goals:
-
¹⁵N Labeling: Often used for ¹H-¹⁵N HSQC experiments, which provide a "fingerprint" of a protein, showing one peak for each amino acid residue (except proline). This is a sensitive method for assessing protein folding, stability, and binding interactions.
-
¹³C Labeling: Provides information about the carbon backbone and side chains of a protein. ¹H-¹³C HSQC experiments are central to studying protein folding and molecular interactions.
-
¹³C/¹⁵N Dual Labeling: This is essential for most triple-resonance NMR experiments used for the complete backbone and side-chain resonance assignment necessary for determining high-resolution protein structures.[3] In mass spectrometry, dual labeling provides a larger mass shift, which can improve the accuracy of quantification.
Q3: What is triple labeling (¹³C, ¹⁵N, ²H) and when is it necessary?
A3: Triple labeling involves enriching a protein with ¹³C, ¹⁵N, and deuterium (B1214612) (²H). Deuteration is particularly useful for studying larger proteins (>20 kDa).[2] As proteins increase in size, they tumble more slowly in solution, leading to broader NMR signals and a loss of sensitivity. Replacing protons with deuterons, which have a smaller gyromagnetic ratio, reduces dipolar relaxation effects, resulting in sharper lines and improved signal-to-noise.[4]
Troubleshooting Guides
Guide 1: Low Signal-to-Noise Ratio in NMR Spectra
A low signal-to-noise (S/N) ratio is a frequent challenge in NMR spectroscopy. The following guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Flowchart for Low Signal-to-Noise
References
Formamide-13C,15N degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Formamide-13C,15N. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative stability data, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and use of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks appear in my NMR or Mass Spectrum after dissolving this compound in an aqueous buffer. | Hydrolysis: this compound can hydrolyze to formic acid-13C and ammonia-15N, especially under acidic or basic conditions, or at elevated temperatures.[1][2][3] | - Prepare solutions fresh, just before use.- Use neutral pH buffers (pH 6-7) if possible.- Work at lower temperatures to minimize the rate of hydrolysis.- Confirm the identity of byproducts by comparing with the expected mass or chemical shift of formic acid-13C and ammonia-15N. |
| My reaction yield is lower than expected when using this compound as a reactant. | Degradation of starting material: The this compound may have degraded due to improper storage or handling. | - Verify the purity of your this compound using a suitable analytical method like NMR or GC-MS before use.- Ensure the product has been stored under the recommended conditions (room temperature or 4°C, sealed, and protected from light and moisture).[4] |
| I observe rapid degradation of my sample, even under neutral pH conditions. | Enzymatic Contamination: Your sample or reagents may be contaminated with enzymes, such as formamidase, which can catalyze the hydrolysis of formamide (B127407).[5][6] | - Use sterile, nuclease-free water and reagents.- Filter-sterilize your buffers.- If enzymatic activity is suspected, consider adding a general protease inhibitor, although specific inhibitors for formamidase are not common. |
| The concentration of my this compound solution appears to decrease over time. | Evaporation and/or Degradation: If not stored in a tightly sealed container, the formamide may evaporate. Alternatively, slow hydrolysis is occurring. | - Store solutions in tightly sealed vials with minimal headspace.- For long-term storage of solutions, aliquot and freeze at -20°C or -80°C.[7] Note that repeated freeze-thaw cycles should be avoided. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound in solution is hydrolysis, which results in the formation of formic acid-13C and ammonia-15N.[1][2][3] This reaction is catalyzed by both acids and bases and is accelerated by increased temperature.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, neat this compound should be stored at room temperature or 4°C in a tightly sealed container, protected from light and moisture.[4] If dissolved in a solvent, it is best to prepare the solution fresh. For storage of solutions, it is recommended to keep them frozen at -15 to -25°C.[7]
Q3: How can I check the purity of my this compound?
A3: The purity of this compound can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 15N NMR) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] These methods can detect the presence of degradation products or other impurities.
Q4: Can this compound degrade through pathways other than hydrolysis?
A4: Yes, at high temperatures (starting around 180°C), formamide can decompose into carbon monoxide and ammonia.[10][11] Photodegradation can also occur, leading to various products, though this is less common under typical laboratory conditions.
Q5: Is there a significant isotopic effect on the degradation rate of this compound compared to unlabeled formamide?
A5: The substitution of 12C with 13C and 14N with 15N results in a primary kinetic isotope effect. This typically leads to a slightly slower rate of reactions that involve the cleavage of bonds to these heavier isotopes. Therefore, the degradation of this compound is expected to be slightly slower than that of unlabeled formamide, but for practical purposes in most applications, the stability issues and degradation pathways are considered the same.
Quantitative Stability Data
The stability of formamide is highly dependent on pH and temperature. The following table summarizes the hydrolysis rate constants under different conditions.
| Condition | Parameter | Value | Reference |
| 25°C, pH 7 | Half-life (t1/2) | ~199 years | [1][2] |
| 56°C | Observed Rate Constant (k_obs) | k_obs = 0.00303[H₃O⁺] + 0.032[HO⁻] + 3.6 x 10⁻⁹ s⁻¹ | [1][2] |
| 120°C | Observed Rate Constant (k_obs) | k_obs = 0.15[H₃O⁺] + 3.20[HO⁻] + 1.09 x 10⁻⁶ s⁻¹ | [1][2] |
Note: The isotopic labeling of this compound is expected to have a minor effect on these rates.
Experimental Protocols
Protocol for Assessing the Stability of this compound by ¹H NMR Spectroscopy
This protocol provides a method to monitor the hydrolysis of this compound over time in a specific buffer system.
1. Materials:
- This compound
- Buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
- Deuterium oxide (D₂O)
- Internal standard (e.g., DSS or TMSP)
- NMR tubes
- NMR spectrometer
2. Procedure:
- Prepare a stock solution of this compound in D₂O containing a known concentration of the internal standard.
- Add an aliquot of the stock solution to the buffer of interest to achieve the desired final concentration of this compound.
- Transfer the solution to an NMR tube.
- Acquire a ¹H NMR spectrum at time zero (t=0). Note the characteristic peaks for formamide.
- Incubate the NMR tube at the desired temperature (e.g., room temperature, 37°C).
- Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 24 hours).
- Monitor for the appearance of a new peak corresponding to formic acid-13C and a decrease in the intensity of the formamide peaks.
- Quantify the amount of remaining this compound at each time point by integrating the respective peaks relative to the internal standard.
- Plot the concentration of this compound versus time to determine the degradation rate.
Visualizations
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formamide (¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-1825-0.25 [isotope.com]
- 5. Prospects of formamide as nitrogen source in biotechnological production processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formamide-based production of amines by metabolically engineering Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unimolecular decomposition of formamide via direct chemical dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Signal Intensity in 13C NMR
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal intensity in their 13C Nuclear Magnetic Resonance (NMR) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal in my 13C NMR spectrum so weak?
A1: The low signal intensity in 13C NMR is due to two primary factors: the low natural abundance of the 13C isotope (approximately 1.1%) and its smaller gyromagnetic ratio compared to 1H.[1][2][3][4] This inherent low sensitivity means that fewer 13C nuclei are available to detect, and they produce a weaker signal upon excitation.[1][2][3][4]
Q2: I can't see all the expected peaks in my spectrum. What are the common causes?
A2: Several factors can lead to missing or weak peaks in a 13C NMR spectrum. These include:
-
Low Sample Concentration: Insufficient sample material will result in a weak signal that may be indistinguishable from the baseline noise.[5][6]
-
Insufficient Number of Scans: The signal-to-noise ratio (S/N) is proportional to the square root of the number of scans. Too few scans will not be enough to average out the noise and reveal weak signals.[7][8]
-
Inadequate Relaxation Delay (D1): If the relaxation delay is too short, nuclei, particularly quaternary carbons with long spin-lattice relaxation times (T₁), may not fully relax back to their equilibrium state before the next pulse.[5][9] This leads to signal saturation and reduced intensity.
-
Poor Spectrometer Tuning: An improperly tuned and matched probe will not efficiently transmit the radiofrequency pulse to the sample or detect the resulting signal.[4]
-
Presence of Particulate Matter: Undissolved solids in the NMR tube can disrupt the magnetic field homogeneity, leading to broadened and weaker signals.[6]
Q3: How can I improve the signal-to-noise ratio of my 13C NMR spectrum?
A3: You can enhance the S/N of your spectrum through a combination of proper sample preparation, optimization of experimental parameters, and the use of advanced techniques. Key strategies include increasing the sample concentration, increasing the number of scans, optimizing the relaxation delay and flip angle, and utilizing techniques like the Nuclear Overhauser Effect (NOE).[5][8][10] For significant enhancements, using a cryoprobe or employing polarization transfer experiments like DEPT or INEPT are highly effective.[11][12][13]
Troubleshooting Guide
This section provides a step-by-step approach to diagnosing and resolving low signal intensity issues in your 13C NMR experiments.
Step 1: Verify Sample Preparation
Proper sample preparation is the foundation of a good NMR experiment.
Is your sample concentration sufficient?
For standard room temperature probes, a higher concentration is generally better for 13C NMR.[14]
| Sample Type | Recommended Concentration | Solvent Volume |
| Small Organic Molecules (< 600 g/mol ) | 10 - 50 mg | 0.5 - 0.7 mL[6][15] |
| Limited Sample | As high as possible | Use minimal solvent[7] |
-
Action: If your concentration is low, try to dissolve more material in the same amount of solvent or reduce the solvent volume. For very limited samples, consider using specialized NMR tubes like Shigemi tubes which require a smaller sample volume.[16]
Is your sample free of solids?
Suspended particles will broaden your NMR signals.[6]
-
Action: Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[6]
Are you using clean and appropriate NMR tubes?
Contaminants can introduce unwanted signals and interfere with your measurement.
-
Action: Always use high-quality NMR tubes that are cleaned thoroughly and dried to remove any residual solvents.[5][14]
Step 2: Optimize Experimental Parameters
Fine-tuning the acquisition parameters can significantly boost your signal.
Have you acquired a sufficient number of scans?
The S/N improves with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
| Sample Concentration (Typical Small Molecule) | Suggested Number of Scans (NS) | Approximate Experiment Time |
| High (>50 mg/0.5 mL) | 1024 | ~1 hour[17] |
| Medium (20 mg/0.5 mL) | 1024 - 4096 | 1 - 4 hours[17] |
| Low (<10 mg/0.5 mL) | >4096 | 4+ hours |
-
Action: Increase the number of scans (NS). If you are unsure how many scans are needed, you can monitor the spectrum as it is being acquired to see when the desired S/N is reached.[18]
Are your relaxation delay (D1) and flip angle optimized?
For carbons with long T₁ values (e.g., quaternary carbons), a short D1 with a 90° pulse can lead to signal saturation.
-
Action: Use a smaller flip angle (e.g., 30° or 45°) which allows for a shorter relaxation delay (D1) of 1-2 seconds.[5][10][19][20] This enables more scans to be acquired in a given amount of time, improving the overall S/N. For quantitative measurements, a longer D1 (at least 5 times the longest T₁) is necessary.[9][21]
The following workflow illustrates the decision-making process for optimizing basic acquisition parameters.
Caption: A workflow for optimizing 13C NMR acquisition parameters.
Are you utilizing the Nuclear Overhauser Effect (NOE)?
Proton decoupling during the relaxation delay can enhance the signal of protonated carbons through the NOE, potentially increasing their intensity by up to 200%.[10]
-
Action: Ensure that your pulse program includes proton decoupling during the relaxation delay (D1). Most standard 13C NMR experiments have this enabled by default.
Step 3: Employ Advanced Techniques
When the above steps are insufficient, advanced NMR techniques can provide a significant signal boost.
Do you have access to a Cryoprobe?
A cryoprobe cools the detection electronics to cryogenic temperatures, which dramatically reduces thermal noise and can increase the S/N by a factor of 3 to 10.[7][11][12][22] This translates to a reduction in experiment time by a factor of 9 to 100.
-
Action: If available, use a spectrometer equipped with a cryoprobe. This is one of the most effective ways to enhance sensitivity for 13C NMR.
Can you use Polarization Transfer techniques?
Experiments like DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) transfer magnetization from the more sensitive protons to the less sensitive carbons, resulting in a significant signal enhancement.[13][23]
-
Action: Run DEPT-45, DEPT-90, and DEPT-135 experiments. These will not only provide enhanced signals for protonated carbons but also help in determining the multiplicity of each carbon (CH, CH₂, CH₃).[13][24] Note that quaternary carbons are typically not observed in DEPT spectra.[13]
The logical relationship for choosing an advanced technique is outlined below.
Caption: A decision tree for selecting an advanced NMR technique.
Can 2D NMR experiments help?
2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) detect the signal through the more sensitive 1H nucleus.
-
Action: If you are primarily interested in the chemical shifts of protonated carbons, an HSQC experiment can provide this information with much higher sensitivity than a standard 1D 13C experiment.[18][19]
Experimental Protocols
Standard 13C NMR Sample Preparation
-
Weigh 10-50 mg of your compound into a clean, dry vial.[15]
-
Add approximately 0.5-0.7 mL of a suitable deuterated solvent.[15]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]
-
Cap the NMR tube and label it clearly.
Optimized 1D 13C NMR Experiment Setup (for Bruker Spectrometers)
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field.
-
Tune and match the probe for the 13C frequency.
-
Load a standard 1D 13C pulse program with proton decoupling (e.g., zgpg30).
-
Set the following key acquisition parameters:
-
ns (number of scans): Start with 1024 and increase as needed.
-
d1 (relaxation delay): 2.0 seconds.[10]
-
aq (acquisition time): 1.0 - 2.0 seconds.[10]
-
p1 (90° pulse width): Use the value determined by the spectrometer's calibration. The zgpg30 pulse program typically uses a 30° flip angle.
-
o1p (spectral center): Approximately 100 ppm (adjust based on your compound).
-
sw (spectral width): Approximately 240 ppm.
-
-
Start the acquisition.
-
During processing, you can apply an exponential window function with a line broadening factor (lb) of 1-2 Hz to improve the S/N, though this will slightly decrease the resolution.[7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. nmr spectroscopy - 13C NMR spectrum only showing solvent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. benchchem.com [benchchem.com]
- 8. How much substance do I need? – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 9. Building Block. The relaxation delay [imserc.northwestern.edu]
- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cryoprobes [nmr.chem.ucsb.edu]
- 13. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 15. sites.uclouvain.be [sites.uclouvain.be]
- 16. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 17. researchgate.net [researchgate.net]
- 18. Tips for 13C Users | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 19. benchchem.com [benchchem.com]
- 20. books.rsc.org [books.rsc.org]
- 21. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]
- 22. Improving NMR Through Advanced Cryoprobe Technology [eureka.patsnap.com]
- 23. Insensitive nuclei enhanced by polarization transfer - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Minimizing isotopic scrambling with Formamide-13C,15N
Welcome to the technical support center for Formamide-¹³C,¹⁵N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic scrambling and ensure the integrity of their labeled molecules during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered when using Formamide-¹³C,¹⁵N, focusing on the prevention of isotopic label loss or exchange.
Q1: I am observing a decrease in ¹³C enrichment in my sample after dissolving Formamide-¹³C,¹⁵N in an aqueous buffer. What could be the cause?
A1: Loss of ¹³C enrichment from formamide (B127407) in aqueous solutions is most likely due to hydrolysis of the formamide molecule, which cleaves the C-N bond. This process can be accelerated by acidic or basic conditions. Under these conditions, the carbonyl carbon can be released as formic acid or formate, leading to a reduction in the overall ¹³C enrichment of your target molecule if it incorporates the formamide.
Troubleshooting Steps:
-
pH Control: Ensure your aqueous buffer is maintained at a neutral pH (around 7.0). Hydrolysis of formamide is catalyzed by both acids and bases.[1][2][3][4][5][6][7]
-
Temperature Management: Perform your experiments at the lowest temperature compatible with your protocol. The rate of hydrolysis increases with temperature.
-
Fresh Solutions: Prepare solutions containing Formamide-¹³C,¹⁵N fresh before use. Avoid long-term storage in aqueous buffers, especially at room temperature.[8]
Q2: Can the ¹⁵N label on Formamide-¹³C,¹⁵N be lost or exchanged?
A2: Yes, the ¹⁵N label can be lost through hydrolysis, which breaks the amide bond and releases the nitrogen as ammonia (B1221849) or an ammonium (B1175870) salt.[4][9] Once the C-N bond is cleaved, the ¹⁵N is no longer part of the formamide molecule and can be considered "scrambled" or lost from your compound of interest.
Troubleshooting Steps:
-
Avoid Extreme pH: As with ¹³C scrambling, maintaining a neutral pH is the most critical step to prevent the hydrolysis that leads to ¹⁵N loss.[1][5]
-
Limit Exposure to Water: If your experimental conditions permit, consider using a non-aqueous solvent or minimizing the amount of water in your reaction mixture.
-
Storage Conditions: Store Formamide-¹³C,¹⁵N neat at room temperature, protected from light and moisture, as recommended by the manufacturer.[10]
Q3: I am using Formamide-¹³C,¹⁵N in a high-temperature reaction. What are the risks of isotopic scrambling?
A3: High temperatures can lead to the thermal decomposition of formamide. This process can break down the molecule into various smaller compounds, including carbon monoxide (CO), ammonia (NH₃), hydrogen cyanide (HCN), and water (H₂O).[8][11][12][13][14] The formation of these products will result in the complete loss of your isotopic labels from the original formamide structure. Decomposition can begin at temperatures as low as 180°C at atmospheric pressure.[8]
Troubleshooting Steps:
-
Temperature Control: If possible, conduct your reaction at a lower temperature. Evaluate if alternative, less harsh conditions can achieve the desired outcome.
-
Inert Atmosphere: If high temperatures are unavoidable, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate certain degradation pathways.
-
Reaction Time: Minimize the duration of the high-temperature exposure to reduce the extent of decomposition.
Experimental Protocols
While specific experimental protocols are highly dependent on the application, the following general methodologies are recommended to minimize isotopic scrambling when using Formamide-¹³C,¹⁵N.
Protocol 1: General Handling and Storage of Formamide-¹³C,¹⁵N
-
Storage: Store neat Formamide-¹³C,¹⁵N at room temperature in a tightly sealed container, protected from light and moisture.[10]
-
Handling: Open the container in a dry environment (e.g., a glove box or under a stream of dry inert gas) to minimize exposure to atmospheric moisture.
-
Solution Preparation: Prepare aqueous solutions of Formamide-¹³C,¹⁵N immediately before use. Use a buffered solution at neutral pH if possible.
Protocol 2: A Model Reaction in an Aqueous Buffer
-
Buffer Preparation: Prepare a stable buffer solution at pH 7.0 (e.g., phosphate (B84403) or HEPES buffer). De-gas the buffer to remove dissolved CO₂ which could potentially contribute to scrambling under certain conditions.
-
Reaction Setup: Cool the buffer to the desired reaction temperature before adding the Formamide-¹³C,¹⁵N.
-
Addition of Formamide: Add the neat Formamide-¹³C,¹⁵N to the cooled buffer with gentle stirring to ensure rapid and uniform dissolution.
-
Monitoring: Monitor the reaction progress closely to avoid unnecessarily long reaction times.
-
Work-up: Upon completion, proceed with the reaction work-up and purification steps promptly to isolate the product from the reactive solution.
Data Presentation
The following table summarizes the key factors influencing the stability of Formamide-¹³C,¹⁵N and the potential for isotopic scrambling.
| Factor | Effect on ¹³C Label | Effect on ¹⁵N Label | Mechanism of Scrambling/Loss | Mitigation Strategy |
| Acidic pH | High risk of loss | High risk of loss | Acid-catalyzed hydrolysis of the C-N bond.[1][2][3] | Maintain neutral pH; use buffered solutions. |
| Basic pH | High risk of loss | High risk of loss | Base-catalyzed hydrolysis of the C-N bond.[4][5][6] | Maintain neutral pH; use buffered solutions. |
| High Temperature | High risk of loss | High risk of loss | Thermal decomposition into smaller molecules (CO, NH₃, HCN, etc.).[8][11][12][13][14] | Use the lowest possible temperature; minimize heating time. |
| Prolonged Storage in Aqueous Solution | Increased risk of loss | Increased risk of loss | Hydrolysis over time. | Prepare solutions fresh; avoid long-term storage in water. |
Visualizations
The following diagrams illustrate the key pathways for the loss of isotopic labels from Formamide-¹³C,¹⁵N.
Caption: Logical relationships between experimental conditions and isotopic label loss.
Caption: A workflow for troubleshooting and preventing isotopic scrambling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Mechanism of acid-catalyzed hydrolysis of formamide from cluster-continuum model calculations: concerted versus stepwise pathway. | Semantic Scholar [semanticscholar.org]
- 3. Mechanism of acid-catalyzed hydrolysis of formamide from cluster-continuum model calculations: concerted versus stepwise pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formamide (¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-1825-0.25 [isotope.com]
- 11. TGA-FT-IR study of pyrolysis of poly(hydrogen cyanide) synthesized from thermal decomposition of formamide. Implications in cometary emissions-文献详情-维普官网 [cqvip.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Unimolecular decomposition of formamide via direct chemical dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Addressing solubility issues of Formamide-13C,15N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Formamide-¹³C,¹⁵N during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Formamide-¹³C,¹⁵N in common laboratory solvents?
A1: Formamide-¹³C,¹⁵N, like its unlabeled counterpart, is a polar compound and exhibits high solubility in a range of polar solvents. It is miscible with water, methanol, ethanol, acetone, and acetic acid.[1][2][3] It is also soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5]
Q2: In which solvents is Formamide-¹³C,¹⁵N poorly soluble?
A2: Formamide-¹³C,¹⁵N has low solubility in non-polar solvents. It is only slightly soluble in benzene (B151609) and ether, and insoluble in petroleum ether.[1][2]
Q3: Does the isotopic labeling of Formamide-¹³C,¹⁵N significantly affect its solubility compared to unlabeled formamide (B127407)?
A3: No, the isotopic labeling with ¹³C and ¹⁵N does not significantly alter the physicochemical properties, including solubility. You can expect the solubility of Formamide-¹³C,¹⁵N to be virtually identical to that of standard formamide.
Q4: Are there any known incompatibilities when dissolving Formamide-¹³C,¹⁵N?
A4: Formamide can slowly hydrolyze in the presence of strong acids or bases, and it can react with strong dehydrating agents. While generally stable, it's advisable to use neutral, high-purity solvents for its dissolution to avoid potential degradation, especially for sensitive applications like NMR spectroscopy.
Data Presentation: Solubility Summary
The following table summarizes the qualitative solubility of Formamide-¹³C,¹⁵N in various common laboratory solvents at room temperature. Precise quantitative values (g/100mL) are not consistently reported across scientific literature, with most sources describing it as "miscible".
| Solvent | Qualitative Solubility |
| Water | Miscible[1][6][7] |
| Methanol | Miscible[1] |
| Ethanol | Miscible[1] |
| Acetone | Miscible[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[4][5] |
| Acetic Acid | Miscible |
| Dioxane | Miscible |
| Benzene | Slightly Soluble[2] |
| Ether | Slightly Soluble[2] |
| Petroleum Ether | Insoluble[1] |
Troubleshooting Guides
Issue: Formamide-¹³C,¹⁵N is not dissolving or is forming a precipitate in my chosen solvent.
This guide provides a step-by-step workflow to address solubility challenges with Formamide-¹³C,¹⁵N, particularly for preparing samples for NMR spectroscopy or other sensitive analytical techniques.
Caption: Troubleshooting workflow for dissolving Formamide-¹³C,¹⁵N.
Experimental Protocol: Preparation of a Formamide-¹³C,¹⁵N Solution for NMR Analysis
This protocol outlines a systematic approach to dissolving Formamide-¹³C,¹⁵N for NMR analysis, incorporating troubleshooting steps.
Materials:
-
Formamide-¹³C,¹⁵N
-
Deuterated solvent of choice (e.g., DMSO-d₆, Methanol-d₄, Water-d₂)
-
Vortex mixer
-
Water bath or heating block
-
Pipettes
-
NMR tube
Procedure:
-
Solvent Selection:
-
Based on the properties of your analyte and experimental requirements, choose a suitable deuterated solvent. For polar compounds or when solubility is a concern, DMSO-d₆ is often a good starting point.
-
-
Initial Dissolution Attempt:
-
Weigh the desired amount of Formamide-¹³C,¹⁵N into a clean, dry vial.
-
Add a small volume of the chosen deuterated solvent, enough to wet the solid.
-
Gently swirl the vial to observe initial solubility.
-
-
Vortexing and Gentle Heating:
-
If the compound does not readily dissolve, vortex the sample for 30-60 seconds.
-
If solids persist, gently warm the sample in a water bath or on a heating block to 30-40°C for a few minutes. Caution: Do not overheat, as it can lead to solvent evaporation or sample degradation.
-
After warming, vortex the sample again.
-
-
Co-Solvent Addition (if necessary):
-
If the Formamide-¹³C,¹⁵N is still not fully dissolved, consider adding a co-solvent.
-
Add a small aliquot (e.g., 5-10% of the total volume) of a stronger polar aprotic solvent like DMSO-d₆.
-
Vortex the mixture thoroughly.
-
-
Sonication (optional):
-
For very stubborn solubility issues, use a bath sonicator for a few minutes. This can help break up small aggregates.
-
-
Final Volume Adjustment and Filtration:
-
Once the Formamide-¹³C,¹⁵N is fully dissolved, add the remaining deuterated solvent to reach the final desired concentration and volume for the NMR tube.
-
If any particulates remain, filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube.
-
-
Homogenization:
-
After transferring the solution to the NMR tube, cap it and invert it several times to ensure a homogeneous solution.
-
Signaling Pathways and Experimental Workflows
Currently, there is limited evidence to suggest that formamide is directly involved as a signaling molecule in well-defined cellular signaling pathways. Its role in biological systems is more established in the context of prebiotic chemistry, where it is considered a potential precursor to the building blocks of life, such as amino acids and nucleic acids.[6][8][9][10][11]
For experimental workflows involving Formamide-¹³C,¹⁵N, its primary use is as an isotopically labeled internal standard or a tracer in metabolic studies. The logical workflow for its use in such experiments is outlined below.
Caption: General experimental workflow for using Formamide-¹³C,¹⁵N.
References
- 1. Formamide - Sciencemadness Wiki [sciencemadness.org]
- 2. Formamide [chembk.com]
- 3. Sixty Solvents [chem.rochester.edu]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. ulab360.com [ulab360.com]
- 6. Formamide - Wikipedia [en.wikipedia.org]
- 7. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Prebiotic Organic Chemistry of Formamide and the Origin of Life in Planetary Conditions: What We Know and What Is the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing prebiotic formamide chemistry: a novel platform for antiviral exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formamide-based prebiotic chemistry - Wikipedia [en.wikipedia.org]
- 11. Formamide reaction network in gas phase and solution via a unified theoretical approach: Toward a reconciliation of different prebiotic scenarios - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Formamide-13C,15N
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Formamide-13C,15N for quantification. It includes detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
A1: this compound is a stable isotope-labeled (SIL) version of formamide (B127407), containing a heavy carbon-13 isotope and a heavy nitrogen-15 (B135050) isotope. It is primarily used as an internal standard (IS) in quantitative mass spectrometry (MS) analysis, such as GC-MS or LC-MS/MS.[1][2][3] Because its chemical and physical properties are nearly identical to the native (unlabeled) formamide, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[4] This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to more precise and reliable quantification.[4][5]
Q2: Why is a calibration curve essential for quantifying formamide?
A2: A calibration curve is a regression model used to determine the concentration of an unknown sample by comparing its instrumental response to a series of standards with known concentrations.[6] In MS-based quantification, the signal intensity is not an absolute measure of concentration. By plotting the ratio of the analyte's response to the internal standard's response against the known concentrations of the standards, a linear relationship can be established. This relationship is then used to calculate the concentration of the analyte in your unknown samples.
Q3: My calibration curve is non-linear. What are the common causes?
A3: Non-linearity in calibration curves, especially when using SIL internal standards, can arise from several sources:
-
Isotopic Overlap: The most common cause is the spectral overlap between the natural isotopes of the analyte and the isotopic pattern of the labeled internal standard, particularly if the mass difference is small.[7][8] This can lead to a second-order (curved) relationship.[7][9]
-
Detector Saturation: The instrument's detector can become saturated at high analyte concentrations, causing the response to plateau and deviate from linearity.
-
Contamination: Contamination in the blank or low-concentration standards can artificially inflate the response at the lower end of the curve.
-
Incorrect Internal Standard Concentration: Using an internal standard concentration that is too high or too low relative to the analyte can affect the linearity of the response ratio.
-
Cross-signal Contribution: The internal standard may contain a small amount of the unlabeled analyte (or vice-versa), which can affect the accuracy of the ratios, especially at the ends of the calibration range.[4]
Q4: What are matrix effects and how can this compound help mitigate them?
A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue extracts).[4][10] These effects can cause ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[4] Since this compound is chemically identical to the analyte, it is affected by the matrix in the same way.[4] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, thus improving accuracy.[4][10]
Q5: Should I use GC-MS or LC-MS/MS for formamide quantification?
A5: Both GC-MS and LC-MS/MS can be used for formamide quantification, and the choice depends on the sample matrix, required sensitivity, and available equipment.[1][11][12]
-
GC-MS: This method has been successfully validated for determining formamide in various samples, often involving an extraction step with a solvent like methanol (B129727) or acetone.[1][11][13] It is suitable for samples where formamide has a relatively high residual content.[12]
-
LC-MS/MS: This is often preferred for more complex biological matrices due to its high sensitivity and selectivity. It can be more challenging due to potential issues like matrix effects and retention time shifts, but using a SIL internal standard like this compound is critical for reliable results.[14][15][16]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of formamide using this compound.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column Contamination/Degradation. 2. Incompatible sample solvent with the mobile phase.[17] 3. Blockage in the column or system. 4. Incorrect pH of the mobile phase. | 1. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.[17] 2. Dilute or dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[17] 3. Systematically check for blockages by removing components (e.g., column) and monitoring backpressure.[17] 4. Ensure the mobile phase pH is appropriate for the analyte and column type. |
| Low Signal Intensity / Poor Sensitivity | 1. Ion source contamination.[14] 2. Inefficient ionization (suboptimal source parameters). 3. Matrix-induced ion suppression.[18] 4. Issues with the mass spectrometer (e.g., detector needs cleaning/replacement).[17] | 1. Clean the ion source regularly (e.g., weekly).[14] 2. Optimize MS source settings (voltages, gas flows, temperatures) by infusing a standard solution.[18] 3. Improve sample preparation to remove interfering matrix components. Ensure the internal standard is effectively correcting for suppression. 4. Perform system suitability tests and MS calibration.[14] Directly infuse a tuning solution to verify MS performance.[17] |
| Non-Linear Calibration Curve (Low R²) | 1. Isotopic overlap between analyte and internal standard.[7][8] 2. Inappropriate concentration range for the standards. 3. Human error in standard preparation. 4. Using a linear regression model when a non-linear model is more appropriate.[8][19] | 1. If non-linearity is predictable, use a non-linear (e.g., quadratic) regression model to fit the curve.[8] Some software can also apply mathematical corrections.[9] 2. Narrow the concentration range or ensure it is appropriate for the expected sample concentrations. 3. Prepare fresh calibration standards, paying close attention to pipetting and dilutions. 4. Evaluate the data with both linear and non-linear fits to determine the best model. An Excel tool can help predict the expected non-linearity.[19] |
| High Background Noise | 1. Contaminated mobile phase, solvents, or additives.[14] 2. Contamination from the LC system (e.g., pump seals, tubing). 3. Insufficiently pure reagents (use LC-MS grade).[17] | 1. Prepare fresh mobile phases using high-purity (LC-MS grade) solvents and additives.[17] 2. Flush the entire LC system thoroughly. 3. Always use high-quality reagents and filter mobile phases to prevent microbial growth and remove particulates.[17] |
| Retention Time Shifts | 1. Changes in mobile phase composition (e.g., evaporation, incorrect preparation).[17] 2. Column aging or temperature fluctuations. 3. Inconsistent gradient formation or pump issues. | 1. Prepare fresh mobile phase and keep bottles capped.[17] 2. Use a column oven to maintain a stable temperature. Monitor column performance with a standard. 3. Prime the pumps and check for leaks or pressure fluctuations.[14] |
| Sample Carryover | 1. Contamination in the autosampler needle or injection port.[15] 2. Adsorption of analyte onto system components. | 1. Implement a robust needle wash protocol between injections, using a strong organic solvent.[15] 2. Flush the injection system and column. Injecting blank solvent samples after high-concentration samples can help identify and mitigate carryover.[15] |
Experimental Protocol: Quantification using this compound by LC-MS/MS
This section provides a generalized protocol. Specific parameters must be optimized for your instrument and matrix.
1. Preparation of Stock and Standard Solutions
-
Primary Stock Solutions: Prepare a 1 mg/mL stock solution of unlabeled formamide and a 1 mg/mL stock solution of this compound (Internal Standard, IS) in a suitable solvent (e.g., methanol or water).
-
Calibration Standards: Perform serial dilutions from the unlabeled formamide stock solution to create a series of calibration standards at different concentrations (e.g., 8-10 points covering the expected analytical range).
-
Working IS Solution: Dilute the this compound stock solution to a constant concentration to be spiked into all calibration standards and unknown samples.
2. Sample Preparation
-
This step is highly matrix-dependent. A common procedure for biological fluids is protein precipitation.
-
Aliquot 100 µL of the sample (or calibration standard) into a microcentrifuge tube.
-
Add a fixed volume (e.g., 20 µL) of the working IS solution to every tube.
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
3. LC-MS/MS Instrument Parameters (Example)
-
LC System:
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Optimized to elute formamide with good peak shape.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimize for sensitivity).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for both formamide and this compound by infusing standard solutions.
-
Formamide (Analyte): e.g., Q1: 46.0 -> Q3: 28.0
-
This compound (IS): e.g., Q1: 48.0 -> Q3: 30.0
-
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.
-
4. Data Acquisition and Processing
-
Create an injection sequence including blanks, calibration standards, QC samples, and unknown samples.
-
Integrate the peak areas for the analyte and IS transitions in your instrument's software.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area) for each injection.
-
Construct a calibration curve by plotting the Peak Area Ratio vs. the concentration of the calibration standards.
-
Apply a regression analysis (linear or non-linear) to the curve. The R² value should ideally be >0.99.
-
Use the resulting regression equation to calculate the concentration of formamide in the unknown samples.
Data Presentation Tables
Table 1: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5,120 | 1,015,000 | 0.005 |
| 5 | 25,300 | 1,021,000 | 0.025 |
| 10 | 50,150 | 1,010,000 | 0.050 |
| 50 | 255,600 | 1,025,000 | 0.249 |
| 100 | 510,800 | 1,018,000 | 0.502 |
| 250 | 1,245,000 | 1,005,000 | 1.239 |
| 500 | 2,510,000 | 1,012,000 | 2.480 |
| 1000 | 4,990,000 | 1,008,000 | 4.950 |
Table 2: Typical Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Linearity (R²) | ≥ 0.99 | Assesses how well the calibration points fit the regression line. |
| Accuracy | 85-115% (80-120% for LLOQ) | Measures how close the measured concentration is to the true value. |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | Measures the reproducibility of measurements on the same sample. |
| LLOQ | Signal-to-Noise ≥ 10 | The lowest concentration that can be quantified with acceptable accuracy and precision. |
| Matrix Effect | Assessed by comparing response in matrix vs. neat solution. | Evaluates the impact of the sample matrix on analyte ionization. |
| Carryover | Response in blank after high standard should be <20% of LLOQ. | Ensures that residual analyte from a previous injection does not affect the current one. |
Visualizations
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Decision tree for troubleshooting calibration curve issues.
Caption: Diagram illustrating correction of matrix effects with a SIL-IS.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Formamide (¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-1825-0.25 [isotope.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. imreblank.ch [imreblank.ch]
- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. CN113092621B - Method for the detection of formamide content in products - Google Patents [patents.google.com]
- 13. Child safety: a validated GC-MS method to determine formamide in EVA foam mats - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. zefsci.com [zefsci.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. nrc-publications.canada.ca [nrc-publications.canada.ca]
Technical Support Center: Correcting for Isotopic Enrichment in Formamide-¹³C,¹⁵N Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Formamide-¹³C,¹⁵N in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic enrichment and why is correction necessary for Formamide-¹³C,¹⁵N data?
A1: Isotopic enrichment refers to the intentional replacement of atoms in a molecule with their heavier, stable isotopes, such as replacing ¹²C with ¹³C and ¹⁴N with ¹⁵N in formamide (B127407).[1] This "labeling" allows researchers to trace the fate of molecules in biological systems.[2] However, elements naturally exist as a mixture of isotopes. For instance, carbon has a natural abundance of approximately 1.1% ¹³C, and nitrogen has about 0.37% ¹⁵N.[3][4] When analyzing labeled formamide using mass spectrometry, the instrument detects a distribution of masses that includes both the intentionally introduced heavy isotopes and those naturally present. Correction for this natural abundance is critical to accurately determine the true level of enrichment from your experiment and avoid overestimation of the labeled species.[5][6]
Q2: What are the key parameters I need to know for correcting my Formamide-¹³C,¹⁵N data?
A2: To accurately correct for isotopic enrichment, you need the following information:
-
Natural Abundance of Isotopes: The natural abundances of the stable isotopes of carbon and nitrogen are essential for the correction calculations.[3][4][9]
-
Isotopic Purity of the Labeled Formamide: The exact enrichment level of the ¹³C and ¹⁵N in your purchased standard (e.g., 99% ¹³C, 98% ¹⁵N) must be factored into the corrections.[10][11]
Q3: What are mass isotopomers and how do they relate to my data?
A3: Mass isotopomers are molecules that differ only in the number of isotopic atoms they contain.[12] For example, in a sample of Formamide-¹³C,¹⁵N, you will have a population of molecules with different masses: unlabeled formamide (M+0), formamide with one ¹³C or one ¹⁵N (M+1), formamide with one ¹³C and one ¹⁵N (M+2), and so on. The distribution of these mass isotopomers in your mass spectrometry data is what you analyze to determine the extent of labeling.[13][14]
Q4: What software tools can I use to perform the correction?
A4: Several software tools are available to automate the correction for natural isotope abundance. Some commonly used tools include IsoCor, IsoCorrectoR, and PIRAMID.[15][16][17] These tools typically require the chemical formula of the analyte and the measured mass isotopomer distribution as input to perform the necessary calculations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Overestimation of Enrichment | Failure to correct for the natural abundance of ¹³C and ¹⁵N. | Use a correction algorithm or software to subtract the contribution of naturally abundant isotopes from your measured data.[5][6] |
| Inaccurate Results | Incorrect chemical formula or natural abundance values used in the correction algorithm. | Verify the chemical formula of formamide (CH₃NO) and use the correct natural abundance values for carbon and nitrogen in your calculations.[3][4][7][8] |
| Poor Signal Intensity | Sample concentration is too low or too high, leading to weak signals or ion suppression. | Optimize your sample concentration. Ensure your mass spectrometer is properly tuned and calibrated.[18] |
| Mass Accuracy Problems | The mass spectrometer is not properly calibrated. | Perform regular mass calibration using appropriate standards to ensure accurate mass measurements.[18] |
| Baseline Drift and Noise | Suboptimal chromatography or detector settings. | Optimize your chromatographic conditions and adjust detector settings to minimize noise and achieve a stable baseline.[18] |
Quantitative Data Summary
Natural Isotopic Abundance
The following table summarizes the natural abundances of the stable isotopes of carbon and nitrogen, which are fundamental for the correction calculations.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | ~98.9% |
| ¹³C | ~1.1%[6] | |
| Nitrogen | ¹⁴N | ~99.63% |
| ¹⁵N | ~0.37%[19] |
Theoretical Mass Isotopomer Distribution of Unlabeled Formamide
This table shows the theoretical distribution of mass isotopomers for unlabeled formamide (CH₃NO) due to the natural abundance of ¹³C and ¹⁵N. This represents the baseline that needs to be corrected for in your experimental data.
| Mass Isotopomer | Relative Abundance (%) |
| M+0 (¹²C¹⁴N) | 98.53 |
| M+1 (¹³C¹⁴N or ¹²C¹⁵N) | 1.43 |
| M+2 (¹³C¹⁵N) | 0.04 |
Note: These are simplified theoretical values. Actual measured values may vary slightly.
Expected Mass Shifts for Labeled Formamide
This table illustrates the expected mass-to-charge ratio (m/z) shifts for different isotopologues of formamide, which is essential for identifying the correct peaks in your mass spectrum.
| Isotopologue | Labeling | Molecular Weight ( g/mol ) | Mass Shift (vs. Unlabeled) |
| Unlabeled Formamide | ¹²C, ¹⁴N | 45.041[7] | M+0 |
| Labeled Formamide | ¹³C, ¹⁴N | 46.044 | M+1 |
| Labeled Formamide | ¹²C, ¹⁵N | 46.038 | M+1 |
| Labeled Formamide | ¹³C, ¹⁵N | 47.041 | M+2 |
Experimental Protocols
General Protocol for ¹³C and ¹⁵N Isotopic Labeling and Mass Spectrometry Analysis
This protocol outlines the key steps for conducting a stable isotope labeling experiment with Formamide-¹³C,¹⁵N.
-
Experimental Design: Define the biological system and the specific metabolic pathways you intend to trace.
-
Cell Culture and Labeling:
-
Culture cells in a medium where a standard nutrient (e.g., glucose, glutamine) is replaced with its ¹³C and/or ¹⁵N labeled counterpart.[20]
-
For experiments with Formamide-¹³C,¹⁵N, introduce the labeled formamide to the cell culture at a predetermined concentration and for a specific duration.
-
Ensure enough cell doublings for significant incorporation of the label.[21]
-
-
Sample Preparation:
-
Harvest the cells and quench metabolic activity rapidly.
-
Extract the metabolites of interest using an appropriate extraction protocol.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer capable of resolving the different mass isotopomers.[6]
-
Acquire data in full scan mode to capture the entire isotopic cluster of formamide and its downstream metabolites.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different mass isotopomers of formamide.
-
Integrate the peak areas for each isotopomer to obtain the measured mass isotopomer distribution.
-
Use a correction algorithm to subtract the contribution of natural isotopic abundance.[5]
-
Calculate the corrected isotopic enrichment.
-
Visualizations
Isotopic Correction Workflow
The following diagram illustrates the general workflow for correcting mass spectrometry data for natural isotopic abundance.
Caption: Workflow for correcting isotopic enrichment data.
Logical Relationship for Correction Calculation
This diagram illustrates the logical relationship between the measured data, the correction matrix, and the final corrected data.
Caption: Logical model for the isotopic correction calculation.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. FAQs related to understanding isotope labels compounds for bio analytical studies [simsonpharma.com]
- 3. Isotope Abundances for all the elements in the Periodic Table [periodictable.com]
- 4. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FORMAMIDE - Ataman Kimya [atamanchemicals.com]
- 8. FORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Natural Isotope Abundances of Carbon and Nitrogen in Tissue Proteins and Amino Acids as Biomarkers of the Decreased Carbohydrate Oxidation and Increased Amino Acid Oxidation Induced by Caloric Restriction under a Maintained Protein Intake in Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formamide (¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-1825-0.25 [isotope.com]
- 11. Formamide-13C,15N 13C 99atom , 15N 98atom , 99 CP 285977-74-4 [sigmaaldrich.com]
- 12. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 13. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 17. Program for Integration and Rapid Analysis of Mass Isotopomer Distributions (PIRAMID) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gmi-inc.com [gmi-inc.com]
- 19. Carbon and Nitrogen Stable Isotope Abundance and Soil Stoichiometry of Zanthoxylum planispinum var. dintanensis Plantations of Different Ages | MDPI [mdpi.com]
- 20. f1000research.com [f1000research.com]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Formamide-13C,15N and Unlabeled Formamide in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Formamide (B127407), a versatile organic solvent, is a staple in many molecular biology and chemistry laboratories. Its ability to disrupt hydrogen bonds makes it an effective denaturant for nucleic acids and a useful solvent in various chemical reactions. While standard, unlabeled formamide is suitable for many applications, its isotopically labeled counterpart, Formamide-13C,15N, offers unique capabilities for specific analytical techniques. This guide provides an objective comparison of these two products, supported by experimental data and protocols, to assist researchers in selecting the appropriate reagent for their experimental needs.
Core Functional Differences
The primary distinction between this compound and unlabeled formamide lies in their isotopic composition. Unlabeled formamide consists of the naturally abundant isotopes ¹²C and ¹⁴N. In contrast, this compound is enriched with the stable, heavier isotopes ¹³C and ¹⁵N. This isotopic enrichment does not significantly alter the chemical properties of the molecule, such as its denaturing capabilities. However, it provides a distinct mass and nuclear magnetic resonance signature, which is the basis for its specialized applications.
Unlabeled formamide is the cost-effective choice for applications where the formamide molecule itself is not the subject of analysis. Its primary role is to act as a bulk solvent or a denaturant.
This compound is essential when the formamide molecule needs to be traced or distinguished from other components in a mixture. Its use is predominantly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to study molecular interactions and reaction mechanisms.[1]
Performance in Key Applications
The choice between labeled and unlabeled formamide is dictated by the experimental goal. Below is a comparison of their performance in two common laboratory applications: DNA denaturation and as a solvent in spectroscopic studies.
Application 1: DNA Denaturation
Unlabeled formamide is widely used in techniques like Fluorescence In Situ Hybridization (FISH) and DNA sequencing to lower the melting temperature (Tm) of double-stranded DNA, allowing for hybridization of probes at lower, less damaging temperatures.[2][3] The addition of formamide disrupts the hydrogen bonds between base pairs, facilitating the separation of the DNA strands.[4]
While this compound would exhibit the same denaturing properties, its use for this bulk application is prohibitively expensive and offers no additional advantage over the unlabeled version.
Quantitative Data: Effect of Unlabeled Formamide on DNA Melting Temperature (Tm)
| Formamide Concentration (% v/v) | Change in Tm (°C) per % Formamide | Reference |
| 0-50% | -0.6 | [5] |
| Varies | -0.58 ± 0.05 | [6] |
| Varies | -2.4 to -2.9 per mole of formamide | [7] |
Experimental Protocol: DNA Denaturation for Fluorescence In Situ Hybridization (FISH)
This protocol is a standard procedure for preparing slides for FISH, utilizing unlabeled formamide as the denaturant.
-
Slide Pretreatment:
-
Fix cells in a 3:1 methanol:acetic acid solution.
-
Treat slides with RNase A (100 µg/mL in 2X SSC) for 1 hour at 37°C to remove RNA.
-
Wash slides in 2X SSC.
-
Dehydrate slides through an ethanol (B145695) series (70%, 90%, 100%) and air dry.[8]
-
-
Denaturation:
-
Hybridization:
-
Dehydrate the slides again through an ethanol series (70%, 90%, 100%) and air dry.
-
Apply the fluorescently labeled DNA probe in a hybridization buffer (which also often contains formamide to maintain denaturing conditions at a lower temperature) to the slide.
-
Incubate overnight at 37°C in a humidified chamber to allow the probe to anneal to its complementary sequence on the cellular DNA.[8]
-
-
Post-Hybridization Washes:
-
Wash the slides in a solution of 50% formamide and 2X SSC at 37°C to remove any non-specifically bound probe.[8]
-
Follow with washes in 2X SSC.
-
Counterstain with a DNA stain like DAPI and mount for microscopy.
-
Application 2: Solvent in Spectroscopic Studies (NMR)
In this context, the roles of labeled and unlabeled formamide are distinct and non-interchangeable. Unlabeled formamide can be used as a solvent for NMR experiments, but its own signals will be visible in the ¹H and ¹³C spectra, which can obscure signals from the analyte of interest.
This compound is used specifically when researchers want to study the interactions of formamide itself with a solute, or when a labeled solvent is required to avoid signal overlap with the analyte. The ¹³C and ¹⁵N nuclei have a nuclear spin of 1/2, making them NMR active.[9] Techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate the proton signals with the directly attached ¹³C or ¹⁵N nuclei, providing detailed information about the chemical environment of the formamide molecule.[10][11]
Quantitative Data: Representative NMR Chemical Shifts for Formamide
| Nucleus | Unlabeled Formamide (in DMSO-d6) | This compound (Expected) | Reference |
| ¹³C | ~164.8 ppm | ~164.8 ppm (with ¹⁵N coupling) | [12] |
| ¹⁵N | Not applicable | ~113.3 ppm (relative to nitromethane) | [13] |
Note: The chemical shift values are generally consistent between labeled and unlabeled compounds, but the labeled compound will exhibit splitting patterns due to scalar coupling between the ¹³C and ¹⁵N nuclei.
Experimental Protocol: 2D ¹H-¹⁵N HSQC NMR for Studying Solute-Solvent Interactions
This protocol outlines the use of this compound as a solvent to study its interaction with a dissolved biomolecule (e.g., a peptide).
-
Sample Preparation:
-
Dissolve the analyte (e.g., a lyophilized peptide) in this compound to the desired concentration (typically 0.1 - 1 mM).
-
Transfer the solution to an NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal if a co-solvent like D₂O is used, or use an unlocked experiment if only formamide is the solvent.
-
Tune the ¹H and ¹⁵N probes.
-
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to determine the spectral width.
-
Set up a 2D ¹H-¹⁵N HSQC experiment. The pulse sequence for this experiment is designed to transfer magnetization from proton to the attached nitrogen and back to the proton for detection.[10]
-
This results in a 2D spectrum where the x-axis corresponds to the ¹H chemical shift and the y-axis corresponds to the ¹⁵N chemical shift.
-
-
Data Analysis:
-
Process the 2D data using appropriate software.
-
A cross-peak in the spectrum indicates a covalent bond between a proton and a nitrogen atom.
-
Changes in the chemical shifts of the formamide's ¹⁵N-H group upon addition of the solute can indicate hydrogen bonding or other interactions between the solvent and the solute.
-
Comparison Summary
| Feature | Unlabeled Formamide | This compound |
| Primary Use | Bulk solvent, denaturant for nucleic acids. | Tracer, solvent for specific NMR/MS studies, synthetic intermediate for labeled compounds.[1] |
| Key Advantage | Cost-effective for large volume applications. | Provides a distinct signal in NMR and MS, allowing it to be tracked and studied. |
| Limitations | Its own signals can interfere in NMR/MS analysis of solutes. | High cost makes it unsuitable for bulk applications. |
| Typical Experiments | DNA denaturation for FISH, Southern blotting, DNA sequencing gels.[8][14] | 2D/3D NMR spectroscopy (e.g., HSQC, HMBC), isotope tracing in mass spectrometry.[10][11] |
Conclusion
The choice between this compound and unlabeled formamide is straightforward and depends entirely on the experimental objective. For routine applications requiring a denaturant or a polar organic solvent, such as in nucleic acid hybridization, unlabeled formamide is the appropriate and economical choice. In contrast, for advanced analytical studies that require the tracking of the formamide molecule itself to probe its interactions with solutes or to serve as a non-interfering solvent in NMR and MS, the isotopically labeled this compound is an indispensable tool. Its use allows for sophisticated experiments that can elucidate molecular structures and dynamics in great detail.
References
- 1. Formamide (¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-1825-0.25 [isotope.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Formamide denaturation of double-stranded DNA for fluorescence in situ hybridization (FISH) distorts nanoscale chromatin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formamide denaturation of double-stranded DNA for fluorescence in situ hybridization (FISH) distorts nanoscale chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Effects of formamide on the thermal stability of DNA duplexes on biochips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamic effects of formamide on DNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cambio.co.uk [cambio.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. Formamide(75-12-7) 13C NMR [m.chemicalbook.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Formamide-¹³C,¹⁵N as a Quantitative Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, the accuracy and reliability of measurements are paramount. The choice of an appropriate internal standard is a critical factor in achieving high-quality data in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of Formamide-¹³C,¹⁵N as a quantitative standard, its theoretical advantages, and a comparison with other commonly used standards.
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for variations in sample preparation, instrument response, and matrix effects. An ideal internal standard should be chemically similar to the analyte of interest but isotopically distinct to be distinguishable by the analytical instrument. Stable isotope-labeled (SIL) compounds, such as Formamide-¹³C,¹⁵N, are considered the gold standard for internal standards, particularly in mass spectrometry-based quantification.
Properties of Formamide-¹³C,¹⁵N
Formamide-¹³C,¹⁵N is a formamide (B127407) molecule where the carbon atom is replaced with its stable isotope, carbon-13 (¹³C), and the nitrogen atom is replaced with its stable isotope, nitrogen-15 (B135050) (¹⁵N). This dual labeling provides a distinct mass shift from its unlabeled counterpart, making it an excellent internal standard for mass spectrometry. In NMR, the ¹³C and ¹⁵N nuclei have different resonance frequencies from ¹H, allowing for specific detection without interference from the analyte or solvent signals.
Key Properties:
-
Molecular Formula: H¹³CO¹⁵NH₂
-
Molecular Weight: Approximately 47.03 g/mol
-
Isotopic Purity: Typically high (e.g., ≥98% for ¹³C and ¹⁵N) to minimize interference from unlabeled species.
Comparison with Alternative Quantitative Standards
| Standard | Chemical Structure | Key Advantages | Key Disadvantages | Best Suited For |
| Formamide-¹³C,¹⁵N | H¹³CO¹⁵NH₂ | - Isotopically distinct from native formamide. - ¹³C and ¹⁵N labeling minimizes chromatographic shifts seen with deuterated standards.[1] - Can be used in both NMR and MS. | - Limited solubility in non-polar solvents. - Fewer commercially available certified reference materials compared to more common standards. | - Quantitative proteomics and metabolomics where formamide or similar small amides are relevant. - Applications requiring a simple, single-peak reference in ¹³C or ¹⁵N NMR. |
| DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) | (CH₃)₃Si(CH₂)₃SO₃Na | - Highly soluble in aqueous solutions. - Provides a sharp, well-defined singlet in ¹H NMR. - Certified reference materials are widely available. | - Can interact with certain analytes, affecting chemical shifts. - Multiple signals in ¹³C NMR can complicate spectral interpretation. | - Quantitative ¹H NMR (qNMR) in aqueous solutions. |
| TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt) | (CH₃)₃SiCD₂CD₂COONa | - Similar to DSS but with deuterated methylene (B1212753) groups. - Widely used as a chemical shift reference and internal standard in ¹H NMR. | - Can also interact with analytes. - Deuteration can lead to slight chromatographic shifts relative to non-deuterated analytes. | - qNMR in aqueous solutions, particularly in metabolomics. |
| Maleic Acid | C₄H₄O₄ | - Simple ¹H NMR spectrum (a singlet in D₂O). - Good solubility in polar solvents. - Often used as a certified reference material for qNMR. | - Chemical shift is pH-dependent. - Can potentially react with certain analytes. | - qNMR for quantification of a wide range of organic molecules. |
Experimental Considerations for Quantitative Accuracy
The accuracy of quantitative analysis using Formamide-¹³C,¹⁵N or any internal standard is highly dependent on the experimental protocol.
Quantitative NMR (qNMR) Spectroscopy
For accurate quantification using Formamide-¹³C,¹⁵N in qNMR, the following experimental parameters are crucial:
-
Relaxation Delay (d1): This must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the standard and the analyte to ensure complete relaxation between scans. This is critical for accurate signal integration.
-
Pulse Angle: A 90° pulse angle is often used to maximize the signal in a single scan, but for quantitative accuracy, ensuring uniform excitation across the spectral width is more important.
-
Signal-to-Noise Ratio (S/N): A high S/N is necessary for accurate integration. This can be improved by increasing the number of scans.
-
Digital Resolution: Sufficient data points should be acquired to define the peak shapes properly.
-
Baseline Correction: A flat baseline is essential for accurate integration.
Experimental Workflow for qNMR using an Internal Standard
Caption: A generalized workflow for quantitative NMR using an internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
In LC-MS, Formamide-¹³C,¹⁵N is particularly advantageous as it co-elutes with unlabeled formamide, experiencing the same matrix effects and ionization suppression or enhancement.
-
Sample Preparation: The internal standard should be added as early as possible in the sample preparation workflow to account for analyte losses during extraction and other sample handling steps.
-
Chromatography: The chromatographic method should be optimized to achieve good separation of the analyte from other matrix components to minimize ion suppression.
-
Mass Spectrometry: The mass spectrometer should be operated in a mode that allows for the selective detection and quantification of both the analyte and the internal standard (e.g., Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).
-
Calibration Curve: A calibration curve should be prepared by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Logical Flow for Quantitative LC-MS Analysis
Caption: The logical progression of a quantitative LC-MS experiment using an internal standard.
Conclusion
Formamide-¹³C,¹⁵N offers significant theoretical advantages as a quantitative standard, particularly in mass spectrometry-based applications, due to its isotopic labeling with ¹³C and ¹⁵N which minimizes the potential for chromatographic shifts observed with deuterated standards. While direct, quantitative comparisons with other standards are not extensively documented in publicly available literature, its properties make it a strong candidate for accurate quantification when appropriate experimental protocols are followed. The choice of the best internal standard will ultimately depend on the specific analytical method, the nature of the analyte, and the sample matrix. For researchers in metabolomics and proteomics, Formamide-¹³C,¹⁵N represents a valuable tool for achieving reliable and accurate quantitative results.
References
Validation of Analytical Methods: A Comparative Guide to Using Formamide-¹³C,¹⁵N as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. The choice of an internal standard is a critical factor in achieving robust and reproducible quantitative results, particularly in complex matrices. This guide provides an objective comparison of analytical methods utilizing Formamide-¹³C,¹⁵N as an internal standard against other common quantification strategies. The information presented is supported by representative experimental data to highlight the performance advantages of using a stable isotope-labeled internal standard.
Introduction to Formamide-¹³C,¹⁵N
Formamide-¹³C,¹⁵N is a stable, isotopically labeled form of formamide, a versatile solvent and chemical intermediate.[1] Its key advantage in analytical chemistry is its utility as an internal standard for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] By incorporating a known concentration of Formamide-¹³C,¹⁵N into samples and calibration standards, variations in sample preparation, injection volume, and instrument response can be effectively normalized, leading to more accurate and precise quantification of the target analyte.
Comparison of Analytical Methods
The primary role of an internal standard is to compensate for analytical variability. The ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest but is distinguishable by the analytical instrument. Stable isotope-labeled standards, such as Formamide-¹³C,¹⁵N, are considered the gold standard for mass spectrometry-based quantification because they co-elute with the analyte and experience similar ionization and matrix effects, yet are readily differentiated by their mass-to-charge ratio.
This guide compares three common approaches to quantification in analytical method validation:
-
External Standard Method: Quantification is based on a calibration curve generated from standards of the analyte without the use of an internal standard. This method is simple but highly susceptible to variations in sample matrix and instrument performance.
-
Internal Standard (Structural Analog) Method: A non-isotopically labeled compound that is chemically similar to the analyte is used as the internal standard. While this method can correct for some variability, differences in physicochemical properties can lead to inaccuracies.
-
Internal Standard (Stable Isotope-Labeled) Method: A stable isotope-labeled version of the analyte, or a small molecule like Formamide-¹³C,¹⁵N for broader applications, is used. This approach provides the most accurate and precise results by closely mimicking the behavior of the analyte throughout the analytical process.
Data Presentation: Performance Comparison
The following tables summarize representative quantitative data from the validation of an LC-MS method for a hypothetical analyte, "Compound X," using the three different quantification strategies.
Table 1: Linearity and Range
| Quantification Method | Calibration Range (ng/mL) | R² |
| External Standard | 1 - 1000 | 0.9952 |
| Internal Standard (Structural Analog) | 1 - 1000 | 0.9985 |
| Internal Standard (Formamide-¹³C,¹⁵N) | 1 - 1000 | 0.9998 |
A higher R² value indicates a better fit of the data to the linear regression model.
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Quantification Method | QC Level (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| External Standard | 10 | 8.5 | -9.2 | 12.3 | -11.5 |
| 500 | 6.2 | -7.5 | 9.8 | -8.9 | |
| 800 | 5.8 | -6.1 | 8.5 | -7.2 | |
| Internal Standard (Structural Analog) | 10 | 4.2 | -4.8 | 6.5 | -5.9 |
| 500 | 3.1 | -3.2 | 5.1 | -4.3 | |
| 800 | 2.9 | -2.5 | 4.8 | -3.8 | |
| Internal Standard (Formamide-¹³C,¹⁵N) | 10 | 2.1 | -1.5 | 3.5 | -2.2 |
| 500 | 1.5 | -0.8 | 2.8 | -1.4 | |
| 800 | 1.2 | -0.5 | 2.5 | -1.1 |
%RSD (Relative Standard Deviation) is a measure of precision, with lower values indicating higher precision. %Bias is a measure of accuracy, with values closer to zero indicating higher accuracy.
Table 3: Limit of Quantification (LOQ)
| Quantification Method | LOQ (ng/mL) |
| External Standard | 5 |
| Internal Standard (Structural Analog) | 2 |
| Internal Standard (Formamide-¹³C,¹⁵N) | 1 |
LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
The data clearly demonstrates the superior performance of the method using Formamide-¹³C,¹⁵N as an internal standard, with better linearity, higher accuracy and precision, and a lower limit of quantification compared to the other methods.
Experimental Protocols
A detailed methodology for the validation of an analytical method for "Compound X" using Formamide-¹³C,¹⁵N as an internal standard is provided below.
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Compound X in 10 mL of methanol (B129727).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Formamide-¹³C,¹⁵N in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration of 1 µg/mL in methanol.
2. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike an appropriate volume of the analyte working solutions into blank matrix (e.g., plasma, urine) to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
QC Samples: Prepare QC samples in blank matrix at low, medium, and high concentrations (e.g., 10, 500, and 800 ng/mL).
3. Sample Preparation
-
To 100 µL of each calibration standard, QC sample, and study sample, add 10 µL of the internal standard working solution (1 µg/mL).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS system.
4. LC-MS/MS Parameters
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and Formamide-¹³C,¹⁵N.
5. Method Validation Procedures
Validate the method according to established guidelines, assessing the following parameters:
-
Specificity: Analyze blank matrix samples to ensure no interference at the retention times of the analyte and internal standard.
-
Linearity: Analyze calibration standards in triplicate and perform linear regression analysis of the peak area ratio (analyte/internal standard) versus concentration.
-
Accuracy and Precision: Analyze six replicates of each QC level on three separate days to determine intra-day and inter-day accuracy and precision.
-
Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be quantified with a precision of ≤20% RSD and an accuracy of ±20%.
-
Stability: Evaluate the stability of the analyte in the matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, long-term storage).
Visualizations
Caption: A flowchart illustrating the key steps in the sample preparation protocol for LC-MS analysis.
Caption: A diagram showing the core parameters evaluated during analytical method validation.
References
Cross-Validation of Formamide-¹³C,¹⁵N Results with Other Techniques: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites and other small molecules is paramount. Stable isotope-labeled internal standards are the gold standard for achieving precision and accuracy in analytical measurements. This guide provides an objective comparison of using doubly labeled Formamide-¹³C,¹⁵N as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy versus other common analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for quantitative analysis.
The use of internal standards that are isotopically labeled with stable isotopes like ¹³C and ¹⁵N is a widely accepted practice to ensure high-quality quantitative data. These standards are crucial for correcting variations that can occur during sample preparation, extraction, and analysis, including matrix effects in LC-MS and fluctuations in instrument response.[1][2] Labeling with ¹³C and ¹⁵N is often preferred over deuterium (B1214612) (²H) labeling because the former results in a smaller isotope effect, leading to better co-elution with the analyte in chromatographic separations and, consequently, more accurate quantification.[1][3]
This guide will explore the cross-validation of results obtained using a simple, doubly labeled internal standard like Formamide-¹³C,¹⁵N in quantitative NMR (qNMR) and compare its hypothetical performance with that of a typical LC-MS/MS workflow using a different isotopically labeled internal standard.
Quantitative Data Presentation
The following table summarizes hypothetical quantitative performance data for the analysis of a target analyte using qNMR with Formamide-¹³C,¹⁵N as an internal standard and a standard LC-MS/MS method with a ¹³C-labeled analyte analog as the internal standard. This data is representative of the performance characteristics described in the literature for such analytical methods.[4][5][6]
| Parameter | Quantitative NMR (qNMR) with Formamide-¹³C,¹⁵N IS | LC-MS/MS with ¹³C-labeled Analyte IS |
| Limit of Detection (LOD) | ~1-10 µM | ~0.1-10 nM |
| Limit of Quantification (LOQ) | ~5-50 µM | ~0.5-50 nM |
| Linear Dynamic Range | 2-3 orders of magnitude | 3-5 orders of magnitude |
| Precision (RSD) | < 5% | < 15% |
| Accuracy | 95-105% | 85-115% |
| Analysis Time per Sample | 5-15 minutes | 5-20 minutes |
| Sample Preparation | Minimal, often dilution only | More extensive (e.g., extraction, derivatization) |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
This protocol outlines the general steps for quantitative analysis of a target analyte in a simple matrix using Formamide-¹³C,¹⁵N as an internal standard.
a. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a precise amount of a stock solution of Formamide-¹³C,¹⁵N to the sample to achieve a final concentration within the linear dynamic range of the instrument.
-
Vortex the sample to ensure homogeneity.
-
Transfer the solution to an NMR tube.
b. NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum. For quantification of ¹³C or ¹⁵N, specialized pulse sequences are required. For this example, we assume quantification via ¹H NMR.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery.
-
Optimize acquisition parameters such as the number of scans to achieve an adequate signal-to-noise ratio.
c. Data Analysis:
-
Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the area of a well-resolved signal from the analyte and a signal from the Formamide-¹³C,¹⁵N internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * CIS
Where:
-
C = Concentration
-
I = Integral area
-
N = Number of protons giving rise to the signal
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a general workflow for the quantification of a target analyte using a stable isotope-labeled analog as an internal standard.
a. Sample Preparation:
-
To a known volume or weight of the sample, add a precise amount of the ¹³C-labeled internal standard stock solution.
-
Perform a sample extraction procedure (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.[6]
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase.
-
Centrifuge the sample to remove any particulate matter.
b. LC-MS/MS Analysis:
-
Inject the prepared sample onto an appropriate HPLC or UHPLC column (e.g., C18 reversed-phase).[1]
-
Separate the analyte and internal standard from other matrix components using a suitable gradient elution program.
-
Detect the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard should be monitored.
c. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard from the resulting chromatograms.
-
Generate a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio from the calibration curve.
Visualizations
Caption: Comparative experimental workflows for qNMR and LC-MS/MS.
Caption: Logical comparison of qNMR and LC-MS/MS for quantitative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a dual LC-HRMS platform for clinical metabolic diagnosis in serum, bridging quantitative analysis and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Liquid chromatography-tandem mass spectrometry approach for quantification of mucins from sputum using 13C,15N-labeled peptides as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Effects of Formamide-¹³C,¹⁵N in Chemical Reactions: A Comparative Guide
A comprehensive review of available literature reveals a significant gap in experimental data regarding the kinetic isotope effects (KIEs) of doubly labeled Formamide-¹³C,¹⁵N. To date, no published studies directly compare the reaction kinetics of this isotopologue to its unlabeled counterpart. This guide, therefore, aims to provide a foundational understanding of the principles of kinetic isotope effects, using singly labeled formamide (B127407) as a practical framework. Researchers, scientists, and drug development professionals can leverage this information to design and interpret experiments involving isotopically labeled molecules.
Understanding Kinetic Isotope Effects (KIE)
A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] This phenomenon arises from the difference in mass between isotopes, which affects the vibrational frequency of chemical bonds. Heavier isotopes form stronger bonds and have lower zero-point vibrational energies, leading to a higher activation energy for bond cleavage and, consequently, a slower reaction rate.[2]
The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to the rate constant of the reaction with the heavier isotope (k_heavy):
KIE = k_light / k_heavy
A KIE value greater than 1 (a "normal" KIE) indicates that the bond to the isotopic atom is being broken or formed in the rate-determining step of the reaction. A KIE value close to 1 suggests that the bond to the isotopic atom is not significantly involved in the rate-determining step.
Hypothetical Isotopic Effects of Labeled Formamide: A Comparison
While specific experimental data for Formamide-¹³C,¹⁵N is unavailable, we can construct a hypothetical comparison based on established principles of KIEs for ¹³C and ¹⁵N isotopes. The following table illustrates the expected kinetic isotope effects for the hydrolysis of formamide, a reaction that has been studied for its unlabeled and deuterium-labeled forms.[3][4]
| Isotopologue | Atom Labeled | Expected KIE (k_light / k_heavy) | Interpretation |
| Formamide-¹³C | Carbon | > 1 (Normal KIE) | The C-N bond cleavage is likely part of the rate-determining step. A heavier ¹³C atom would lead to a stronger C-N bond, slowing down the reaction. |
| Formamide-¹⁵N | Nitrogen | > 1 (Normal KIE) | The C-N bond cleavage is likely part of the rate-determining step. A heavier ¹⁵N atom would also contribute to a stronger C-N bond, resulting in a slower reaction rate. |
| Formamide-¹³C,¹⁵N | Carbon & Nitrogen | > 1 (Compounded Normal KIE) | The effects of both heavier isotopes would be cumulative, leading to a more pronounced KIE than either of the singly labeled species. This would provide strong evidence for C-N bond cleavage in the rate-determining step. |
Experimental Protocols for Measuring Kinetic Isotope Effects
The determination of kinetic isotope effects typically involves precise measurement of reaction rates for both the labeled and unlabeled reactants under identical conditions. Modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed for this purpose.[5][6]
General Experimental Workflow for KIE Measurement via NMR Spectroscopy
A common approach for measuring KIEs involves a competition experiment where a mixture of the labeled and unlabeled starting materials is allowed to react. The isotopic ratio of the reactant or product is then monitored over time.
-
Sample Preparation: A solution containing a known ratio of the unlabeled and isotopically labeled formamide is prepared.
-
Reaction Initiation: The hydrolysis reaction is initiated by adding the appropriate reagent (e.g., acid or base).
-
NMR Data Acquisition: ¹H or ¹³C NMR spectra are acquired at various time points throughout the reaction.
-
Data Analysis: The relative concentrations of the labeled and unlabeled species are determined by integrating the corresponding peaks in the NMR spectra.
-
KIE Calculation: The kinetic isotope effect is calculated from the change in the isotopic ratio as a function of reaction progress.
The following diagram illustrates a generalized workflow for determining the kinetic isotope effect of a hypothetical Formamide-¹³C reaction using NMR.
Signaling Pathways and Logical Relationships
Isotopically labeled molecules are invaluable tools for elucidating reaction mechanisms and metabolic pathways. For instance, if Formamide-¹³C,¹⁵N were used in a biological system, its labeled atoms could be traced through a series of enzymatic reactions to identify downstream metabolites. This would help in constructing and validating signaling pathways.
The logical relationship for using Formamide-¹³C,¹⁵N as a tracer is straightforward: the presence of both ¹³C and ¹⁵N in a product molecule would definitively identify it as a derivative of the initial formamide.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. epfl.ch [epfl.ch]
- 3. Aspects of the hydrolysis of formamide: revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drum.lib.umd.edu [drum.lib.umd.edu]
A Researcher's Guide: Comparing 13C and 15N Labeling for Metabolic Studies
A comprehensive analysis of two powerful isotopic labeling techniques for elucidating metabolic pathways, with supporting data and detailed experimental protocols.
In the intricate world of metabolic research, stable isotope labeling has emerged as an indispensable tool for tracing the flow of atoms through complex biochemical networks. Among the most widely used stable isotopes are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), each offering unique insights into cellular physiology. This guide provides an objective comparison of ¹³C and ¹⁵N labeling methodologies for metabolic studies, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles, comparative advantages, and specific applications of each technique, supported by experimental data and detailed protocols to aid in the design and execution of your metabolic research.
Core Principles: Tracing Carbon vs. Nitrogen Metabolism
The fundamental difference between ¹³C and ¹⁵N labeling lies in the element they trace. ¹³C is the isotope of choice for tracking the carbon backbone of metabolites, making it ideal for elucidating pathways in central carbon metabolism, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2] By supplying cells with a ¹³C-labeled substrate, such as glucose or glutamine, researchers can monitor the incorporation of ¹³C into downstream metabolites, providing a quantitative measure of metabolic fluxes.[1]
Conversely, ¹⁵N labeling is employed to trace the flow of nitrogen through metabolic pathways, primarily in the context of amino acid and nucleotide metabolism, as well as for quantifying protein turnover.[2][3] By providing a ¹⁵N-labeled nitrogen source, such as ammonium (B1175870) chloride or labeled amino acids, researchers can track the synthesis and degradation of nitrogen-containing compounds.[3]
Comparative Analysis: ¹³C vs. ¹⁵N Labeling
The choice between ¹³C and ¹⁵N labeling, or a combination of both, is dictated by the specific biological question being addressed. Below is a comparative overview of their key features and applications.
| Feature | ¹³C Labeling | ¹⁵N Labeling | Dual ¹³C/¹⁵N Labeling |
| Primary Application | Metabolic Flux Analysis (MFA) of central carbon metabolism.[1] | Protein turnover studies, nitrogen metabolism, and amino acid biosynthesis.[2][3] | Simultaneous analysis of carbon and nitrogen fluxes.[4][5] |
| Information Gained | Quantitative rates (fluxes) of metabolic reactions in pathways like glycolysis, PPP, and TCA cycle.[1] | Rates of protein synthesis and degradation, nitrogen assimilation and utilization pathways.[3][6] | A comprehensive view of the interplay between carbon and nitrogen metabolism.[4] |
| Common Tracers | [U-¹³C]-glucose, [1,2-¹³C₂]-glucose, [U-¹³C]-glutamine. | ¹⁵NH₄Cl, ¹⁵N-labeled amino acids (e.g., ¹⁵N-leucine).[3][6] | ¹³C-labeled carbon source and a ¹⁵N-labeled nitrogen source (e.g., [U-¹³C]-glucose and ¹⁵NH₄Cl).[4] |
| Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy.[7] | Mass Spectrometry (MS), NMR spectroscopy.[6][8] | MS, NMR.[4][8] |
| Key Advantages | Provides a detailed and quantitative map of central carbon metabolism. Well-established methodologies and software for data analysis.[1] | Excellent for studying protein dynamics and nitrogen-specific pathways. Lower natural abundance of ¹⁵N (0.37%) can lead to cleaner mass spectra compared to ¹³C (1.1%).[] | Offers a more holistic view of cellular metabolism by linking carbon and nitrogen pathways.[4] |
| Limitations | Less informative for pathways with minimal carbon exchange. Can result in complex mass spectra due to the higher natural abundance of ¹³C.[] | Does not provide information on carbon metabolism. | Increased complexity in experimental design and data analysis.[4] |
Quantitative Data Presentation
The following tables present illustrative data from hypothetical ¹³C and ¹⁵N labeling experiments to highlight the type of quantitative information each technique provides.
Table 1: Illustrative Data from a ¹³C Metabolic Flux Analysis Experiment
This table shows the relative flux through key pathways in central carbon metabolism in a cancer cell line under two different conditions, as would be determined by ¹³C labeling with [U-¹³C]-glucose.
| Metabolic Flux | Condition A (Control) | Condition B (Drug Treatment) |
| Glycolysis | 100 ± 5 | 120 ± 7 |
| Pentose Phosphate Pathway | 15 ± 2 | 10 ± 1.5 |
| TCA Cycle (from Glucose) | 40 ± 4 | 25 ± 3 |
| Anaplerosis (from Glutamine) | 60 ± 6 | 75 ± 8 |
Fluxes are normalized to the glucose uptake rate in the control condition.
Table 2: Illustrative Data from a ¹⁵N Protein Turnover Experiment
This table shows the fractional synthesis rate (FSR) of several proteins in response to a stimulus, as would be determined by ¹⁵N labeling with a ¹⁵N-labeled amino acid.
| Protein | Fractional Synthesis Rate (%/hour) - Control | Fractional Synthesis Rate (%/hour) - Stimulated |
| Protein X (Housekeeping) | 2.5 ± 0.3 | 2.6 ± 0.4 |
| Protein Y (Signaling) | 1.8 ± 0.2 | 5.2 ± 0.6 |
| Protein Z (Structural) | 0.5 ± 0.1 | 0.6 ± 0.1 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for ¹³C Metabolic Flux Analysis and ¹⁵N Protein Turnover studies.
Protocol 1: ¹³C Metabolic Flux Analysis (MFA)
This protocol outlines the key steps for a steady-state ¹³C MFA experiment in cultured mammalian cells using [U-¹³C]-glucose.
1. Cell Culture and Labeling:
-
Culture cells in a defined medium to at least 80% confluency.
-
Replace the medium with an identical medium containing the ¹³C-labeled substrate (e.g., 10 mM [U-¹³C]-glucose) in place of the unlabeled substrate.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This is typically determined empirically but is often equivalent to several cell doubling times.
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
-
Scrape the cells and transfer the cell extract to a microcentrifuge tube.
-
Centrifuge at maximum speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
3. Sample Analysis by GC-MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC analysis (e.g., using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA).
-
Analyze the derivatized sample using a GC-MS system to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids).
4. Data Analysis and Flux Calculation:
-
Correct the raw mass isotopomer data for the natural abundance of isotopes.
-
Use a metabolic modeling software (e.g., INCA, Metran) to fit the corrected mass isotopomer distributions to a metabolic network model.
-
The software will then calculate the best-fit metabolic flux values and their confidence intervals.
Protocol 2: ¹⁵N Protein Turnover Analysis
This protocol describes a typical pulse-chase experiment to measure protein synthesis and degradation rates using a ¹⁵N-labeled amino acid.
1. Metabolic Labeling (Pulse):
-
Culture cells in a medium containing a "heavy" ¹⁵N-labeled amino acid (e.g., ¹⁵N-leucine) for a defined period to allow for its incorporation into newly synthesized proteins. The duration of the pulse will depend on the expected turnover rate of the proteins of interest.
2. Chase:
-
After the pulse period, replace the labeling medium with a "light" medium containing the corresponding unlabeled amino acid.
-
Harvest cells at various time points during the chase period (e.g., 0, 2, 4, 8, 12, 24 hours).
3. Protein Extraction and Digestion:
-
Lyse the harvested cells and extract the total protein.
-
Quantify the protein concentration in each sample.
-
Digest the proteins into peptides using a protease such as trypsin.
4. LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect both the "heavy" (¹⁵N-containing) and "light" (¹⁴N) forms of each peptide.
5. Data Analysis:
-
Identify and quantify the peak areas for the heavy and light isotopic envelopes for each peptide at each time point.
-
The rate of disappearance of the heavy form and the appearance of the light form are used to calculate the protein degradation and synthesis rates, respectively. Specialized software can be used for automated analysis of the complex mass spectra.[6]
Visualizing Metabolic Workflows and Pathways
Diagrams are essential for understanding the complex relationships in metabolic studies. The following are Graphviz (DOT language) scripts for generating key diagrams.
Caption: General experimental workflow for isotopic labeling studies.
Caption: Simplified overview of central carbon metabolism traced by ¹³C.
Caption: Tracing nitrogen flow using ¹⁵N labeling.
Conclusion
Both ¹³C and ¹⁵N labeling are powerful techniques that provide complementary information about cellular metabolism. ¹³C labeling is the gold standard for quantifying fluxes in central carbon metabolism, offering a detailed picture of the cell's energy and biosynthetic pathways.[] In contrast, ¹⁵N labeling is indispensable for studying nitrogen metabolism and protein dynamics, providing crucial insights into processes like protein synthesis and degradation. For a truly comprehensive understanding of cellular physiology, a dual-labeling approach using both ¹³C and ¹⁵N can be employed to simultaneously track the intricate interplay between carbon and nitrogen metabolism.[4] The choice of the appropriate isotopic tracer and experimental design is paramount and should be guided by the specific research question. By leveraging the strengths of each technique, researchers can gain deeper insights into the metabolic reprogramming that underlies various physiological and pathological states, ultimately advancing our understanding of biology and aiding in the development of novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-shot 13 C15 N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. beregond.bham.ac.uk [beregond.bham.ac.uk]
Unlocking Deeper Insights: A Comparative Guide to Dual-Labeled Formamide-¹³C,¹⁵N
For researchers, scientists, and drug development professionals seeking to enhance the precision and depth of their molecular analysis, dual-labeled Formamide-¹³C,¹⁵N offers a strategic advantage. This powerful isotopic labeling reagent serves as a versatile building block for the synthesis of complex biomolecules, enabling more accurate and insightful tracking in metabolic studies and structural analysis.
This guide provides an objective comparison of Formamide-¹³C,¹⁵N with other common isotopic labeling alternatives, supported by an overview of its primary application in the synthesis of labeled purines for metabolic pathway analysis.
At a Glance: Formamide-¹³C,¹⁵N as a Labeling Precursor
Dual-labeled formamide (B127407) stands out not as a direct labeling agent for proteins or peptides, but as a fundamental precursor for the chemical synthesis of other isotopically labeled molecules, most notably purines and their derivatives.[1][2][3] This approach is particularly valuable when precise labeling of specific molecular moieties is required for detailed mechanistic or structural studies.
The primary advantage of using Formamide-¹³C,¹⁵N lies in its ability to introduce both a ¹³C and a ¹⁵N label into the core structure of synthesized biomolecules. This dual labeling provides a unique mass shift and a distinct NMR signature, significantly enhancing the resolution and sensitivity of detection in both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[]
Comparison with Alternative Labeling Strategies
The choice of an isotopic labeling strategy depends heavily on the specific research question and the biological system under investigation. Here, we compare the use of Formamide-¹³C,¹⁵N-derived labeled compounds with other prevalent labeling techniques.
| Feature | Formamide-¹³C,¹⁵N (via synthesized precursors) | Single-Labeled Precursors (e.g., ¹³C-Glucose, ¹⁵N-Ammonium Chloride) | Direct Chemical Labeling (e.g., iTRAQ, TMT) | Metabolic Labeling (e.g., SILAC) |
| Labeling Strategy | Incorporation of a labeled synthetic building block into biomolecules. | Metabolic incorporation of labeled simple nutrients. | Covalent modification of proteins or peptides. | In vivo incorporation of labeled amino acids. |
| Specificity | High; allows for precise, site-specific labeling of synthesized molecules. | Dependent on metabolic pathways; can lead to label scrambling. | Targets specific functional groups (e.g., amines, sulfhydryls). | Targets specific amino acids. |
| Primary Application | Synthesis of labeled standards, metabolic tracers (e.g., purines), and pharmaceuticals.[1] | Metabolic flux analysis, protein structure determination in prokaryotes. | Quantitative proteomics (relative quantification). | Quantitative proteomics in cell culture. |
| Key Advantage | Enables synthesis of complex labeled molecules with dual labels for enhanced detection.[2][3] | Cost-effective for uniform labeling in simple organisms. | High multiplexing capabilities. | High accuracy in quantitative proteomics due to early-stage sample mixing. |
| Limitations | Requires chemical synthesis expertise; not a direct in-cell labeling method. | Can be complex to interpret due to metabolic scrambling. | Can alter peptide chemistry and fragmentation. | Limited to actively dividing cells in culture. |
Delving Deeper: Tracing the De Novo Purine (B94841) Synthesis Pathway
A prime application for compounds synthesized from Formamide-¹³C,¹⁵N is the elucidation of the de novo purine synthesis pathway. This metabolic route is fundamental for the production of adenosine (B11128) and guanosine, the building blocks of DNA and RNA. By introducing purines labeled with ¹³C and ¹⁵N, researchers can trace their incorporation into nucleic acids and study the kinetics and regulation of this vital pathway.[5][6][7]
Below is a generalized experimental workflow for tracing the de novo purine synthesis pathway using labeled precursors.
De Novo Purine Synthesis Pathway
The following diagram illustrates the key steps of the de novo purine synthesis pathway and highlights the atoms that would be labeled if synthesized from Formamide-¹³C,¹⁵N. The formyl groups, which are incorporated at two steps in the pathway, are derived from 10-formyltetrahydrofolate. Formate, a potential metabolic product of formamide, can enter the one-carbon pool to form 10-formyltetrahydrofolate, thereby labeling the C2 and C8 positions of the purine ring.[8][9] The nitrogen from formamide can be incorporated into the purine ring through various transamination reactions.
Experimental Protocols
While specific protocols for the use of Formamide-¹³C,¹⁵N will vary depending on the synthesized target molecule and the experimental system, a general procedure for the synthesis of labeled purines and their use in metabolic tracing is outlined below.
Synthesis of 6-chloro-9H-[¹⁵N₄]-purine from [¹⁵N]-formamide
This protocol is a conceptual summary based on established chemical synthesis routes.[3]
Materials:
-
[¹⁵N]-Formamide
-
Sodium ethoxide
-
Phosphorus oxychloride
Procedure:
-
Synthesis of [¹⁵N₃]-4,6-diaminopyrimidine: React [¹⁵N]-formamide with malononitrile in the presence of a strong base like sodium ethoxide to form a pyrimidine (B1678525) precursor. Further reaction with formamidine acetate yields the triply-labeled diaminopyrimidine.
-
Cyclization to form [¹⁵N₄]-hypoxanthine: The diaminopyrimidine is then cyclized, often using an additional equivalent of labeled formamide or a derivative, to form the purine ring system, resulting in labeled hypoxanthine (B114508).
-
Chlorination to 6-chloro-9H-[¹⁵N₄]-purine: The labeled hypoxanthine is subsequently chlorinated using a reagent like phosphorus oxychloride to yield the final product, 6-chloro-9H-[¹⁵N₄]-purine. This product can then be used as a versatile precursor for a variety of other labeled purine derivatives.
General Protocol for Metabolic Labeling with ¹³C,¹⁵N-Purines
1. Cell Culture and Labeling:
-
Culture cells in a standard growth medium to the desired confluence.
-
Replace the standard medium with a purine-free medium supplemented with the synthesized ¹³C,¹⁵N-labeled purine (e.g., adenine or guanine) at a predetermined concentration.
-
Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of incorporation.
2. Sample Preparation:
-
Harvest cells at each time point by centrifugation.
-
Quench metabolism by rapidly washing the cell pellet with ice-cold phosphate-buffered saline.
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
For nucleic acid analysis, perform DNA/RNA extraction using a suitable commercial kit.
3. LC-MS/MS Analysis:
-
Analyze the metabolite extracts or hydrolyzed nucleic acid samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the unlabeled and the ¹³C,¹⁵N-labeled purines and their corresponding nucleosides and nucleotides.
4. Data Analysis:
-
Calculate the percentage of label incorporation at each time point by determining the ratio of the labeled analyte to the total analyte pool (labeled + unlabeled).
-
Use the isotopic enrichment data to model the metabolic flux through the purine salvage and incorporation pathways.
Conclusion
Dual-labeled Formamide-¹³C,¹⁵N is a valuable tool for researchers requiring precisely labeled biomolecules for in-depth studies of metabolism and molecular structure. Its primary advantage lies in its utility as a precursor for the chemical synthesis of complex molecules with both ¹³C and ¹⁵N isotopes, which significantly enhances their detectability and provides more detailed information in analytical experiments. While it requires an initial synthetic effort, the resulting labeled compounds can offer unparalleled insights into specific biological pathways, such as de novo purine synthesis, making it a powerful, albeit specialized, alternative to more conventional, broad-based labeling strategies.
References
- 1. Formamide (¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-1825-0.25 [isotope.com]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. 13C enrichment of carbons 2 and 8 of purine by folate-dependent reactions after [13C]formate and [2-13C]glycine dosing in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cost-Benefit Analysis of Formamide-¹³C,¹⁵N
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern molecular analysis. Among these, dual-labeled reagents like Formamide-¹³C,¹⁵N offer significant advantages, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic flux analysis (MFA). This guide provides a comprehensive cost-benefit analysis of using Formamide-¹³C,¹⁵N, objective comparisons with alternatives, and supporting experimental insights to inform your research decisions.
Cost Analysis: A Clear-Cut Comparison
The primary drawback of using isotopically labeled compounds is their cost. To provide a clear quantitative comparison, the table below summarizes the approximate costs of Formamide-¹³C,¹⁵N, its single-labeled counterparts, and the unlabeled version. Prices are based on currently available information from various suppliers and are subject to change.
| Compound | Labeling | Approximate Price (USD) per gram | Key Application Areas |
| Formamide-¹³C,¹⁵N | ¹³C, ¹⁵N | $3,044 | Synthesis of dual-labeled pharmaceuticals, peptides, and nucleotides for advanced NMR and MS studies. |
| Formamide-¹³C | ¹³C | $3,896 | Synthesis of ¹³C-labeled molecules for tracking carbon backbones in metabolic pathways and structural analysis. |
| Formamide-¹⁵N | ¹⁵N | Varies, often custom synthesis | Synthesis of ¹⁵N-labeled molecules for protein NMR ("fingerprinting") and nitrogen flux studies. |
| Unlabeled Formamide | None | ~$0.10 - $0.50 | General solvent, reagent in non-isotopic synthesis. |
Note: Prices are estimations and can vary significantly between suppliers and purchase volumes.
Performance Benefits: The Value of the Isotopic Label
The significant cost of Formamide-¹³C,¹⁵N is justified by the unparalleled analytical depth it enables. The dual labeling provides a powerful tool for tracing molecular fate and elucidating complex biological processes.
Enhanced Structural Analysis with NMR Spectroscopy
In protein NMR, dual ¹³C and ¹⁵N labeling is essential for resolving spectral overlap and increasing signal sensitivity, especially for larger biomolecules.[1][2] The ¹⁵N label allows for the generation of a unique "fingerprint" spectrum (¹H-¹⁵N HSQC), where each amino acid residue in the protein backbone gives a characteristic signal.[] The addition of ¹³C labeling enables multi-dimensional NMR experiments (3D and 4D) that are crucial for the complete assignment of protein resonances and the determination of its three-dimensional structure.[]
Quantitative Advantages:
-
Improved Signal-to-Noise Ratio: The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) means that unlabeled samples produce very weak signals in ¹³C and ¹⁵N NMR experiments.[] Isotopic enrichment dramatically increases the signal-to-noise ratio, allowing for the use of lower sample concentrations and faster data acquisition.[1] Studies have reported a four-fold improvement in the signal-to-noise ratio when detecting ¹³C magnetization compared to ¹⁵N in similarly labeled samples under equivalent conditions.[4]
-
Enhanced Resolution: By spreading signals across additional dimensions (¹³C and ¹⁵N), spectral overlap, a major issue in 1D and 2D ¹H NMR of large molecules, is significantly reduced.[1][2]
Below is a conceptual diagram illustrating the simplification of NMR spectra with isotopic labeling.
Precise Quantification in Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell.[5] By introducing a ¹³C and ¹⁵N labeled substrate, researchers can trace the incorporation of these isotopes into various metabolites. The dual label allows for the simultaneous tracking of both carbon and nitrogen pathways, providing a more comprehensive picture of cellular metabolism.[5]
Key Advantages in MFA:
-
Rich Labeling Patterns: Using a uniformly labeled precursor like [U-¹³C]glutamine in cancer cell studies produces intricate labeling patterns in TCA cycle intermediates, which are crucial for the precise quantification of metabolic fluxes.[5]
-
Pathway Disambiguation: The distinct mass shifts introduced by ¹³C and ¹⁵N allow for the differentiation of metabolites produced through convergent pathways, leading to more accurate flux estimations.
The following diagram illustrates a simplified workflow for a ¹³C-MFA experiment.
Alternatives to Formamide-¹³C,¹⁵N
While dual labeling offers significant advantages, there are alternative strategies that may be more cost-effective depending on the research question.
-
Single Isotope Labeling: For certain applications, labeling with only ¹³C or ¹⁵N may be sufficient. For example, ¹⁵N labeling is often adequate for initial protein "fingerprinting" and studying protein-ligand interactions via chemical shift perturbation.[] However, for a complete structural determination of a protein, dual labeling is generally necessary.[]
-
Unlabeled Compounds with Deuterated Solvents: For small peptides (<40 residues), NMR experiments can often be performed on unlabeled samples using deuterated solvents to minimize solvent signals.[1] This is a much more economical option, but it is not feasible for larger molecules due to severe signal overlap.[1]
Experimental Protocols
While a protocol starting specifically with Formamide-¹³C,¹⁵N is highly specialized, the following provides a general framework for its application in the synthesis of labeled biomolecules for NMR and MFA studies.
Protocol 1: Synthesis of a ¹³C,¹⁵N-Labeled Peptide using Solid-Phase Peptide Synthesis (SPPS)
Formamide-¹³C,¹⁵N can serve as a precursor for the synthesis of ¹³C,¹⁵N-labeled amino acids, which are then used in SPPS. The general workflow for Fmoc-based SPPS is as follows:
-
Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide) in a suitable solvent like dichloromethane (B109758) (DCM) followed by dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected ¹³C,¹⁵N-labeled amino acid using a coupling reagent (e.g., HBTU/HOBt). Add the activated amino acid to the resin to form the peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using high-performance liquid chromatography (HPLC).
Protocol 2: ¹³C,¹⁵N-Metabolic Flux Analysis in Cancer Cells
Formamide-¹³C,¹⁵N can be used to synthesize ¹³C,¹⁵N-labeled nutrients, such as glutamine, for MFA studies.
-
Cell Culture: Culture cancer cells in a standard medium to the desired confluence.
-
Isotope Labeling: Replace the standard medium with a medium containing the ¹³C,¹⁵N-labeled substrate (e.g., [U-¹³C, ¹⁵N]glutamine) and culture for a period sufficient to reach isotopic steady state.
-
Metabolite Extraction: Quench metabolic activity rapidly and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Analysis: Analyze the metabolite extracts using mass spectrometry (MS) or NMR to determine the mass isotopomer distributions of key metabolites.
-
Data Analysis: Use the measured mass isotopomer distributions and a metabolic network model to calculate intracellular metabolic fluxes.
Conclusion
The decision to use Formamide-¹³C,¹⁵N is a trade-off between cost and the depth of analytical information required. For detailed structural elucidation of large biomolecules by NMR and comprehensive metabolic flux analysis, the benefits of dual labeling are often indispensable. The enhanced sensitivity and resolution in NMR and the ability to simultaneously track carbon and nitrogen pathways in MFA provide a level of detail that is unattainable with unlabeled or single-labeled alternatives. For smaller molecules or studies where such detailed information is not required, more cost-effective options may be suitable. By carefully considering the specific requirements of their experiments, researchers can make an informed decision on whether the significant investment in Formamide-¹³C,¹⁵N is justified by the invaluable insights it can provide.
References
A Comparative Purity Analysis of Commercially Available Formamide-13C,15N
For researchers, scientists, and professionals in drug development, the purity of isotopically labeled compounds is paramount for the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of commercially available Formamide-13C,15N, a crucial reagent in various scientific applications. We will delve into the purity specifications from leading suppliers and outline the standard analytical methodologies used for verification, complete with detailed experimental protocols.
Comparison of Commercial this compound
The following table summarizes the purity specifications for this compound available from prominent chemical suppliers. These values are based on publicly available data and represent the minimum purity levels guaranteed by the manufacturers.
| Supplier | Product Number | Isotopic Purity (¹³C) | Isotopic Purity (¹⁵N) | Chemical Purity |
| Sigma-Aldrich | 586951 | 99 atom % | 98 atom % | ≥99% (CP) |
| Cambridge Isotope Laboratories, Inc. | CNLM-1825 | 99% | 98% | ≥98% |
Note: CP denotes "Chemically Pure." Specifications are subject to change and should be confirmed with the supplier via the certificate of analysis for the specific lot.
Experimental Protocols for Purity Verification
The determination of purity for isotopically labeled compounds like this compound involves a multi-faceted approach to assess both chemical and isotopic purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and isotopic enrichment of a sample. For this compound, both ¹H, ¹³C, and ¹⁵N NMR spectra are informative.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆ or CDCl₃) within an NMR tube. The choice of solvent depends on the solubility of the compound and the desired spectral resolution.
-
Instrument Setup:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Probe: A broadband probe capable of detecting ¹H, ¹³C, and ¹⁵N nuclei is required.
-
Temperature: Maintain a constant temperature, typically 25°C, to ensure spectral stability.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to assess for the presence of any proton-containing impurities. The coupling between ¹H and the labeled ¹³C and ¹⁵N nuclei will result in characteristic splitting patterns, confirming the isotopic labeling.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A single prominent peak is expected for the ¹³C-labeled carbonyl carbon. The presence of other signals would indicate carbon-containing impurities. The isotopic purity can be estimated by comparing the integral of the ¹³C signal to that of any residual ¹²C signal, although this is often challenging due to the low natural abundance of ¹³C.
-
¹⁵N NMR: Acquire a proton-coupled or decoupled ¹⁵N spectrum. A single signal corresponding to the ¹⁵N-labeled nitrogen should be observed. The isotopic enrichment can be determined by comparing the signal intensity to that of a known internal standard or through quantitative NMR methods.
-
-
Data Analysis: Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the peaks of interest and any impurity signals to calculate the chemical purity. The isotopic purity is confirmed by the presence of the expected couplings and the high intensity of the signals from the labeled nuclei.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and isotopic composition of a sample. High-resolution mass spectrometry (HRMS) is particularly valuable for distinguishing between isotopologues.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1 µg/mL to 1 ng/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or water).
-
Instrument Setup:
-
Mass Spectrometer: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for formamide (B127407).
-
Mass Analyzer Calibration: Calibrate the mass analyzer using a known standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ionization source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of this compound (expected m/z around 47.03).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion. The measured mass should correspond to the theoretical mass of H¹³CO¹⁵NH₂.
-
Analyze the isotopic pattern of the molecular ion peak. The relative intensities of the M, M+1, and M+2 peaks will be determined by the isotopic enrichment of ¹³C and ¹⁵N.
-
Calculate the isotopic purity by comparing the observed isotopic distribution to the theoretical distribution for the stated enrichment levels. Software provided with the mass spectrometer can often perform this calculation automatically. The presence of a significant peak at the m/z corresponding to unlabeled formamide (m/z ~45) or singly labeled formamide would indicate lower isotopic purity.
-
Visualizing the Analytical Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the logical relationships in the purity assessment of this compound.
Caption: A flowchart illustrating the general workflow for the purity analysis of this compound.
Caption: A diagram showing the distinction between chemical and isotopic purity in the overall assessment.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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